Product packaging for 3-(3,4-Dihydroxyphenyl)propanoate(Cat. No.:)

3-(3,4-Dihydroxyphenyl)propanoate

Cat. No.: B1241206
M. Wt: 181.16 g/mol
InChI Key: DZAUWHJDUNRCTF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Dihydroxyphenyl)propanoate, more commonly known as dihydrocaffeic acid (DHCA) or hydrocaffeate, is a significant phenolic metabolite with potent antioxidant properties . It is found in various plant sources and is also a product of the degradation of larger flavonoids by the gut microbiome . Researchers value this compound for its role in studying oxidative stress and its protective effects in various disease models. Its research value is particularly prominent in cardiovascular studies. A key metabolite derived from Salvia miltiorrhiza (Danshen), known as Isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate (IDHP), has been shown to protect against septic myocardial injury by regulating the GAS6/Axl-AMPK signaling pathway, which is involved in anti-apoptosis and inhibiting inflammation . Furthermore, IDHP has been demonstrated to alleviate palmitic acid-induced vascular aging in human umbilical vein endothelial cells (HUVECs); this protective effect is achieved by attenuating excessive reactive oxygen species (ROS) and inhibiting the ferroptosis signaling pathway, a form of iron-dependent cell death characterized by lipid peroxidation . Beyond cardiovascular research, its derivatives are also explored in other fields, including the development of anti-Parkinsonian agents and as functional components in biocompatible, injectable hydrogels for wound healing . The catechol structure of this compound is central to its mechanism, conferring strong radical-scavenging activity and the ability to chelate metal ions . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9O4- B1241206 3-(3,4-Dihydroxyphenyl)propanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9O4-

Molecular Weight

181.16 g/mol

IUPAC Name

3-(3,4-dihydroxyphenyl)propanoate

InChI

InChI=1S/C9H10O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5,10-11H,2,4H2,(H,12,13)/p-1

InChI Key

DZAUWHJDUNRCTF-UHFFFAOYSA-M

SMILES

C1=CC(=C(C=C1CCC(=O)[O-])O)O

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)[O-])O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-(3,4-Dihydroxyphenyl)propanoate: Natural Sources, Abundance, and Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(3,4-Dihydroxyphenyl)propanoate, also known as dihydrocaffeic acid (DHCA). It details its natural sources, quantitative abundance, and delves into the experimental protocols for its analysis. Furthermore, this guide elucidates the signaling pathways through which DHCA exerts its biological effects, with a particular focus on its anti-inflammatory properties.

Natural Sources and Abundance of this compound

This compound is a phenolic acid found in a variety of natural sources, including plants, fruits, and derived products like honey, wine, and cider. While it is a metabolite of the more common caffeic acid, DHCA itself exhibits significant biological activities. The abundance of DHCA varies considerably among different natural sources.

The following table summarizes the quantitative data on the presence of this compound in several natural sources.

Natural SourcePart/TypeAbundanceReference(s)
Polyscias murrayiFlowers352.32 mg/kg (fresh weight)[1]
Spanish Ciders26 - 150 mg/L[1]
Red Wine (Lacrima di Morro d'Alba)Present (quantification not specified)[1]
Black OlivesPericarp1.790 ± 0.030 g/kg (dry weight)[1]
Olive Brine0.183 ± 0.001 g/L[1]
Nepeta teydeaHairy Roots10.53 mg/kg (freeze-dried)[1]
Lindera glaucaAerial Part0.306 mg/kg (dry weight)[1]
Rosa roxburghiiConcentrated Juice0.3 g/L[1]
Melipona beecheii HoneyCuban PolyfloralPresent (quantification not specified)[1]
GrapesPresent (quantification not specified)
Red BeetrootPresent (quantification not specified)
Common BeetPresent (quantification not specified)

Experimental Protocols for Analysis

The accurate quantification of this compound in various matrices is crucial for research and development. Below are detailed methodologies for extraction and analysis, adapted from established protocols for phenolic compounds in plant materials, honey, and cider.

This protocol is adapted from general methods for the extraction of phenolic acids from plant tissues.

Workflow for Plant Material Extraction

G start Fresh Plant Material (e.g., Polyscias murrayi flowers) homogenize Homogenize in Methanol start->homogenize sonicate Sonication homogenize->sonicate centrifuge1 Centrifugation sonicate->centrifuge1 collect_supernatant Collect Supernatant centrifuge1->collect_supernatant re_extract Re-extract Pellet centrifuge1->re_extract Pellet combine_supernatants Combine Supernatants collect_supernatant->combine_supernatants centrifuge2 Centrifugation re_extract->centrifuge2 centrifuge2->combine_supernatants Supernatant evaporate Evaporate to Dryness combine_supernatants->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter (0.45 µm) reconstitute->filter hplc HPLC-DAD/UV Analysis filter->hplc

Extraction from Plant Material Workflow

Methodology:

  • Sample Preparation: Fresh plant material (e.g., 1 gram of Polyscias murrayi flowers) is homogenized in 10 mL of methanol.

  • Extraction: The homogenate is subjected to ultrasonication for 30 minutes to enhance extraction efficiency.

  • Centrifugation: The mixture is centrifuged at 10,000 x g for 15 minutes. The supernatant is collected.

  • Re-extraction: The pellet is re-extracted with another 10 mL of methanol, sonicated, and centrifuged as described above.

  • Pooling and Evaporation: The supernatants from both extractions are combined and the methanol is evaporated under reduced pressure at 40°C.

  • Reconstitution: The dried extract is reconstituted in a known volume (e.g., 2 mL) of the initial mobile phase used for HPLC analysis.

  • Filtration: The reconstituted sample is filtered through a 0.45 µm syringe filter prior to injection into the HPLC system.

For liquid matrices like honey and cider, a solid-phase extraction step is recommended for sample clean-up and concentration of phenolic compounds.

Workflow for SPE

G start Liquid Sample (Honey or Cider) dilute Dilute with Acidified Water (pH 2) start->dilute load Load Sample onto Cartridge dilute->load condition Condition SPE Cartridge (e.g., C18) condition->load wash Wash with Acidified Water load->wash elute Elute with Methanol wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter (0.45 µm) reconstitute->filter hplc HPLC-DAD/UV Analysis filter->hplc

Solid-Phase Extraction (SPE) Workflow

Methodology:

  • Sample Preparation: A known amount of honey (e.g., 10 g) is dissolved in acidified water (pH 2 with formic acid) to a final volume of 50 mL. Cider samples can often be used directly or with minimal dilution.

  • SPE Cartridge Conditioning: A C18 SPE cartridge is conditioned sequentially with methanol and then with acidified water (pH 2).

  • Sample Loading: The prepared sample is passed through the conditioned SPE cartridge.

  • Washing: The cartridge is washed with acidified water to remove sugars and other polar interferences.

  • Elution: The phenolic compounds, including DHCA, are eluted from the cartridge with methanol.

  • Evaporation and Reconstitution: The methanolic eluate is evaporated to dryness and reconstituted in a known volume of the HPLC mobile phase.

  • Filtration: The sample is filtered through a 0.45 µm syringe filter before analysis.

Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD) or a UV detector is suitable.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used.

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

    • Gradient Program: A linear gradient from 5% to 40% B over 30 minutes, followed by a wash and re-equilibration step.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at 280 nm.

  • Quantification: Quantification is achieved by creating a calibration curve with a certified standard of this compound.

Signaling Pathway Interactions

Recent research has highlighted the role of this compound in modulating inflammatory signaling pathways. A key mechanism involves the inhibition of the Interleukin-6 (IL-6) mediated JAK-STAT pathway.

Inhibition of IL-6 Signaling by DHCA

G cluster_nucleus Nucleus IL6 Interleukin-6 (IL-6) IL6R IL-6 Receptor IL6->IL6R JAK JAK IL6R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerizes DNMT1_gene DNMT1 Gene pSTAT3->DNMT1_gene Upregulates IL6_gene IL-6 Gene pSTAT3->IL6_gene Upregulates Nucleus Nucleus DNMT1_exp DNMT1 Expression DNMT1_gene->DNMT1_exp Methylation DNA Methylation DNMT1_exp->Methylation Catalyzes Inflammation Pro-inflammatory Response IL6_gene->Inflammation Methylation->IL6_gene Silences (Feedback) DHCA This compound (DHCA) DHCA->JAK Inhibits DHCA->STAT3 Inhibits Phosphorylation

DHCA's Inhibition of the IL-6/JAK/STAT3 Pathway

Pathway Description:

  • Activation: The pro-inflammatory cytokine Interleukin-6 (IL-6) binds to its receptor (IL-6R).

  • Signal Transduction: This binding activates Janus Kinases (JAKs), which in turn phosphorylate Signal Transducer and Activator of Transcription 3 (STAT3).

  • Nuclear Translocation and Gene Expression: Phosphorylated STAT3 (p-STAT3) forms a dimer, translocates to the nucleus, and acts as a transcription factor. It upregulates the expression of target genes, including the gene for DNA methyltransferase 1 (DNMT1) and more IL-6, creating a positive feedback loop that perpetuates the inflammatory response.

  • Epigenetic Regulation: Increased DNMT1 expression leads to hypermethylation of the promoter regions of certain genes, which can silence the expression of tumor suppressor genes and further contribute to inflammation-driven diseases.

  • Inhibition by DHCA: this compound has been shown to inhibit the JAK-STAT signaling pathway. It is proposed that DHCA interferes with the phosphorylation of STAT3, thereby preventing its activation and subsequent translocation to the nucleus. This inhibitory action disrupts the inflammatory cascade, leading to a reduction in the expression of DNMT1 and pro-inflammatory cytokines like IL-6.[2]

Conclusion

This compound is a naturally occurring phenolic acid with significant therapeutic potential, particularly in the context of inflammation. Its presence in a range of dietary sources, coupled with its ability to modulate key inflammatory signaling pathways, makes it a compound of great interest for researchers and drug development professionals. The experimental protocols outlined in this guide provide a solid foundation for the accurate analysis of DHCA, which is essential for further investigation into its bioavailability, metabolism, and efficacy in various preclinical and clinical settings. The elucidation of its interaction with the IL-6/JAK/STAT3 pathway opens up new avenues for the development of novel anti-inflammatory agents.

References

The Road Less Traveled: A Technical Guide to Dihydrocaffeic Acid Biosynthesis in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the metabolic pathway, enzymatic kinetics, and experimental protocols for the biosynthesis of dihydrocaffeic acid in plants. This document provides an in-depth analysis of a key branch of the phenylpropanoid pathway, offering valuable insights for metabolic engineering and drug discovery.

Introduction

Dihydrocaffeic acid (DHCA), a phenylpropanoid compound found in various plant species, is recognized for its significant antioxidant and anti-inflammatory properties. As a reduced derivative of caffeic acid, its biosynthetic pathway represents a critical, yet often overlooked, branch of the extensive phenylpropanoid network. Understanding the enzymatic steps leading to DHCA is paramount for its potential exploitation in agriculture, nutrition, and pharmacology. This technical guide elucidates the core biosynthetic route to dihydrocaffeic acid, presenting key enzymatic data and detailed experimental methodologies to facilitate further research and application.

Core Biosynthesis Pathway: From Phenylalanine to Dihydrocaffeic Acid

The journey to dihydrocaffeic acid begins with the central phenylpropanoid pathway, starting from the amino acid L-phenylalanine. A series of enzymatic reactions convert phenylalanine to caffeic acid, which is then activated to its coenzyme A (CoA) thioester, caffeoyl-CoA. The pivotal and final step in the formation of dihydrocaffeic acid is the reduction of the double bond in the propionate side chain of caffeoyl-CoA, a reaction catalyzed by a specific class of reductases.

The overall pathway can be visualized as follows:

Dihydrocaffeic_Acid_Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_reduction Reduction to DHCA Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H Caf Caffeic Acid Cou->Caf C3H Caf_CoA Caffeoyl-CoA Caf->Caf_CoA DHCA_CoA Dihydrocaffeoyl-CoA Caf_CoA->DHCA_CoA CCR / HCR (+ NADPH) DHCA Dihydrocaffeic Acid DHCA_CoA->DHCA Thioesterase (presumed) Protein_Purification_Workflow Start Gene Cloning into Expression Vector Transform Transformation into E. coli BL21(DE3) Start->Transform Culture Cell Culture and Growth (OD600 0.6-0.8) Transform->Culture Induce IPTG Induction (e.g., 0.2 mM, 16°C) Culture->Induce Harvest Cell Harvesting (Centrifugation) Induce->Harvest Lyse Cell Lysis (Sonication) Harvest->Lyse Clarify Clarification (Centrifugation) Lyse->Clarify Purify Ni-NTA Affinity Chromatography Clarify->Purify Dialyze Dialysis and Concentration Purify->Dialyze End Purified Recombinant CCR Dialyze->End CCR_Assay_Workflow cluster_analysis Analysis Methods Start Prepare Reaction Mixture (Buffer, NADPH, Caffeoyl-CoA) AddEnzyme Initiate Reaction with Purified CCR Enzyme Start->AddEnzyme Spectro Spectrophotometry (Monitor NADPH at 340nm) AddEnzyme->Spectro HPLC HPLC-UV/MS (Product Identification) AddEnzyme->HPLC Kinetic Determine Kinetic Parameters (Km, Vmax) Spectro->Kinetic Product Confirm Product Formation (Dihydrocaffeoyl-CoA) HPLC->Product

The Biological Virtues of 3-(3,4-Dihydroxyphenyl)propanoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Antioxidant, Anti-inflammatory, and Anticancer Activities of a Key Polyphenol Metabolite

Introduction

3-(3,4-Dihydroxyphenyl)propanoate, more commonly known as Dihydrocaffeic acid (DHCA), is a phenolic acid that has garnered significant attention in the scientific community. As a primary metabolite of caffeic acid and chlorogenic acid—compounds abundant in coffee, fruits, and vegetables—DHCA is a key player in the health benefits associated with a diet rich in plant-based foods.[1][2] Its catechol structure is fundamental to its potent antioxidant properties.[2] This technical guide provides a comprehensive overview of the biological activities of DHCA, focusing on its antioxidant, anti-inflammatory, and anticancer effects. It is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways to facilitate further investigation and therapeutic development.

Antioxidant Activity

Dihydrocaffeic acid exhibits significant antioxidant activity, primarily attributed to its catechol moiety which can effectively scavenge free radicals. Its efficacy has been evaluated using various standard antioxidant assays. While there is no significant difference in the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging capacity between caffeic acid and DHCA, DHCA has demonstrated potent antioxidant effects in various systems.

Quantitative Antioxidant Data
AssayCompoundIC50 / ActivityReference
DPPH Radical ScavengingDihydrocaffeic Acid192.86 µg/mL[3]
DPPH Radical ScavengingDihydrocaffeic AcidTEAC: 2.05[4]
Cellular ROS ReductionDihydrocaffeic AcidDose-dependent decrease at 5 and 10 µM in TNF-α-induced HepG2 cells[5]

Table 1: Summary of the in vitro antioxidant activity of this compound.

Anti-inflammatory Activity

DHCA has demonstrated notable anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. It has been shown to inhibit the production of pro-inflammatory mediators, suggesting its potential as a therapeutic agent for inflammatory conditions.

Quantitative Anti-inflammatory Data
Cell LineStimulantMeasured EffectConcentrationResultReference
Mouse OA ChondrocytesIL-1βiNOS and IL-6 upregulation40 μMDHCA prevented the upregulation[6]
3T3-L1 cellsTNF-αIL-1β secretionNot specifiedDHCA did not reduce the concentration[1]
MacrophagesLPSTNF-α and CCL-2 release1 μM eachCombination of DHCA and DHFA significantly reduced release[6]
Human Keratinocyte HaCaT cellsUV radiationIL-6 and IL-8 productionNot specifiedDHCA reduced pro-inflammatory cytokine production[7]

Table 2: Summary of the in vitro anti-inflammatory activity of this compound.

Signaling Pathways in Inflammation

DHCA exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the expression of pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS).

NF_kB_Signaling_Pathway cluster_nucleus stimulus Inflammatory Stimuli (e.g., IL-1β, LPS) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB nucleus Nucleus NFkB->nucleus Translocation NFkB_nuc NF-κB genes Pro-inflammatory Gene Expression (iNOS, IL-6) NFkB_nuc->genes DHCA Dihydrocaffeic Acid DHCA->IKK Inhibits

Caption: NF-κB signaling pathway inhibition by Dihydrocaffeic Acid.

MAPK_Signaling_Pathway stimulus Inflammatory Stimuli (e.g., IL-1β) receptor Receptor stimulus->receptor MAPKKK MAPKKK receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (JNK, ERK, p38) MAPKK->MAPK P transcription_factors Transcription Factors (e.g., AP-1) MAPK->transcription_factors P genes Pro-inflammatory Gene Expression transcription_factors->genes Activation DHCA Dihydrocaffeic Acid DHCA->MAPK Inhibits Phosphorylation

Caption: MAPK signaling pathway inhibition by Dihydrocaffeic Acid.

Anticancer Activity

DHCA has been shown to exhibit cytotoxic effects against various cancer cell lines, suggesting its potential as a candidate for cancer prevention and treatment. Its activity appears to be selective, with greater cytotoxicity observed in cancer cells compared to healthy cells in some studies.

Quantitative Anticancer Data
Cell LineCell TypeCC50 (µM)CC75 (µM)CC90 (µM)Reference
MCF-7Breast Cancer306.52-540.29[8]
PC-3Prostate Cancer162.15-389.55[8]
HCT-116Colon Cancer230.05-732.94[8]
Hep-G2Liver Cancer529.47-1127.63[8]
HDFaHealthy Fibroblasts501.35-884.45[8]

Table 3: Cytotoxic concentrations of this compound against various human cancer and healthy cell lines.

Experimental Protocols

Detailed methodologies for key assays cited in this guide are provided below to facilitate the replication and further investigation of the biological activities of Dihydrocaffeic acid.

General Experimental Workflow

Experimental_Workflow start Start: Compound Preparation (Dihydrocaffeic Acid) antioxidant Antioxidant Activity Assays start->antioxidant anti_inflammatory Anti-inflammatory Activity Assays start->anti_inflammatory anticancer Anticancer Activity Assays start->anticancer dpph DPPH Assay antioxidant->dpph orac ORAC Assay antioxidant->orac caa Cellular Antioxidant Activity (CAA) Assay antioxidant->caa data_analysis Data Analysis and Interpretation dpph->data_analysis orac->data_analysis caa->data_analysis no_assay Nitric Oxide (NO) Assay (RAW 264.7 cells) anti_inflammatory->no_assay cytokine_assay Cytokine Measurement (ELISA) anti_inflammatory->cytokine_assay no_assay->data_analysis cytokine_assay->data_analysis mts_assay Cell Viability Assay (e.g., MTS) anticancer->mts_assay mts_assay->data_analysis

Caption: General workflow for assessing the biological activity of DHCA.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol or ethanol (typically 1 mM).

    • Prepare a working solution of DPPH by diluting the stock solution to achieve an absorbance of approximately 1.0 at 517 nm.

    • Prepare a series of dilutions of Dihydrocaffeic acid in the same solvent.

    • Prepare a positive control (e.g., Ascorbic acid or Trolox) at various concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume (e.g., 100 µL) of the Dihydrocaffeic acid dilutions or the positive control to each well.

    • Add an equal volume (e.g., 100 µL) of the DPPH working solution to each well.

    • Include a blank control containing only the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Determine the IC50 value, which is the concentration of the antioxidant required to inhibit 50% of the DPPH free radicals, by plotting the percentage of scavenging activity against the concentration of Dihydrocaffeic acid.

Oxygen Radical Absorbance Capacity (ORAC) Assay

This assay measures the antioxidant scavenging activity against peroxyl radicals generated by AAPH.

  • Reagent Preparation:

    • Prepare a stock solution of Fluorescein in 75 mM phosphate buffer (pH 7.4). Prepare a working solution by further dilution.

    • Prepare a solution of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) in phosphate buffer. This should be prepared fresh before use.

    • Prepare a series of dilutions of Trolox (a water-soluble vitamin E analog) in phosphate buffer to be used as a standard.

    • Prepare dilutions of Dihydrocaffeic acid in phosphate buffer.

  • Assay Procedure:

    • In a black 96-well microplate, add a specific volume (e.g., 150 µL) of the fluorescein working solution to each well.

    • Add a volume (e.g., 25 µL) of the Dihydrocaffeic acid dilutions, Trolox standards, or phosphate buffer (as a blank) to the respective wells.

    • Incubate the plate at 37°C for a pre-incubation period (e.g., 30 minutes).

    • Initiate the reaction by adding a volume (e.g., 25 µL) of the AAPH solution to all wells.

  • Measurement and Calculation:

    • Immediately begin measuring the fluorescence kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings are typically taken every 1-2 minutes for at least 60 minutes.

    • Calculate the Area Under the Curve (AUC) for the fluorescence decay of each sample, standard, and blank.

    • Calculate the Net AUC for each sample and standard by subtracting the AUC of the blank.

    • Create a standard curve by plotting the Net AUC of the Trolox standards against their concentrations.

    • Determine the ORAC value of the Dihydrocaffeic acid samples by comparing their Net AUC to the Trolox standard curve. Results are expressed as Trolox Equivalents (TE).

Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay quantifies the production of nitric oxide by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Cell Culture and Treatment:

    • Seed RAW 264.7 murine macrophage cells in a 96-well plate at a suitable density (e.g., 1 x 10^5 cells/well) and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of Dihydrocaffeic acid for a specific duration (e.g., 1-2 hours).

    • Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce nitric oxide production and incubate for a further period (e.g., 24 hours). Include a positive control (e.g., a known iNOS inhibitor) and an untreated control.

  • Griess Assay:

    • After the incubation period, collect a specific volume (e.g., 100 µL) of the cell culture supernatant from each well.

    • Add an equal volume (e.g., 100 µL) of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to each supernatant sample.

    • Incubate the mixture at room temperature for 10-15 minutes in the dark to allow for color development.

  • Measurement and Calculation:

    • Measure the absorbance at ~540 nm using a microplate reader.

    • Prepare a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

    • Calculate the percentage of inhibition of nitric oxide production for each concentration of Dihydrocaffeic acid compared to the LPS-stimulated control.

    • Determine the IC50 value, which is the concentration of Dihydrocaffeic acid that inhibits 50% of the nitric oxide production.

Conclusion

This compound (Dihydrocaffeic acid) is a biologically active metabolite with a compelling profile of antioxidant, anti-inflammatory, and anticancer properties. The quantitative data and mechanistic insights presented in this technical guide underscore its potential for further investigation in the realms of nutraceuticals and drug development. The detailed experimental protocols provided herein are intended to serve as a valuable resource for researchers aiming to explore the therapeutic applications of this promising natural compound. Future studies should focus on elucidating the full spectrum of its in vivo efficacy and safety, paving the way for its potential use in the prevention and treatment of a range of chronic diseases.

References

The Intestinal Crucible: A Technical Guide to Hydrocaffeic Acid Metabolism by the Gut Microbiota

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrocaffeic acid (3-(3,4-dihydroxyphenyl)propanoic acid), a significant metabolite of dietary polyphenols such as caffeic and chlorogenic acids, is not merely a transient molecule in the human gut. It is a key substrate for a fascinating and intricate metabolic pathway orchestrated by the gut microbiota. The transformation of hydrocaffeic acid yields metabolites with profound biological activities, influencing host physiology in areas ranging from inflammation to cardiovascular health. This technical guide provides an in-depth exploration of the microbial metabolism of hydrocaffeic acid, detailing the enzymatic processes, the bacteria responsible, and the downstream signaling effects of its metabolites. Furthermore, it offers a compilation of experimental protocols to empower researchers in this burgeoning field.

Core Metabolic Pathway of Hydrocaffeic Acid

The primary metabolic transformation of hydrocaffeic acid by the gut microbiota is a dehydroxylation reaction, converting it to 3-(3-hydroxyphenyl)propionic acid (3-HPPA). This conversion is a critical step, as 3-HPPA has been shown to be more readily absorbed and possesses distinct bioactivities compared to its precursor.

Key Microbial Players and Enzymes

Recent research has pinpointed specific anaerobic bacteria from the Coriobacteriia class as the primary mediators of hydrocaffeic acid dehydroxylation. These bacteria possess a specialized class of molybdenum-dependent metalloenzymes known as catechol dehydroxylases.

  • Gordonibacter pamelaeae : This gut bacterium harbors the catechol dehydroxylase Gp Hcdh , which has been identified as a highly transcribed and prevalent enzyme in the human gut microbiome with specific activity towards hydrocaffeic acid[1][2].

  • Eggerthella lenta : Strains of this species also possess a hydrocaffeic acid dehydroxylase (El Hcdh )[3][4].

The dehydroxylation activity of these enzymes is linked to anaerobic respiration in the host bacteria[2].

Quantitative Insights into Hydrocaffeic Acid Metabolism

The efficiency of hydrocaffeic acid metabolism can vary depending on the composition of an individual's gut microbiota. In vitro fermentation studies with human fecal microbiota have provided initial quantitative data on the conversion of precursor compounds.

Precursor CompoundMetaboliteConversion Rate (% of initial dose)Time PointReference
Caffeic Acid and its esters3-Hydroxyphenylpropionic Acid (3-HPP)9-24%2 hours[5][6]

Note: This table reflects the conversion from caffeic acid and its esters, which are precursors to hydrocaffeic acid. Specific quantitative data for the direct conversion of hydrocaffeic acid is an active area of research.

Experimental Protocols

In Vitro Batch Fermentation for Screening Hydrocaffeic Acid Metabolism

This protocol is adapted for screening the metabolic potential of a given microbial community (e.g., from a fecal sample) towards hydrocaffeic acid.[7]

a. Preparation of Fecal Inoculum:

  • Collect fresh fecal samples and process them within an anaerobic chamber.

  • Homogenize 1g of feces in 9 ml of anaerobic phosphate buffer (pH 7.0).

  • Prepare serial dilutions of the fecal slurry (e.g., up to 10⁻⁴) in the same anaerobic buffer.

b. Fermentation Medium:

  • Prepare a basal medium such as YCFA (Yeast Casitone Fatty Acids) or a custom medium tailored for phenolic acid metabolism studies.

  • Dispense the medium into anaerobic culture tubes or deep-well plates.

  • Add a stock solution of hydrocaffeic acid to achieve the desired final concentration (e.g., 50-100 µM).

  • Inoculate the medium with the prepared fecal dilution (e.g., 1% v/v).

c. Incubation and Sampling:

  • Incubate the cultures anaerobically at 37°C for a defined period (e.g., 24-48 hours).

  • At designated time points, collect aliquots of the culture supernatant for metabolite analysis.

  • Centrifuge the aliquots to pellet bacterial cells and debris.

  • Store the supernatant at -80°C until LC-MS/MS analysis.

LC-MS/MS Analysis of Hydrocaffeic Acid and its Metabolites

This protocol provides a general framework for the quantification of hydrocaffeic acid and 3-HPPA in fermentation supernatants.

a. Sample Preparation: [8][9][10]

  • Thaw the frozen supernatant samples.

  • Perform a protein precipitation and extraction step. A common method is to add a 4-fold excess of ice-cold methanol, vortex thoroughly, and incubate at -20°C for at least 20 minutes.

  • Centrifuge at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet precipitated proteins.

  • Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

b. Chromatographic and Mass Spectrometric Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column is typically used for the separation of phenolic acids.

  • Mobile Phase: A gradient elution with two solvents is common:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid

  • Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) equipped with an electrospray ionization (ESI) source operating in negative ion mode.

  • Detection: Use selected reaction monitoring (SRM) for targeted quantification of hydrocaffeic acid and 3-HPPA, with at least two transitions per compound for confirmation.

Heterologous Expression and Characterization of Catechol Dehydroxylases

This advanced protocol is for the functional characterization of enzymes like Gp Hcdh and El Hcdh.[4]

a. Host Strain:

  • Gordonibacter urolithinfaciens has been successfully used as a versatile host for expressing active catechol dehydroxylases from other gut bacteria[4].

b. Gene Cloning and Expression Vector:

  • Synthesize the codon-optimized gene sequence for the target catechol dehydroxylase (e.g., Gp Hcdh).

  • Clone the gene into a suitable expression vector for Gordonibacter.

c. Transformation and Expression:

  • Introduce the expression vector into the G. urolithinfaciens host strain via electroporation or other suitable methods.

  • Culture the transformed bacteria under anaerobic conditions in a rich medium (e.g., BHI) with appropriate antibiotic selection.

  • Induce gene expression if an inducible promoter is used.

d. Enzyme Assay:

  • Prepare cell lysates from the induced cultures.

  • Set up reaction mixtures containing the cell lysate, hydrocaffeic acid as the substrate, and necessary cofactors in an anaerobic environment.

  • Incubate at 37°C and take time-point samples.

  • Analyze the samples by LC-MS/MS to monitor the depletion of hydrocaffeic acid and the formation of 3-HPPA.

Visualizing the Pathways and Workflows

hydrocaffeic_acid_metabolism cluster_precursors Dietary Precursors cluster_gut_lumen Gut Lumen Caffeic Acid Caffeic Acid Hydrocaffeic Acid Hydrocaffeic Acid Caffeic Acid->Hydrocaffeic Acid Reduction Chlorogenic Acid Chlorogenic Acid Chlorogenic Acid->Caffeic Acid Hydrolysis Gut Microbiota Gut Microbiota (e.g., Gordonibacter, Eggerthella) Hydrocaffeic Acid->Gut Microbiota 3-HPPA 3-(3-Hydroxyphenyl)propionic Acid Gut Microbiota->3-HPPA Dehydroxylation (Gp Hcdh, El Hcdh)

Caption: Metabolic pathway of hydrocaffeic acid in the gut.

experimental_workflow cluster_invitro In Vitro Fermentation cluster_analysis Metabolite Analysis Fecal Slurry Preparation Fecal Slurry Preparation Anaerobic Incubation Anaerobic Incubation Fecal Slurry Preparation->Anaerobic Incubation Inoculation with Hydrocaffeic Acid Sampling Sampling Anaerobic Incubation->Sampling Sample Prep Sample Preparation (Extraction, Derivatization) Sampling->Sample Prep LCMS LC-MS/MS Analysis Sample Prep->LCMS Data Analysis Quantification & Identification LCMS->Data Analysis

Caption: Experimental workflow for metabolite analysis.

Downstream Signaling Effects of 3-(3-Hydroxyphenyl)propionic Acid (3-HPPA)

The microbial metabolite 3-HPPA exhibits significant bioactivity, impacting host signaling pathways involved in inflammation and vascular health.

Anti-inflammatory Effects

3-HPPA has been shown to mitigate inflammation at the vascular level. One key mechanism is the inhibition of monocyte adhesion to endothelial cells, a critical initiating step in atherosclerosis[11].

  • Target: E-selectin, a cell adhesion molecule on endothelial cells.

  • Mechanism: 3-HPPA suppresses the upregulation of E-selectin expression induced by tumor necrosis factor-alpha (TNF-α)[11].

  • Signaling Pathway: This effect is mediated through the inhibition of the nuclear factor-kappa B (NF-κB) pathway. 3-HPPA inhibits the TNF-α-induced nuclear translocation and phosphorylation of the p65 subunit of NF-κB[11].

nfkb_pathway TNF-alpha TNF-alpha TNFR TNF-α Receptor TNF-alpha->TNFR NF-kB Pathway Activation NF-kB Pathway Activation TNFR->NF-kB Pathway Activation p65 Translocation p65 Nuclear Translocation NF-kB Pathway Activation->p65 Translocation E-selectin Expression E-selectin Expression p65 Translocation->E-selectin Expression Monocyte Adhesion Monocyte Adhesion E-selectin Expression->Monocyte Adhesion 3-HPPA 3-HPPA 3-HPPA->NF-kB Pathway Activation Inhibits

Caption: 3-HPPA's inhibition of the NF-κB pathway.

Cardiovascular Effects

3-HPPA also exerts beneficial effects on the cardiovascular system through its interaction with the nitric oxide (NO) signaling pathway.

  • Target: Endothelial nitric oxide synthase (eNOS).

  • Mechanism: 3-HPPA acts as an eNOS activator, promoting the release of NO[12].

  • Physiological Outcome: The increased production of NO leads to vasodilation (relaxation of blood vessels), which can contribute to a reduction in blood pressure[12].

enos_pathway 3-HPPA 3-HPPA eNOS eNOS Activation 3-HPPA->eNOS Activates NO Production Nitric Oxide (NO) Production eNOS->NO Production Vasodilation Vasodilation NO Production->Vasodilation

Caption: 3-HPPA's activation of the eNOS pathway.

Conclusion and Future Directions

The metabolism of hydrocaffeic acid by the gut microbiota is a prime example of the intricate chemical interplay between diet, microbes, and host health. The identification of specific bacteria and enzymes, such as Gordonibacter pamelaeae and its Gp Hcdh, has opened new avenues for research. For drug development professionals, understanding this metabolic pathway is crucial for predicting the fate and efficacy of polyphenol-based therapeutics and for developing strategies to modulate the gut microbiome to enhance the production of bioactive metabolites like 3-HPPA. Future research should focus on obtaining more comprehensive quantitative data on metabolite conversion rates across diverse human populations, elucidating the three-dimensional structures of the key dehydroxylating enzymes to enable rational engineering, and further exploring the downstream physiological effects of 3-HPPA and other potential metabolites in preclinical and clinical settings.

References

An In-depth Technical Guide to the Antioxidant Mechanism of 3-(3,4-Dihydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3,4-Dihydroxyphenyl)propanoate, also known as dihydrocaffeic acid (DHCA), is a primary metabolite of caffeic acid and various polyphenolic compounds. Possessing a catechol structure, DHCA exhibits significant antioxidant properties that are of considerable interest to the pharmaceutical and nutraceutical industries. This technical guide provides a comprehensive overview of the multifaceted antioxidant mechanisms of DHCA. It delves into its direct radical scavenging activities, its ability to modulate endogenous antioxidant enzyme systems, its role in activating the cytoprotective Nrf2 signaling pathway, and its metal-chelating properties. This document synthesizes current scientific evidence, presents quantitative data in structured tables for comparative analysis, details experimental protocols for key assays, and utilizes graphical representations to elucidate complex biological pathways and experimental workflows.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic and degenerative diseases. Phenolic compounds, ubiquitous in plant-based foods, are recognized for their potent antioxidant activities. This compound (Dihydrocaffeic Acid, DHCA) is a significant metabolite of dietary polyphenols, including caffeic acid, and is found in human plasma following the consumption of coffee and other polyphenol-rich foods.[1] The antioxidant efficacy of DHCA is attributed primarily to its 3,4-dihydroxy (catechol) moiety, which confers the ability to donate hydrogen atoms to stabilize free radicals. This guide explores the detailed mechanisms through which DHCA exerts its protective effects against oxidative damage.

Direct Antioxidant Mechanisms: Radical Scavenging and Metal Chelation

The primary antioxidant function of DHCA involves the direct neutralization of free radicals and the chelation of pro-oxidant metal ions.

Radical Scavenging Activity

DHCA is an effective scavenger of various reactive oxygen species. Its catechol structure allows for the donation of hydrogen atoms, which stabilizes free radicals and terminates damaging chain reactions. The antioxidant capacity of DHCA has been evaluated using several in vitro assays.

Data Presentation: Radical Scavenging Activity of Dihydrocaffeic Acid

AssayRadicalIC50 (µM) of DHCAIC50 (µM) of StandardReference CompoundKey Findings
DPPH2,2-diphenyl-1-picrylhydrazylNot consistently reported~5.96 (Dihydroquercetin)DihydroquercetinDHCA exhibits high DPPH radical scavenging capacity.[2][3]
ABTS2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)Not consistently reported--DHCA demonstrates significant ABTS radical scavenging activity.[2][3]
Superoxide AnionO2•−Not consistently reported--DHCA effectively scavenges superoxide radicals generated by the xanthine/xanthine oxidase system.[2][3]

Note: Specific IC50 values for DHCA are not consistently available across the literature. The provided data for the standard is for comparative context.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare various concentrations of DHCA and a standard antioxidant (e.g., Trolox, ascorbic acid) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of the DHCA or standard solutions at different concentrations.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

Metal Chelating Activity

Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. The catechol group of DHCA can chelate these metal ions, rendering them inactive and preventing the initiation of oxidative damage.

Data Presentation: Metal Chelating Activity of Dihydrocaffeic Acid

Metal IonAssay MethodFinding
Iron (Fe²⁺)Ferrozine AssayThe catechol moiety of DHCA effectively chelates ferrous ions.[4]
Copper (Cu²⁺)Pyrocatechol Violet AssayDHCA demonstrates the ability to chelate cupric ions.[4]

Experimental Protocol: Ferrous Ion (Fe²⁺) Chelating Assay (Ferrozine Method)

  • Reagent Preparation:

    • Prepare a 2 mM solution of FeCl₂.

    • Prepare a 5 mM solution of ferrozine.

    • Prepare various concentrations of DHCA and a standard chelator (e.g., EDTA) in a suitable buffer (e.g., methanol).

  • Assay Procedure:

    • Mix 50 µL of the DHCA or standard solution with 200 µL of distilled water and 50 µL of the FeCl₂ solution.

    • Incubate the mixture for 5 minutes at room temperature.

    • Initiate the reaction by adding 100 µL of the ferrozine solution.

  • Measurement:

    • After a 10-minute incubation period, measure the absorbance of the Fe²⁺-ferrozine complex at 562 nm.

  • Calculation:

    • The percentage of inhibition of the Fe²⁺-ferrozine complex formation is calculated as: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the complex without the sample, and A_sample is the absorbance with the sample.

    • The IC50 value is determined from the dose-response curve.

Indirect Antioxidant Mechanisms: Modulation of Cellular Defense Systems

Beyond direct scavenging, DHCA enhances the endogenous antioxidant defense network by influencing the activity of key enzymes and activating protective signaling pathways.

Enhancement of Antioxidant Enzyme Activity

DHCA has been shown to upregulate the activity of several critical antioxidant enzymes, thereby bolstering the cell's capacity to neutralize ROS.

Data Presentation: Effect of Dihydrocaffeic Acid on Antioxidant Enzyme Activity

EnzymeFunctionEffect of DHCAQuantitative Data
Superoxide Dismutase (SOD)Catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide.Enhances activity.[2][3]Specific fold-increase or activity units not consistently reported.
Catalase (CAT)Catalyzes the decomposition of hydrogen peroxide to water and oxygen.Increases activity.[2][3]Specific fold-increase or activity units not consistently reported.
Glutathione Peroxidase (GPx)Reduces hydrogen peroxide and lipid hydroperoxides using glutathione as a substrate.Modulates activity.Specific fold-increase or activity units not consistently reported.
Glutathione Reductase (GR)Catalyzes the reduction of glutathione disulfide (GSSG) to the reduced form (GSH).Modulates activity.Specific fold-increase or activity units not consistently reported.

Experimental Protocol: Superoxide Dismutase (SOD) Activity Assay

  • Cell Culture and Treatment:

    • Culture appropriate cells (e.g., L929 fibroblasts) to confluence.[3]

    • Pre-treat cells with various concentrations of DHCA for a specified period (e.g., 24 hours).

    • Induce oxidative stress if required by the experimental design (e.g., with UVB radiation).[3]

  • Cell Lysis:

    • Harvest the cells and lyse them in a suitable buffer to release intracellular contents.

  • Assay Procedure (Xanthine Oxidase-NBT Method):

    • The assay mixture contains xanthine as a substrate for xanthine oxidase, which generates superoxide radicals.

    • Nitroblue tetrazolium (NBT) is used as an indicator, which is reduced by superoxide to form a colored formazan product.

    • The cell lysate is added to the reaction mixture. SOD in the lysate competes with NBT for superoxide radicals, thereby inhibiting the color formation.

  • Measurement:

    • The absorbance of the formazan product is measured at a specific wavelength (e.g., 560 nm).

  • Calculation:

    • The SOD activity is calculated based on the degree of inhibition of NBT reduction and is typically expressed as units of SOD activity per milligram of protein.

Activation of the Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or inducers like DHCA, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes.

Data Presentation: Dihydrocaffeic Acid and the Nrf2 Pathway

TargetEffect of DHCAQuantitative Data
Nrf2 Nuclear TranslocationPromotes translocation.Quantitative data on fold-increase is limited.
Heme Oxygenase-1 (HO-1) ExpressionUpregulates expression.Specific fold-increase in mRNA or protein levels not consistently reported.
NAD(P)H Quinone Dehydrogenase 1 (NQO1) ExpressionUpregulates expression.Specific fold-increase in mRNA or protein levels not consistently reported.

Experimental Protocol: Quantification of Nrf2 Nuclear Translocation by Western Blot

  • Cell Culture and Treatment:

    • Culture cells (e.g., HepG2) and treat with DHCA for various time points.

  • Nuclear and Cytoplasmic Fractionation:

    • Harvest the cells and perform subcellular fractionation to separate the nuclear and cytoplasmic extracts using a commercially available kit or a standard protocol.

  • Protein Quantification:

    • Determine the protein concentration of each fraction using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate the proteins from the nuclear and cytoplasmic fractions by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for Nrf2.

    • Use antibodies against marker proteins for the nucleus (e.g., Lamin B1) and cytoplasm (e.g., GAPDH) to ensure the purity of the fractions.

    • Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase.

  • Detection and Quantification:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software. The level of nuclear Nrf2 is normalized to the nuclear loading control.

Visualization of Mechanisms and Workflows

Signaling Pathways and Molecular Mechanisms

Antioxidant_Mechanism_DHCA cluster_direct Direct Mechanisms cluster_indirect Indirect Mechanisms cluster_outcome Cellular Outcome ROS Reactive Oxygen Species (ROS) Oxidative_Stress Reduced Oxidative Stress Metals Pro-oxidant Metals (Fe²⁺, Cu²⁺) DHCA1 DHCA DHCA1->ROS Radical Scavenging DHCA1->Metals Metal Chelation DHCA2 DHCA Keap1_Nrf2 Keap1-Nrf2 Complex DHCA2->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Nuclear Translocation and Binding Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, HO-1, NQO1) ARE->Antioxidant_Enzymes Gene Transcription Antioxidant_Enzymes->Oxidative_Stress Neutralization of ROS Cell_Protection Enhanced Cellular Protection Oxidative_Stress->Cell_Protection

Caption: Antioxidant mechanisms of Dihydrocaffeic Acid (DHCA).

Experimental Workflows

DPPH_Assay_Workflow start Start prep_reagents Prepare DPPH and DHCA solutions start->prep_reagents mix Mix DPPH with DHCA/Standard prep_reagents->mix incubate Incubate in dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging and IC50 measure->calculate end End calculate->end

Caption: Workflow for the DPPH radical scavenging assay.

Nrf2_Translocation_Workflow start Start cell_culture Culture and treat cells with DHCA start->cell_culture fractionation Nuclear/Cytoplasmic Fractionation cell_culture->fractionation protein_quant Protein Quantification fractionation->protein_quant western_blot Western Blot for Nrf2, Lamin B1, GAPDH protein_quant->western_blot detection Chemiluminescent Detection western_blot->detection quantification Densitometric Quantification detection->quantification end End quantification->end

Caption: Workflow for Nrf2 nuclear translocation analysis.

Conclusion

This compound (dihydrocaffeic acid) is a potent antioxidant that operates through a combination of direct and indirect mechanisms. Its ability to scavenge free radicals and chelate pro-oxidant metals provides an immediate line of defense against oxidative insults. Furthermore, its capacity to enhance the activity of endogenous antioxidant enzymes and activate the Nrf2 signaling pathway contributes to a long-lasting and robust cellular antioxidant response. While the qualitative aspects of these mechanisms are well-established, further research is warranted to provide more consistent and comprehensive quantitative data on its efficacy in various biological systems. The detailed experimental protocols and mechanistic visualizations provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of DHCA.

References

The Pharmacokinetic Profile and Bioavailability of Dihydrocaffeic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrocaffeic acid (DHCA), a phenolic acid found in various plant-based foods and a significant metabolite of dietary polyphenols, has garnered attention for its potential health benefits, including its antioxidant and anti-inflammatory properties. Understanding its pharmacokinetic profile and bioavailability is crucial for the development of novel therapeutics and functional foods. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of dihydrocaffeic acid. It includes a summary of available, albeit limited, quantitative pharmacokinetic data, detailed experimental methodologies from relevant studies, and a review of its engagement with cellular signaling pathways. This document aims to serve as a valuable resource for researchers and professionals in the fields of pharmacology, nutrition, and drug development.

Introduction

Dihydrocaffeic acid (3,4-dihydroxyhydrocinnamic acid) is a metabolite of various dietary polyphenols, including caffeic acid and chlorogenic acid. It is also found naturally in some food sources. The biological activities of DHCA are a subject of growing interest, with studies indicating its potential to modulate inflammatory processes and oxidative stress. A thorough understanding of its pharmacokinetics and bioavailability is paramount to translating these potential health benefits into clinical applications. This guide synthesizes the available scientific literature to provide an in-depth look at the journey of DHCA within a biological system.

Pharmacokinetics of Dihydrocaffeic Acid

The pharmacokinetic profile of dihydrocaffeic acid is characterized by rapid absorption and extensive metabolism. While specific quantitative data for orally administered DHCA is scarce in publicly available literature, studies on its metabolites and related compounds provide significant insights.

Absorption

Following oral administration in rat models, dihydrocaffeic acid is rapidly absorbed, likely from the upper gastrointestinal tract, including the stomach and duodenum.[1][2][3] This rapid absorption is evidenced by the quick appearance of its metabolites in plasma.

Distribution

Limited information is available regarding the specific tissue distribution of dihydrocaffeic acid. However, after the administration of related compounds, DHCA has been detected in the kidneys, stomach, and small intestine of rats.[4]

Metabolism

Dihydrocaffeic acid undergoes extensive first-pass metabolism in both the intestinal wall and the liver. The primary metabolic pathways are glucuronidation, sulfation, and methylation of one of the hydroxyl groups on the phenyl ring.[1][3]

  • Intestinal Metabolism: In vitro and ex vivo studies with rat intestinal cells suggest a preference for glucuronidation.[1][3]

  • Hepatic Metabolism: The liver appears to favor the sulfation of dihydrocaffeic acid.[1][3]

  • Key Metabolites: The main metabolites identified in plasma are 3'- and 4'-O-glucuronides, 3'- and 4'-O-sulfates of dihydrocaffeic acid, and its methylated form, dihydroferulic acid.[2] The 3-OH position on the catechol ring is the preferred site for these conjugations.[1][3]

Excretion

Dihydrocaffeic acid and its various metabolites are primarily excreted in the urine.[1][2][3]

Quantitative Pharmacokinetic Data

For illustrative purposes, the following table summarizes pharmacokinetic data for the structurally related caffeic acid in rats, which can provide a comparative context.

ParameterValueSpecies/ModelDosageReference
Cmax 11.24 µmol/LRat (portal vein)100 µmol/kg (oral)[5]
Tmax 10 minRat (portal vein)100 µmol/kg (oral)[5]
AUC 585.0 µmol·min·L⁻¹Rat (portal vein)100 µmol/kg (oral)[5]
Oral Bioavailability (F) 14.7%Rat10 mg/kg (i.g.) vs 2 mg/kg (i.v.)[6]

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of research. Below are representative methodologies for in vivo pharmacokinetic studies and in vitro metabolism assays, based on studies of dihydrocaffeic acid and related phenolic acids.

In Vivo Pharmacokinetic Study in Rats (Oral Administration)

This protocol is a composite based on standard practices for orally administered phenolic acids in rats.[5]

  • Animals: Male Sprague-Dawley rats (250-300 g) are used. Animals are fasted overnight with free access to water before the experiment.

  • Dosing: Dihydrocaffeic acid is dissolved in a suitable vehicle (e.g., water or 0.5% carboxymethylcellulose). A single dose (e.g., 100 µmol/kg) is administered by oral gavage.

  • Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the tail vein or a cannulated jugular vein at predetermined time points (e.g., 0, 5, 10, 15, 30, 60, 120, 240, and 480 minutes) into heparinized tubes.

  • Plasma Preparation: Blood samples are immediately centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma is then stored at -80°C until analysis.

  • Sample Analysis (LC-MS/MS):

    • Sample Preparation: Plasma proteins are precipitated by adding a solvent like methanol or acetonitrile (typically in a 1:3 or 1:4 ratio), followed by vortexing and centrifugation. The supernatant is then collected for analysis.

    • Chromatography: Separation is achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode with multiple reaction monitoring (MRM) for dihydrocaffeic acid and its metabolites.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life (t½).

In Vitro Metabolism using Rat Liver Microsomes

This protocol outlines a typical procedure to assess the metabolic stability of a compound.

  • Preparation of Microsomes: Rat liver microsomes are prepared from the livers of untreated rats by differential centrifugation or can be obtained commercially.

  • Incubation Mixture: The incubation mixture typically contains rat liver microsomes (e.g., 0.5 mg/mL protein), dihydrocaffeic acid (e.g., 1 µM), and a buffer solution (e.g., potassium phosphate buffer, pH 7.4).

  • Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-generating system. Control incubations are performed without the NADPH-generating system to assess non-CYP-mediated metabolism.

  • Incubation: The mixture is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction in the aliquots is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of dihydrocaffeic acid over time.

  • Data Analysis: The rate of disappearance of dihydrocaffeic acid is used to calculate the in vitro half-life and intrinsic clearance.

Signaling Pathways and Biological Interactions

Recent research has begun to elucidate the molecular mechanisms through which dihydrocaffeic acid exerts its biological effects.

  • Anti-inflammatory Effects: Dihydrocaffeic acid has been shown to inhibit the NF-κB and MAPK signaling pathways, which are key regulators of inflammation. This inhibition leads to a reduction in the production of pro-inflammatory mediators and a decrease in cartilage degradation in models of osteoarthritis.

  • Oxidative Stress Response: In the context of UVB-induced skin damage, dihydrocaffeic acid provides protection by modulating the p38 signaling pathway, which is involved in cellular responses to stress.

  • Modulation of Stress-Related Genes: Studies in the nematode Caenorhabditis elegans have indicated that dihydrocaffeic acid can modulate the expression of genes related to stress resistance, contributing to its potential life-extending effects in this model organism.

Visualizations

Experimental Workflow for In Vivo Pharmacokinetic Study

G cluster_0 Animal Preparation cluster_1 Dosing cluster_2 Sample Collection cluster_3 Analysis A Sprague-Dawley Rats B Fasting (Overnight) A->B C Oral Gavage of DHCA B->C D Serial Blood Sampling C->D E Plasma Separation (Centrifugation) D->E F Storage at -80°C E->F G Protein Precipitation F->G H LC-MS/MS Analysis G->H I Pharmacokinetic Modeling H->I G cluster_intestine Intestine cluster_liver Liver DHCA Dihydrocaffeic Acid Glucuronidation Glucuronidation DHCA->Glucuronidation UGTs Sulfation Sulfation DHCA->Sulfation SULTs Methylation Methylation DHCA->Methylation COMT DHCA_Glucuronide DHCA-Glucuronide Glucuronidation->DHCA_Glucuronide DHCA_Sulfate DHCA-Sulfate Sulfation->DHCA_Sulfate Dihydroferulic_Acid Dihydroferulic Acid Methylation->Dihydroferulic_Acid

References

In Vitro Anti-inflammatory Effects of Hydrocaffeic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-inflammatory properties of hydrocaffeic acid (dihydrocaffeic acid, DHCA). It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Findings

Hydrocaffeic acid, a metabolite of chlorogenic acid, has demonstrated significant anti-inflammatory potential in various in vitro models. Its primary mechanisms of action involve the inhibition of key inflammatory mediators and the modulation of critical signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Data Presentation: Quantitative Anti-inflammatory Effects

The following tables summarize the key quantitative data on the in vitro anti-inflammatory effects of hydrocaffeic acid.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Concentration of Hydrocaffeic Acid (µM)Inhibition of Nitrite Production (%)Reference
5010.49[1]
30030.97[1]

Note: Data is compared to a vehicle control group in LPS-stimulated cells.

Table 2: Effects of Hydrocaffeic Acid on Pro-inflammatory and Cartilage-Degrading Markers in IL-1β-Stimulated Chondrocytes

MarkerTreatmentObservationReference
iNOSIL-1β + DHCAUpregulation prevented[2]
IL-6IL-1β + DHCAUpregulation prevented[2]
MMPs (MMP1, MMP3, MMP13)IL-1β + DHCAUpregulation inhibited[3]
AggrecanIL-1β + DHCADownregulation counteracted[2]
Collagen IIIL-1β + DHCADownregulation counteracted[2]
SOX9IL-1β + DHCADownregulation counteracted[2]

Note: DHCA was shown to protect against the inflammatory and degradative effects of IL-1β on the extracellular matrix of chondrocytes.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on the in vitro anti-inflammatory effects of hydrocaffeic acid.

Cell Culture and Treatment
  • Cell Lines:

    • RAW 264.7 Murine Macrophages: Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

    • Primary Mouse Chondrocytes: Isolated from the articular cartilage of mice and cultured in DMEM/F12 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Inflammatory Stimulation:

    • LPS Stimulation (RAW 264.7 cells): Cells are typically pre-treated with varying concentrations of hydrocaffeic acid for 1-2 hours before being stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for a specified period (e.g., 24 hours).

    • IL-1β Stimulation (Chondrocytes): Chondrocytes are pre-treated with hydrocaffeic acid (e.g., 40 µM) for 24 hours, followed by stimulation with interleukin-1 beta (IL-1β) at a concentration of 5 ng/mL for a specified duration (e.g., 15 minutes for signaling pathway analysis or 24 hours for marker expression).

Cell Viability Assay (CCK-8 Assay)
  • Purpose: To assess the cytotoxicity of hydrocaffeic acid on the experimental cells.

  • Procedure:

    • Seed cells (e.g., chondrocytes) in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with various concentrations of hydrocaffeic acid for the desired duration (e.g., 24 or 48 hours).

    • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Purpose: To quantify the production of nitric oxide, a key inflammatory mediator, by measuring its stable metabolite, nitrite.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and treat with hydrocaffeic acid and/or LPS as described in the cell treatment protocol.

    • After the incubation period, collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate the mixture at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite.

Western Blot Analysis
  • Purpose: To determine the expression levels of specific proteins involved in inflammatory signaling pathways and cellular responses.

  • Procedure:

    • After cell treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Examples of primary antibodies include those against:

      • p-P65, P65, p-IκBα, IκBα

      • p-ERK, ERK, p-p38, p38, p-JNK, JNK

      • iNOS, COX-2, MMP-13, Aggrecan, Collagen II

      • β-actin or GAPDH (as loading controls)

    • Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

    • Wash the membrane again with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

Immunofluorescence
  • Purpose: To visualize the localization and expression of specific proteins within the cells.

  • Procedure:

    • Grow cells on glass coverslips and subject them to the desired treatments.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block with a blocking solution (e.g., 5% BSA in PBS) for 1 hour.

    • Incubate with the primary antibody (e.g., anti-p-P65) overnight at 4°C.

    • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

    • Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

    • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Mandatory Visualizations

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by hydrocaffeic acid.

G cluster_0 LPS/IL-1β Stimulation cluster_1 MAPK Pathway cluster_2 NF-κB Pathway cluster_3 Inflammatory Response LPS/IL-1β LPS/IL-1β ERK ERK LPS/IL-1β->ERK JNK JNK LPS/IL-1β->JNK p38 p38 LPS/IL-1β->p38 IKK IKK LPS/IL-1β->IKK iNOS, COX-2 iNOS, COX-2 ERK->iNOS, COX-2 Pro-inflammatory\nCytokines (IL-6) Pro-inflammatory Cytokines (IL-6) ERK->Pro-inflammatory\nCytokines (IL-6) MMPs MMPs ERK->MMPs JNK->iNOS, COX-2 JNK->Pro-inflammatory\nCytokines (IL-6) JNK->MMPs p38->iNOS, COX-2 p38->Pro-inflammatory\nCytokines (IL-6) p38->MMPs IκBα IκBα IKK->IκBα phosphorylates, leads to degradation NF-κB (p65/p50) NF-κB (p65/p50) NF-κB (active) NF-κB (active) (Nuclear Translocation) NF-κB (p65/p50)->NF-κB (active) NF-κB (active)->iNOS, COX-2 NF-κB (active)->Pro-inflammatory\nCytokines (IL-6) NF-κB (active)->MMPs Hydrocaffeic Acid Hydrocaffeic Acid Hydrocaffeic Acid->ERK inhibits phosphorylation Hydrocaffeic Acid->JNK inhibits phosphorylation Hydrocaffeic Acid->p38 inhibits phosphorylation Hydrocaffeic Acid->IKK inhibits

Caption: Hydrocaffeic acid inhibits the NF-κB and MAPK signaling pathways.

G cluster_0 Stimulus (e.g., LPS) cluster_1 Novel Pathway cluster_2 NF-κB Pathway cluster_3 Inflammatory Response Stimulus Stimulus PERK PERK Stimulus->PERK TALDO1 Transaldolase 1 (TALDO1) TALDO1->PERK mediates IκBα IκBα PERK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Inflammatory\nGene Expression Inflammatory Gene Expression NF-κB->Inflammatory\nGene Expression Hydrocaffeic Acid Hydrocaffeic Acid Hydrocaffeic Acid->TALDO1 binds to and modulates activity

Caption: Hydrocaffeic acid targets Transaldolase 1, modulating the PERK-NF-κB pathway.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the in vitro anti-inflammatory effects of hydrocaffeic acid.

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Sample Collection cluster_2 Phase 3: Analysis cluster_3 Parallel Control A 1. Cell Seeding (e.g., RAW 264.7 or Chondrocytes) B 2. Pre-treatment with Hydrocaffeic Acid A->B C 3. Inflammatory Stimulation (e.g., LPS or IL-1β) B->C K Cell Viability Assay (e.g., CCK-8 or MTT) B->K D 4a. Collect Cell Culture Supernatant C->D E 4b. Lyse Cells for Protein/RNA Extraction C->E F 5a. Nitric Oxide Assay (Griess Assay) D->F G 5b. Cytokine Measurement (ELISA) D->G H 5c. Protein Expression (Western Blot) E->H I 5d. Gene Expression (RT-qPCR) E->I J 5e. Protein Localization (Immunofluorescence) E->J

Caption: General experimental workflow for in vitro anti-inflammatory assessment.

References

Unveiling the Anticancer Potential of Dihydrocaffeic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dihydrocaffeic acid (DHCA), a primary metabolite of caffeic acid and chlorogenic acid found abundantly in coffee, fruits, and vegetables, has emerged as a promising candidate in cancer research. Possessing notable antioxidant properties, DHCA has demonstrated significant cytotoxic effects against a range of cancer cell lines. This technical guide provides an in-depth overview of the anticancer properties of dihydrocaffeic acid, focusing on its effects on specific cell lines, the underlying molecular mechanisms, and detailed experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel anticancer therapeutics.

Data Presentation: Cytotoxic Effects of Dihydrocaffeic Acid on Cancer Cell Lines

The cytotoxic activity of dihydrocaffeic acid has been evaluated against several cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter for quantifying its efficacy. The following table summarizes the reported IC50 values of DHCA and its derivatives in various cancer cell lines.

Cell LineCancer TypeCompoundIC50 (µM)Reference
MCF-7 Breast AdenocarcinomaDihydrocaffeic acid306.52
Octyl dihydrocaffeate50 - 132
PC-3 Prostate CancerDihydrocaffeic acid162.15
HCT-116 Colorectal CarcinomaDihydrocaffeic acid230.05
HepG2 Hepatocellular CarcinomaDihydrocaffeic acid529.47
L1210 Murine LeukemiaDihydrocaffeic acid esters9 - 24

Note: IC50 values can vary depending on the experimental conditions, including the assay used and the incubation time.

Signaling Pathways Modulated by Dihydrocaffeic Acid

Dihydrocaffeic acid exerts its anticancer effects through the modulation of several key signaling pathways, primarily leading to the induction of apoptosis and cell cycle arrest. The generation of reactive oxygen species (ROS) appears to be a central mechanism initiating these downstream events.

ROS-Mediated Oxidative Stress and Apoptosis

DHCA has been shown to induce the production of ROS within cancer cells. This increase in intracellular ROS disrupts the cellular redox balance, leading to oxidative stress. The excessive oxidative stress can damage cellular components, including lipids, proteins, and DNA, ultimately triggering the intrinsic pathway of apoptosis.

Modulation of the p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a critical regulator of cellular responses to stress, including oxidative stress. Dihydrocaffeic acid has been observed to influence the p38 MAPK pathway. Activation of p38 MAPK in response to DHCA-induced ROS can lead to the phosphorylation of downstream targets that promote apoptosis.

Induction of the Intrinsic Apoptotic Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is a key target of DHCA. The compound has been shown to modulate the expression of Bcl-2 family proteins, which are critical regulators of this pathway. Specifically, DHCA can lead to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates executioner caspases like caspase-3, culminating in the execution of apoptosis.

DHCA_Apoptosis_Pathway DHCA Dihydrocaffeic Acid ROS ↑ Reactive Oxygen Species (ROS) DHCA->ROS p38 p38 MAPK Activation ROS->p38 Bax ↑ Bax ROS->Bax Bcl2 ↓ Bcl-2 ROS->Bcl2 Apoptosis Apoptosis p38->Apoptosis Mito Mitochondrial Dysfunction Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis

DHCA-induced apoptotic signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anticancer properties of dihydrocaffeic acid.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3, HCT-116, HepG2)

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Dihydrocaffeic acid (DHCA) stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of DHCA in complete culture medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the DHCA dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest DHCA concentration) and a blank (medium only).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Determine the IC50 value by plotting the percentage of cell viability against the concentration of DHCA.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed Seed Cells in 96-well Plate Incubate1 Incubate 24h Seed->Incubate1 Prepare_DHCA Prepare DHCA Dilutions Incubate1->Prepare_DHCA Treat Treat Cells with DHCA Prepare_DHCA->Treat Incubate2 Incubate for Desired Time Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Remove_Medium Remove Medium Incubate3->Remove_Medium Add_DMSO Add DMSO Remove_Medium->Add_DMSO Measure_Abs Measure Absorbance at 570 nm Add_DMSO->Measure_Abs Calculate_Viability Calculate Cell Viability Measure_Abs->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50 Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_detection Detection & Analysis Cell_Lysis Cell Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant Denaturation Denaturation Protein_Quant->Denaturation SDS_PAGE SDS-PAGE Denaturation->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab ECL ECL Detection Secondary_Ab->ECL Imaging Imaging ECL->Imaging Analysis Densitometry Analysis Imaging->Analysis

The Chemical Synthesis of α-Fluoro-β-(3,4-dihydroxyphenyl)propionic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for α-fluoro-β-(3,4-dihydroxyphenyl)propionic acid, a fluorinated analog of Danshensu. Given the limited direct literature on this specific molecule, this guide outlines a rational, multi-step synthetic approach based on established chemical transformations. The proposed route involves the protection of a catechol starting material, construction of the α-hydroxypropionic acid side chain, subsequent dehydroxyfluorination, and final deprotection. This document details the experimental protocols for these key steps, summarizes expected quantitative data, and provides visualizations for the experimental workflow.

Introduction

α-Fluoro-β-(3,4-dihydroxyphenyl)propionic acid is a fluorinated derivative of β-(3,4-dihydroxyphenyl)lactic acid (Danshensu), a key active component of the traditional medicinal herb Salvia miltiorrhiza. The introduction of a fluorine atom at the α-position of the propionic acid chain can significantly alter the molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability. These modifications can, in turn, influence its biological activity, making it a compound of interest for drug discovery and development. This guide proposes a robust synthetic strategy to access this target molecule, providing researchers with the necessary details to undertake its synthesis.

Proposed Synthetic Strategy

The proposed synthesis of α-fluoro-β-(3,4-dihydroxyphenyl)propionic acid begins with the commercially available starting material, 3,4-dihydroxybenzaldehyde. The synthetic pathway can be broken down into four main stages:

  • Protection of the Catechol Group: The two hydroxyl groups of the catechol are protected to prevent unwanted side reactions in subsequent steps. Benzyl protection is a common and effective strategy.

  • Chain Elongation and Formation of the α-Hydroxy Ester: A Darzens condensation reaction is employed to form an epoxide, which is then opened and reduced to yield the α-hydroxypropionic acid backbone as an ester.

  • Fluorination: The crucial step of introducing the fluorine atom is achieved by converting the α-hydroxyl group into a fluorine atom using a dehydroxyfluorinating agent.

  • Deprotection and Hydrolysis: The benzyl protecting groups are removed, and the ester is hydrolyzed to yield the final product.

The overall workflow of this proposed synthesis is depicted in the diagram below.

G Proposed Synthetic Workflow s0 3,4-Dihydroxybenzaldehyde s1 3,4-Bis(benzyloxy)benzaldehyde s0->s1 Benzyl Bromide, K2CO3, Acetone s2 Ethyl 3-(3,4-bis(benzyloxy)phenyl)glycidate s1->s2 Ethyl Chloroacetate, NaOEt, Ethanol s3 Ethyl 2-hydroxy-3-(3,4-bis(benzyloxy)phenyl)propanoate s2->s3 1. Lewis Acid (e.g., MgBr2) 2. NaBH4 Reduction s4 Ethyl 2-fluoro-3-(3,4-bis(benzyloxy)phenyl)propanoate s3->s4 Deoxofluorinating Agent (e.g., DAST), CH2Cl2 s5 α-Fluoro-β-(3,4-dihydroxyphenyl) propionic Acid s4->s5 1. Pd/C, H2 (Deprotection) 2. LiOH (Hydrolysis)

Caption: Proposed multi-step synthesis of α-fluoro-β-(3,4-dihydroxyphenyl)propionic acid.

Detailed Experimental Protocols

The following protocols are based on established procedures for similar chemical transformations and may require optimization for this specific synthesis.

Synthesis of 3,4-Bis(benzyloxy)benzaldehyde (Protection)
  • To a solution of 3,4-dihydroxybenzaldehyde (1 equivalent) in acetone, add potassium carbonate (2.5 equivalents).

  • Stir the suspension vigorously and add benzyl bromide (2.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Recrystallize the crude product from ethanol to yield pure 3,4-bis(benzyloxy)benzaldehyde.

Synthesis of Ethyl 2-hydroxy-3-(3,4-bis(benzyloxy)phenyl)propanoate (Chain Elongation)
  • Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 equivalents) in absolute ethanol under an inert atmosphere.

  • Cool the sodium ethoxide solution to 0°C and add a mixture of 3,4-bis(benzyloxy)benzaldehyde (1 equivalent) and ethyl chloroacetate (1.2 equivalents) dropwise.

  • Stir the reaction mixture at 0°C for 2-3 hours and then at room temperature for an additional 4-6 hours.

  • Quench the reaction by adding cold water and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo to obtain the crude ethyl 3-(3,4-bis(benzyloxy)phenyl)glycidate.

  • Dissolve the crude glycidic ester in a suitable solvent like THF and treat with a Lewis acid such as magnesium bromide to facilitate ring-opening.

  • Following the ring-opening, perform a reduction using sodium borohydride (NaBH4) to yield the α-hydroxy ester.

  • Purify the product by column chromatography on silica gel.

Synthesis of Ethyl 2-fluoro-3-(3,4-bis(benzyloxy)phenyl)propanoate (Fluorination)
  • Dissolve the ethyl 2-hydroxy-3-(3,4-bis(benzyloxy)phenyl)propanoate (1 equivalent) in anhydrous dichloromethane (CH2Cl2) under an inert atmosphere.

  • Cool the solution to -78°C and slowly add diethylaminosulfur trifluoride (DAST) or another suitable dehydroxyfluorinating agent (1.1 to 1.5 equivalents).

  • Allow the reaction to stir at -78°C for 1 hour and then warm slowly to room temperature, stirring for an additional 2-4 hours.

  • Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Synthesis of α-Fluoro-β-(3,4-dihydroxyphenyl)propionic Acid (Deprotection and Hydrolysis)
  • Dissolve the purified ethyl 2-fluoro-3-(3,4-bis(benzyloxy)phenyl)propanoate in ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (1 atm or higher pressure) at room temperature until TLC indicates the complete removal of the benzyl groups.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

  • Dissolve the resulting deprotected ester in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) (2-3 equivalents) and stir at room temperature for 4-8 hours to hydrolyze the ester.

  • Acidify the reaction mixture with 1N HCl to pH 2-3 and extract the final product with ethyl acetate.

  • Dry the organic extracts, concentrate, and purify the final product, if necessary, by recrystallization or preparative HPLC.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis, based on literature precedents for analogous reactions. Actual yields may vary depending on reaction conditions and scale.

StepReaction TypeStarting MaterialProductExpected Yield (%)
1. ProtectionBenzylation3,4-Dihydroxybenzaldehyde3,4-Bis(benzyloxy)benzaldehyde85-95
2. Chain ElongationDarzens Condensation3,4-Bis(benzyloxy)benzaldehydeEthyl 2-hydroxy-3-(3,4-bis(benzyloxy)phenyl)propanoate60-75
3. FluorinationDehydroxyfluorinationEthyl 2-hydroxy-...-propanoateEthyl 2-fluoro-3-(3,4-bis(benzyloxy)phenyl)propanoate50-70
4. Deprotection & HydrolysisHydrogenolysis & SaponificationEthyl 2-fluoro-...-propanoateα-Fluoro-β-(3,4-dihydroxyphenyl)propionic Acid70-90

Potential Biological Relevance and Signaling Pathways

As an analog of Danshensu and being structurally related to L-DOPA, α-fluoro-β-(3,4-dihydroxyphenyl)propionic acid may interact with biological pathways associated with these molecules. For instance, L-DOPA is a precursor to the neurotransmitter dopamine and plays a crucial role in the dopaminergic signaling pathway, which is implicated in conditions like Parkinson's disease. The introduction of fluorine could modulate its ability to cross the blood-brain barrier or its interaction with enzymes like aromatic L-amino acid decarboxylase (AADC).

G Simplified Dopaminergic Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron LDOPA L-DOPA DA Dopamine LDOPA->DA AADC vesicle Vesicle (Dopamine storage) DA->vesicle via VMAT2 DAT DAT (Reuptake) DA->DAT Reuptake DOPAC DOPAC DA->DOPAC via MAO DR Dopamine Receptors DA->DR VMAT2 VMAT2 vesicle->DA Release DAT->DA MAO MAO response Cellular Response DR->response

Caption: A simplified diagram of the dopaminergic signaling pathway.

This guide provides a foundational framework for the synthesis of α-fluoro-β-(3,4-dihydroxyphenyl)propionic acid. Researchers are encouraged to adapt and optimize these protocols to achieve their specific research goals. The successful synthesis of this novel compound will enable further investigation into its potential therapeutic applications.

Physical and chemical properties of 3-(3,4-dihydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3,4-dihydroxyphenyl)propanoate, and its protonated form, 3-(3,4-dihydroxyphenyl)propanoic acid (commonly known as dihydrocaffeic acid), is a phenolic acid of significant interest in the fields of pharmacology, biochemistry, and drug development. As a metabolite of the widely consumed chlorogenic and caffeic acids, it is naturally present in the human body following the intake of various plant-based foods and beverages, such as coffee, fruits, and vegetables.[1] Dihydrocaffeic acid has garnered attention for its potent antioxidant and anti-inflammatory properties, making it a promising candidate for further investigation in the prevention and treatment of a range of diseases. This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols for its analysis, and its known biological activities and associated signaling pathways.

Physical and Chemical Properties

This compound is the conjugate base of 3-(3,4-dihydroxyphenyl)propanoic acid. The properties of the acid form, dihydrocaffeic acid, are well-documented and crucial for its handling, formulation, and analysis.

PropertyValueSource(s)
IUPAC Name 3-(3,4-dihydroxyphenyl)propanoic acid--INVALID-LINK--
Synonyms Dihydrocaffeic acid, Hydrocaffeic acid, 3,4-Dihydroxyhydrocinnamic acid, Benzenepropanoic acid, 3,4-dihydroxy---INVALID-LINK--
Molecular Formula C₉H₁₀O₄--INVALID-LINK--
Molecular Weight 182.17 g/mol --INVALID-LINK--
Appearance White to beige or orange powder
Melting Point 136 °C--INVALID-LINK--
Boiling Point 399.78 °C (estimated)
Solubility Soluble in water and ethanol. Limited solubility in nonpolar organic solvents.
LogP (o/w) 0.115 (estimated)

Experimental Protocols

Synthesis and Purification

Synthesis of Dihydrocaffeic Acid Derivatives:

Derivatization of dihydrocaffeic acid can be achieved through enzymatic N-coupling of amines. For example, incubation of 3-(3,4-dihydroxyphenyl)-propionic acid and 4-aminobenzoic acid with laccase in an aqueous medium in the presence of oxygen can yield 3-[6-(4-carboxyphenyl)amino-3,4-dihydroxyphenyl]-propionic acid as the main product.[2]

Purification:

Purification of synthesized or extracted dihydrocaffeic acid can be performed using chromatographic techniques. For instance, after enzymatic synthesis, the reaction mixture can be analyzed and purified using High-Performance Liquid Chromatography (HPLC). A common method involves a reversed-phase C18 column with a gradient elution using a mobile phase consisting of acidified water and an organic solvent like acetonitrile or methanol.[3]

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

A sensitive and reproducible HPLC method for the analysis of dihydrocaffeic acid can be employed for quantification in various samples.

  • Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used. For example, a mixture of 0.5% acetic acid in water (Solvent A) and 0.5% acetic acid in acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 280 nm.

  • Injection Volume: 10 µL.[4]

Mass Spectrometry (MS):

Mass spectrometry, often coupled with HPLC (LC-MS), is a powerful tool for the identification and quantification of dihydrocaffeic acid and its metabolites.

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used.

  • Precursor Ion: For dihydrocaffeic acid, the precursor ion [M-H]⁻ is observed at m/z 181.

  • Fragment Ions: Characteristic fragment ions can be used for confirmation, such as the loss of CO₂ resulting in a fragment at m/z 137.[5]

NMR Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural elucidation of dihydrocaffeic acid and its derivatives.

  • ¹H NMR (400 MHz, DMSO-d₆): Chemical shifts (δ) are observed for the aromatic and aliphatic protons.

  • ¹³C NMR: Signals corresponding to the nine carbon atoms of the molecule can be identified.[6][7]

Infrared (IR) Spectroscopy:

IR spectroscopy provides information about the functional groups present in the molecule.

  • Key Absorptions: Broad peaks corresponding to the hydroxyl (-OH) groups, a sharp peak for the carbonyl (C=O) of the carboxylic acid, and peaks for the aromatic C-H and C=C bonds are characteristic.[8][9]

UV-Vis Spectroscopy:

UV-Vis spectroscopy can be used for quantification and to observe changes in the electronic structure of the molecule.

  • Maximum Absorbance (λmax): In methanol, dihydrocaffeic acid exhibits absorption maxima that can be used for its detection.[10][11]

Biological Activity Assays

DPPH Radical Scavenging Assay (Antioxidant Activity):

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare various concentrations of dihydrocaffeic acid in a suitable solvent.

  • Mix the dihydrocaffeic acid solutions with the DPPH solution.

  • Incubate the mixture in the dark for a specified time (e.g., 30 minutes).

  • Measure the absorbance at 517 nm using a spectrophotometer.

  • The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100.[12][13][14]

Cell Culture and Treatment for Anti-inflammatory Assays:

  • Culture relevant cell lines (e.g., murine chondrocytes, HepG2 cells) in appropriate media and conditions.

  • Induce an inflammatory response using an agent like interleukin-1β (IL-1β) or tumor necrosis factor-alpha (TNF-α).

  • Treat the cells with various concentrations of dihydrocaffeic acid.

  • Incubate for a specific period (e.g., 24 hours).

  • Collect cell lysates or culture supernatants for further analysis.[15][16]

Western Blotting for Signaling Pathway Analysis:

This technique is used to detect specific proteins involved in signaling pathways.

  • Perform protein extraction from treated and untreated cells.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate with primary antibodies against target proteins (e.g., p-p65, p-JNK, p-ERK, p-p38).

  • Incubate with a secondary antibody conjugated to an enzyme.

  • Detect the protein bands using a suitable substrate and imaging system.[16]

Measurement of Cytokine Levels:

Enzyme-linked immunosorbent assay (ELISA) is a common method to quantify the levels of pro-inflammatory cytokines.

  • Collect cell culture supernatants or serum from animal models.

  • Use commercially available ELISA kits for specific cytokines (e.g., IL-6, TNF-α).

  • Follow the manufacturer's protocol for the assay.

  • Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.[17][18]

Biological Activities and Signaling Pathways

Dihydrocaffeic acid exhibits a range of biological activities, with its antioxidant and anti-inflammatory effects being the most extensively studied.

Antioxidant Activity

The antioxidant capacity of dihydrocaffeic acid is attributed to its catechol structure (two hydroxyl groups on the aromatic ring), which can donate hydrogen atoms to scavenge free radicals. This has been demonstrated in various in vitro assays, including the DPPH radical scavenging assay.

Anti-inflammatory Activity

Dihydrocaffeic acid has been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Inhibition of the NF-κB Pathway:

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals like IL-1β, the inhibitory IκB protein is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Dihydrocaffeic acid has been shown to inhibit the phosphorylation of p65, thereby preventing its nuclear translocation and subsequent activation of inflammatory gene expression.[1][16]

NF_kB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-1b IL-1b IL1R IL-1 Receptor IL-1b->IL1R Binds IKK IKK Complex IL1R->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates DHCA Dihydrocaffeic Acid DHCA->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Inflammation Pro-inflammatory Gene Expression DNA->Inflammation MAPK_Inhibition cluster_mapk MAPK Cascade Inflammatory_Stimuli Inflammatory Stimuli (e.g., IL-1β) p38 p38 Inflammatory_Stimuli->p38 JNK JNK Inflammatory_Stimuli->JNK ERK ERK Inflammatory_Stimuli->ERK Inflammation Inflammatory Response p38->Inflammation JNK->Inflammation ERK->Inflammation DHCA Dihydrocaffeic Acid DHCA->p38 Inhibits Phosphorylation DHCA->JNK Inhibits Phosphorylation DHCA->ERK Inhibits Phosphorylation Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cell Culture (e.g., Chondrocytes, Macrophages) treatment Induce Inflammation (e.g., IL-1β) + Treatment with Dihydrocaffeic Acid cell_culture->treatment analysis Analysis of Inflammatory Markers treatment->analysis cytokine_assay Cytokine Measurement (ELISA) analysis->cytokine_assay western_blot Western Blotting (NF-κB, MAPK) analysis->western_blot animal_model Animal Model of Inflammation (e.g., Arthritis) treatment_animal Treatment with Dihydrocaffeic Acid animal_model->treatment_animal assessment Assessment of Inflammation treatment_animal->assessment histology Histological Analysis assessment->histology cytokine_animal Cytokine Measurement in Serum assessment->cytokine_animal

References

The Unseen Power in Your Plate: Dihydrocaffeic Acid in Fermented Foods

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals on the Natural Occurrence, Analysis, and Biological Activity of Dihydrocaffeic Acid

Introduction

Dihydrocaffeic acid (DHCA), a phenolic acid and a metabolite of caffeic and chlorogenic acids, is emerging as a compound of significant interest within the scientific community. While naturally present in various plants, its concentration can be notably enriched in certain fermented foods through the metabolic activity of specific microorganisms. This technical guide provides an in-depth overview of the natural occurrence of DHCA in fermented foods, detailed methodologies for its quantification, and an exploration of its known biological activities, particularly its role in modulating key inflammatory signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development exploring the therapeutic potential of this bioactive compound.

Quantitative Occurrence of Dihydrocaffeic Acid in Fermented Foods

The fermentation process can significantly enhance the bioavailability and concentration of phenolic compounds. Dihydrocaffeic acid is a prime example of a metabolite that is often found in higher concentrations in fermented products compared to their raw counterparts. The following table summarizes the quantitative data on DHCA found in various fermented foods as reported in scientific literature.

Fermented Food ProductMicroorganism(s)DHCA ConcentrationAnalytical MethodReference(s)
Wheat SourdoughLactobacillus amylovorus DSM192801.2 ± 0.1 mg/kgNot Specified[1]
Spanish Cider (Asturian)Wild Fermentation26 - 150 mg/LRP-HPLC-DAD[1][2]
Spanish Cider (Asturian)Wild Fermentation55.8 - 110.5 mg/LNot Specified[1]
Fermented Cherry JuiceLactobacillus plantarum (POM1 strain)0.609 µg/mLNot Specified[1]
Fermented Milk with Cudrania tricuspidata leaf extractLactobacillus gasseriMajor derivative formedNot Specified[1]
Brine of Black OlivesWild Fermentation0.183 ± 0.001 g/LNot Specified[1]

Experimental Protocols for Dihydrocaffeic Acid Analysis

Accurate quantification of dihydrocaffeic acid in complex food matrices is crucial for understanding its prevalence and potential health benefits. The following are generalized experimental protocols for the extraction and analysis of DHCA from fermented foods, based on methodologies reported in the literature.

Sample Preparation and Extraction

Objective: To extract phenolic compounds, including dihydrocaffeic acid, from the solid or liquid fermented food matrix.

Materials:

  • Fermented food sample (e.g., sourdough bread, cider, fermented juice)

  • Methanol (HPLC grade)

  • Acetone (HPLC grade)

  • Formic acid (or HCl)

  • Distilled water

  • Centrifuge

  • Vortex mixer

  • Ultrasonic bath

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Rotary evaporator

Protocol for Solid Samples (e.g., Sourdough Bread):

  • Freeze-dry the sample to remove water content.

  • Grind the lyophilized sample into a fine powder.

  • Weigh approximately 1-5 g of the powdered sample into a centrifuge tube.

  • Add 20-50 mL of an extraction solvent. A common solvent system is a mixture of methanol/water (e.g., 80:20, v/v) or acetone/water, often acidified with a small amount of formic acid or HCl (e.g., to 0.1%) to improve the stability of phenolic compounds.

  • Vortex the mixture thoroughly for 1-2 minutes.

  • Sonciate the mixture in an ultrasonic bath for 15-30 minutes to enhance extraction efficiency.

  • Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.

  • Carefully collect the supernatant.

  • Repeat the extraction process on the pellet 2-3 times to ensure complete recovery of phenolic compounds.

  • Pool the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Re-dissolve the dried extract in a known volume of the initial mobile phase for HPLC analysis.

Protocol for Liquid Samples (e.g., Cider, Fermented Juice):

  • Centrifuge the liquid sample to remove any suspended solids.

  • For samples with complex matrices, a Solid-Phase Extraction (SPE) clean-up step may be necessary.

    • Condition a C18 SPE cartridge with methanol followed by acidified water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with water to remove sugars and other polar interferences.

    • Elute the phenolic compounds with methanol.

  • Evaporate the methanol from the eluate and reconstitute the residue in the initial mobile phase for HPLC analysis. For direct injection of ciders, samples can be filtered through a 0.45 µm membrane filter prior to analysis[2].

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To separate, identify, and quantify dihydrocaffeic acid in the prepared extract.

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used.

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over 30-60 minutes to elute compounds with increasing hydrophobicity.

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Injection Volume: 10-20 µL.

  • Detection:

    • DAD: Monitoring at multiple wavelengths, typically around 280 nm for phenolic acids. A full UV-Vis spectrum (200-400 nm) should be recorded to aid in peak identification.

    • MS/MS: For higher selectivity and sensitivity, a mass spectrometer operating in negative ion mode is often used. The specific mass-to-charge ratio (m/z) for the deprotonated molecule of DHCA ([M-H]⁻) and its characteristic fragment ions are monitored.

Quantification:

  • A calibration curve is constructed using external standards of pure dihydrocaffeic acid of known concentrations.

  • The concentration of DHCA in the sample is determined by comparing the peak area of the analyte in the sample chromatogram to the calibration curve.

Signaling Pathways and Logical Relationships

Biotransformation of Caffeic Acid to Dihydrocaffeic Acid

The formation of dihydrocaffeic acid in fermented foods is primarily due to the enzymatic activity of certain lactic acid bacteria, such as Lactobacillus plantarum. These bacteria possess the necessary enzymes to convert caffeic acid, a common phenolic acid in plant materials, into DHCA. This biotransformation is a key step in enriching the final fermented product with this bioactive metabolite.

Biotransformation_DHCA Caffeic Acid Caffeic Acid Enzymatic Reduction Enzymatic Reduction Caffeic Acid->Enzymatic Reduction Dihydrocaffeic Acid Dihydrocaffeic Acid Lactobacillus plantarum Lactobacillus plantarum Lactobacillus plantarum->Enzymatic Reduction Enzymatic Reduction->Dihydrocaffeic Acid

Caption: Biotransformation of caffeic acid to dihydrocaffeic acid by Lactobacillus plantarum.

Experimental Workflow for DHCA Analysis

The following diagram illustrates a typical workflow for the analysis of dihydrocaffeic acid in fermented food samples, from sample collection to data analysis.

Experimental_Workflow_DHCA cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Fermented Food Sample Extraction Extraction of Phenolic Compounds Sample_Collection->Extraction Purification Purification/Clean-up (e.g., SPE) Extraction->Purification HPLC_Analysis HPLC-DAD/MS Analysis Purification->HPLC_Analysis Peak_Identification Peak Identification HPLC_Analysis->Peak_Identification Quantification Quantification Peak_Identification->Quantification Data_Analysis Statistical Analysis Quantification->Data_Analysis

Caption: General experimental workflow for the analysis of dihydrocaffeic acid in fermented foods.

Inhibition of Inflammatory Signaling Pathways by Dihydrocaffeic Acid

Dihydrocaffeic acid has been shown to exert anti-inflammatory effects by inhibiting key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, and their inhibition by DHCA suggests its potential as a therapeutic agent for inflammatory conditions.

Inflammatory_Signaling_Inhibition cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Activation Inflammatory_Stimuli->IKK MAPKKK MAPKKK Activation Inflammatory_Stimuli->MAPKKK IkB IκB Degradation IKK->IkB NFkB_Activation NF-κB Nuclear Translocation IkB->NFkB_Activation Gene_Expression Pro-inflammatory Gene Expression NFkB_Activation->Gene_Expression MAPKK MAPKK Activation MAPKKK->MAPKK MAPK MAPK Activation (p38, JNK, ERK) MAPKK->MAPK MAPK->Gene_Expression DHCA Dihydrocaffeic Acid DHCA->IKK Inhibits DHCA->MAPK Inhibits

Caption: Dihydrocaffeic acid inhibits inflammatory responses by targeting the NF-κB and MAPK signaling pathways.

Conclusion

Dihydrocaffeic acid represents a compelling example of a bioactive compound enriched through food fermentation. Its presence in commonly consumed fermented products like sourdough and cider, coupled with its demonstrated anti-inflammatory properties, underscores the importance of further research into its therapeutic potential. The methodologies and data presented in this guide offer a foundational resource for scientists and researchers aiming to explore the multifaceted roles of dihydrocaffeic acid in human health and disease. As our understanding of the interplay between diet, microbiota, and health deepens, the significance of microbial metabolites such as DHCA is poised to grow, opening new avenues for nutritional and pharmacological interventions.

References

Methodological & Application

Application Note: Quantification of 3-(3,4-Dihydroxyphenyl)propanoate in Human Plasma by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 3-(3,4-Dihydroxyphenyl)propanoate (DHPPA), a metabolite of polyphenolic compounds, in human plasma. The protocol employs a straightforward protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation and UV detection. This method is suitable for pharmacokinetic and metabolomic studies in clinical and research settings.

Introduction

This compound (DHPPA), also known as dihydrocaffeic acid, is a metabolite of caffeic acid and other plant-derived polyphenols.[1] Its presence and concentration in human plasma are of interest due to its potential antioxidant properties and its role as a biomarker for dietary polyphenol intake.[1] Accurate and reliable quantification of DHPPA in biological matrices is crucial for understanding its bioavailability, metabolism, and physiological effects. This application note presents a validated HPLC-UV method for the quantification of DHPPA in human plasma.

Experimental

Materials and Reagents
  • This compound (DHPPA) standard (≥98% purity)

  • Internal Standard (IS): 3,4-Dihydroxybenzylamine (DHBA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Perchloric acid (70%)

  • Water (Ultrapure, 18.2 MΩ·cm)

  • Human plasma (K2-EDTA as anticoagulant)

Instrumentation
  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Centrifuge capable of 10,000 x g and 4 °C.

  • pH meter.

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

ParameterCondition
Column Reversed-phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 40% B over 10 minutes, hold at 40% B for 2 minutes, return to 10% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection UV at 280 nm

Protocols

Standard and Sample Preparation Workflow

The overall workflow for the preparation of standards and plasma samples is illustrated below.

cluster_standards Standard Preparation cluster_plasma Plasma Sample Preparation stock_solution Prepare 1 mg/mL Stock Solutions of DHPPA and IS in Methanol working_standards Prepare Working Standards by Serial Dilution in Mobile Phase A stock_solution->working_standards calibration_curve Construct Calibration Curve (e.g., 0.1 to 50 µg/mL) working_standards->calibration_curve plasma_sample Thaw Plasma Sample (200 µL) add_is Add Internal Standard (IS) plasma_sample->add_is protein_precipitation Protein Precipitation with Cold Perchloric Acid add_is->protein_precipitation centrifuge Centrifuge at 10,000 x g for 10 min at 4 °C protein_precipitation->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer hplc_injection Inject into HPLC System supernatant_transfer->hplc_injection

Figure 1: Workflow for Standard and Plasma Sample Preparation.

Detailed Experimental Protocol
  • Preparation of Stock and Working Solutions:

    • Prepare 1 mg/mL stock solutions of DHPPA and the internal standard (DHBA) in methanol.

    • Prepare a series of working standard solutions by diluting the DHPPA stock solution with the mobile phase A to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

    • Prepare a working internal standard solution of 10 µg/mL in mobile phase A.

  • Sample Preparation:

    • Pipette 200 µL of human plasma into a microcentrifuge tube.

    • Add 20 µL of the 10 µg/mL internal standard working solution.

    • Add 400 µL of cold 0.4 M perchloric acid to precipitate the proteins.[2]

    • Vortex the mixture for 30 seconds.

    • Centrifuge the tubes at 10,000 x g for 10 minutes at 4 °C.[2]

    • Carefully transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Set up the HPLC system according to the conditions in the table above.

    • Inject 20 µL of the prepared sample or standard solution.

    • Record the chromatograms and integrate the peak areas for DHPPA and the internal standard.

Results and Discussion

Method Validation

The method was validated for linearity, precision, accuracy, and recovery according to standard bioanalytical method validation guidelines.

Linearity: The calibration curve was linear over the concentration range of 0.1 to 50 µg/mL with a coefficient of determination (R²) > 0.99.

Precision and Accuracy: The intra- and inter-day precision (expressed as %RSD) and accuracy (expressed as % bias) were determined at three concentration levels (Low, Mid, High).

QC LevelConcentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Bias)
Low QC0.34.25.1-2.5
Mid QC15.02.83.51.2
High QC40.01.92.70.8

Recovery: The extraction recovery of DHPPA from plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards at the same concentration.

AnalyteConcentration (µg/mL)Mean Recovery (%)
DHPPA0.392.5
DHPPA40.095.1
Sample Chromatogram

(A representative chromatogram would be presented here showing the separation of DHPPA and the internal standard from endogenous plasma components.)

Conclusion

The developed HPLC-UV method provides a simple, rapid, and reliable approach for the quantification of this compound in human plasma. The method demonstrates good linearity, precision, accuracy, and high recovery, making it suitable for routine analysis in pharmacokinetic and metabolomic studies.

Signaling Pathway and Logical Relationships

The analysis of DHPPA in plasma is a critical step in understanding the metabolic fate of dietary polyphenols. The following diagram illustrates the logical relationship from dietary intake to analytical measurement.

diet Dietary Intake of Polyphenols (e.g., Caffeic Acid) metabolism Gut Microbiota and Host Metabolism diet->metabolism dhppa_plasma DHPPA in Plasma metabolism->dhppa_plasma sample_collection Plasma Sample Collection dhppa_plasma->sample_collection sample_prep Sample Preparation (Protein Precipitation) sample_collection->sample_prep hplc_analysis HPLC-UV Analysis sample_prep->hplc_analysis quantification Quantification of DHPPA hplc_analysis->quantification

Figure 2: Logical Flow from Dietary Intake to Quantification.

References

Application Notes and Protocols: Antioxidant Capacity of Dihydrocaffeic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocaffeic acid (DHCA), a key metabolite of caffeic acid and chlorogenic acid, is a phenolic compound found in various plant-based foods and beverages. It has garnered significant interest within the scientific community for its potential health benefits, which are largely attributed to its potent antioxidant properties. This document provides a comprehensive overview of the antioxidant capacity of dihydrocaffeic acid, including quantitative data, detailed experimental protocols for its assessment, and an exploration of the underlying signaling pathways through which it exerts its effects.

Data Presentation: Antioxidant Capacity of Dihydrocaffeic Acid

The antioxidant capacity of dihydrocaffeic acid has been evaluated using various standard assays. The following table summarizes the available quantitative data, providing a comparative view of its efficacy in different antioxidant testing systems.

Assay TypeParameterValueReference Compound
DPPH IC₅₀0.44 mM-
TEAC2.05Trolox
ABTS IC₅₀0.49 mM-
TEAC (5 min)1.16Trolox
TEAC (20 min)1.41Trolox
ORAC -Data not availableTrolox

IC₅₀ (Half maximal inhibitory concentration) is the concentration of dihydrocaffeic acid required to scavenge 50% of the free radicals in the assay. A lower IC₅₀ value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) indicates the antioxidant capacity of dihydrocaffeic acid relative to the water-soluble vitamin E analog, Trolox.

Experimental Protocols

Detailed methodologies for the most common assays used to determine the antioxidant capacity of dihydrocaffeic acid are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a widely used method to assess the free radical scavenging activity of antioxidants. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a non-radical form, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.

Materials:

  • Dihydrocaffeic acid

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Standard antioxidant (e.g., Trolox, Ascorbic Acid)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark, amber-colored bottle to prevent degradation from light.

  • Preparation of Dihydrocaffeic Acid Solutions: Prepare a stock solution of dihydrocaffeic acid in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 0.01 mM to 1 mM).

  • Preparation of Standard: Prepare a series of dilutions of the standard antioxidant (e.g., Trolox) in methanol.

  • Assay:

    • In a 96-well microplate, add 100 µL of the various concentrations of dihydrocaffeic acid or standard solutions to different wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the control, add 100 µL of the sample solvent (methanol) and 100 µL of the DPPH solution.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

  • IC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of dihydrocaffeic acid. The IC₅₀ value is the concentration of the sample that causes 50% inhibition of the DPPH radical.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The ABTS radical cation is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•⁺ is reduced, and the color intensity decreases, which is measured spectrophotometrically.

Materials:

  • Dihydrocaffeic acid

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or Ethanol

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

  • Standard antioxidant (e.g., Trolox)

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•⁺) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the ABTS and potassium persulfate solutions in a 1:1 (v/v) ratio.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.

  • Preparation of Working Solution: Dilute the ABTS•⁺ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Dihydrocaffeic Acid and Standard Solutions: Prepare a series of dilutions of dihydrocaffeic acid and the standard (Trolox) in the appropriate solvent.

  • Assay:

    • Add 10 µL of the various concentrations of dihydrocaffeic acid or standard solutions to different wells of a 96-well microplate.

    • Add 190 µL of the ABTS•⁺ working solution to each well.

  • Incubation: Incubate the plate at room temperature for a set time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity and IC₅₀: Calculate the percentage of inhibition and the IC₅₀ value as described in the DPPH assay protocol.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's presence preserves the fluorescence, and the area under the fluorescence decay curve is used to quantify the antioxidant capacity.

Materials:

  • Dihydrocaffeic acid

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (e.g., 75 mM, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader with excitation and emission wavelengths of ~485 nm and ~520 nm, respectively, and temperature control.

  • Standard antioxidant (Trolox)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Trolox in the phosphate buffer.

    • Prepare a working solution of fluorescein in the phosphate buffer.

    • Prepare an AAPH solution in the phosphate buffer (prepare fresh daily).

  • Preparation of Dihydrocaffeic Acid and Standard Solutions: Prepare a series of dilutions of dihydrocaffeic acid and Trolox in the phosphate buffer.

  • Assay:

    • In a 96-well black microplate, add 25 µL of the blank (phosphate buffer), standard (Trolox), or dihydrocaffeic acid solutions to the appropriate wells.

    • Add 150 µL of the fluorescein working solution to all wells.

    • Incubate the plate at 37°C for 10-15 minutes in the plate reader.

  • Initiation of Reaction and Measurement:

    • Add 25 µL of the AAPH solution to all wells to initiate the reaction.

    • Immediately begin measuring the fluorescence every 1-2 minutes for at least 60 minutes at 37°C.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the blank, standards, and samples.

    • Calculate the net AUC by subtracting the AUC of the blank from the AUC of the standards and samples.

    • Create a standard curve by plotting the net AUC of the Trolox standards against their concentrations.

    • Determine the ORAC value of dihydrocaffeic acid by comparing its net AUC to the Trolox standard curve. The results are expressed as Trolox equivalents (TE).

Signaling Pathways and Mechanisms of Action

Dihydrocaffeic acid exerts its antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that regulate the expression of antioxidant and cytoprotective genes.

Nrf2-Keap1-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxifying enzymes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1). Dihydrocaffeic acid, like other phenolic compounds, is thought to activate the Nrf2 pathway. It may do so by interacting with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Once freed, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiates their transcription. This leads to an increased synthesis of protective proteins such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and enzymes involved in glutathione synthesis.

Nrf2_Pathway cluster_nucleus DHCA Dihydrocaffeic Acid Keap1_Nrf2 Keap1-Nrf2 Complex DHCA->Keap1_Nrf2 Interacts with Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Nucleus Nucleus Nrf2_free->Nucleus Translocation ARE ARE Nrf2_free->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes Activates Transcription

Figure 1: Proposed activation of the Nrf2-Keap1-ARE pathway by Dihydrocaffeic Acid.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathways, including ERK, JNK, and p38, are crucial in regulating cellular responses to a variety of external stimuli, including oxidative stress. While the direct interactions are still under investigation, evidence suggests that phenolic compounds like dihydrocaffeic acid can modulate MAPK signaling. It is hypothesized that dihydrocaffeic acid may inhibit upstream kinases, such as Fyn kinase, which in turn would reduce the phosphorylation and activation of downstream MAPKs like p38, JNK, and ERK. By dampening the stress-activated MAPK pathways, dihydrocaffeic acid can help to mitigate the pro-inflammatory and pro-apoptotic signals that are often triggered by oxidative stress.

MAPK_Pathway DHCA Dihydrocaffeic Acid Upstream_Kinase Upstream Kinase (e.g., Fyn) DHCA->Upstream_Kinase Inhibits MAPKKK MAPKKK Upstream_Kinase->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates Cellular_Response Cellular Response (Inflammation, Apoptosis) MAPK->Cellular_Response Regulates

Figure 2: Hypothetical modulation of the MAPK signaling pathway by Dihydrocaffeic Acid.
Interaction with Transaldolase 1 (TALDO1)

Recent findings have indicated a direct interaction between dihydrocaffeic acid and Transaldolase 1 (TALDO1), an enzyme involved in the pentose phosphate pathway. This interaction appears to influence the PERK-NF-κB pathway, which is involved in cellular stress responses and inflammation. By binding to TALDO1, dihydrocaffeic acid may modulate its activity, leading to downstream effects on inflammatory signaling, which is often intertwined with oxidative stress.

TALDO1_Pathway DHCA Dihydrocaffeic Acid TALDO1 Transaldolase 1 (TALDO1) DHCA->TALDO1 Directly Binds PERK PERK TALDO1->PERK Modulates NFkB NF-κB PERK->NFkB Activates Inflammation Inflammatory Response NFkB->Inflammation Promotes

Figure 3: Interaction of Dihydrocaffeic Acid with the TALDO1-mediated signaling pathway.

Experimental Workflow

The following diagram outlines a general workflow for assessing the antioxidant capacity of dihydrocaffeic acid.

Experimental_Workflow cluster_prep Sample Preparation cluster_assays Antioxidant Capacity Assays cluster_analysis Data Analysis DHCA_Prep Prepare Dihydrocaffeic Acid Solutions (various concentrations) DPPH_Assay DPPH Assay DHCA_Prep->DPPH_Assay ABTS_Assay ABTS Assay DHCA_Prep->ABTS_Assay ORAC_Assay ORAC Assay DHCA_Prep->ORAC_Assay Standard_Prep Prepare Standard Solutions (e.g., Trolox) Standard_Prep->DPPH_Assay Standard_Prep->ABTS_Assay Standard_Prep->ORAC_Assay Absorbance_Fluorescence Measure Absorbance or Fluorescence DPPH_Assay->Absorbance_Fluorescence ABTS_Assay->Absorbance_Fluorescence ORAC_Assay->Absorbance_Fluorescence IC50_TEAC Calculate IC50 / TEAC Values Absorbance_Fluorescence->IC50_TEAC

Figure 4: General experimental workflow for antioxidant capacity assessment.

Conclusion

Dihydrocaffeic acid demonstrates significant antioxidant potential through both direct radical scavenging and the modulation of key cellular signaling pathways. The provided protocols offer standardized methods for the quantitative assessment of its antioxidant capacity. Further research into the precise molecular interactions of dihydrocaffeic acid within the Nrf2 and MAPK pathways will continue to elucidate its mechanisms of action and support its development as a potential therapeutic agent for conditions associated with oxidative stress.

Application Notes and Protocols for the Extraction of 3-(3,4-Dihydroxyphenyl)propanoate from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3,4-Dihydroxyphenyl)propanoate, also known as dihydrocaffeic acid, is a phenolic compound found in a variety of plant species. It is recognized for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. As a metabolite of more complex polyphenols, it is also present in fermented foods and beverages. This document provides detailed application notes and experimental protocols for the extraction of this compound from plant materials, tailored for researchers, scientists, and professionals in drug development.

Data Presentation: Quantitative Occurrence in Plant Materials

The concentration of this compound can vary significantly depending on the plant source and processing methods. The following table summarizes the reported quantitative data from various studies.

Plant MaterialCommon NamePart UsedConcentrationReference
Olea europaeaBlack OlivesPericarp1.790 ± 0.030 g/kg (dry weight)[1][2]
Olea europaeaOlive Brine-0.183 ± 0.001 g/L[1][2]
Malus domestica / Pyrus communisAsturian CidersFruit26 - 150 mg/L[1]
Isatis tinctoriaDyer's WoadLeaves0.03 mg/kg (dry weight)[1][2]
Nepeta teydea-Roots10.53 mg/kg (freeze-dried)[1][2]
Lindera glauca-Aerial Part0.306 mg/kg (dry weight)[1][2]
Polyscias murrayiAustralian Rainforest TreeFlowers352.32 mg/kg (fresh weight)[1][2]
Rosa roxburghiiChestnut RoseJuice0.3 g/L[1][2]

Experimental Protocols

The following protocols describe common and efficient methods for extracting this compound from plant materials. The choice of method will depend on the available equipment, the nature of the plant matrix, and the desired scale of extraction.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Phenolic Acids from Salvia miltiorrhiza (Danshen)

This protocol is adapted from methods for extracting phenolic acids from Salvia miltiorrhiza and is suitable for obtaining this compound.[3][4]

1. Sample Preparation:

  • Dry the plant material (e.g., roots of Salvia miltiorrhiza) at a controlled temperature (e.g., 40-50°C) to a constant weight.

  • Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

2. Extraction Procedure:

  • Weigh 1.0 g of the powdered plant material and place it in a suitable extraction vessel.

  • Add 33 mL of 63% aqueous ethanol as the extraction solvent (liquid-to-solid ratio of 33:1 mL/g).[3]

  • Place the vessel in an ultrasonic bath.

  • Set the ultrasonic frequency to 45 Hz, the temperature to 50°C, and the extraction time to 43 minutes.[3][4]

  • After extraction, centrifuge the mixture (e.g., at 4000 rpm for 15 minutes) to separate the supernatant from the solid residue.

  • Collect the supernatant. The extraction can be repeated on the residue to increase the yield.

  • Combine the supernatants and filter through a 0.45 µm filter for subsequent analysis.

3. Quantification by High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5][6]

  • Mobile Phase: A gradient of solvent A (e.g., 1% acetic acid in water) and solvent B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV detector at 280 nm.[7]

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.

  • Quantification: Inject the filtered extract and quantify the amount of this compound by comparing the peak area with the calibration curve.

Protocol 2: Microwave-Assisted Extraction (MAE) of Phenolic Compounds from Olive Leaves

This protocol is a general method for the extraction of phenolic compounds from olive leaves and can be optimized for this compound.[8][9]

1. Sample Preparation:

  • Wash fresh olive leaves with distilled water and dry them in an oven at 40-50°C.

  • Grind the dried leaves to a fine powder.

2. Extraction Procedure:

  • Place 1.0 g of the powdered olive leaves into a microwave extraction vessel.

  • Add 20 mL of 60% aqueous ethanol.

  • Set the microwave power to 500 W and the extraction time to 5 minutes.

  • After extraction, allow the vessel to cool down.

  • Filter the mixture to separate the extract from the solid residue.

  • The extract can be concentrated under reduced pressure to remove the solvent.

3. Purification (Optional):

  • The crude extract can be further purified using techniques like solid-phase extraction (SPE) or column chromatography to isolate this compound.

4. Quantification by HPLC:

  • Follow the HPLC parameters as described in Protocol 1.

Visualization of Methodologies and Pathways

Experimental Workflow for Extraction

The following diagram illustrates the general workflow for the extraction and quantification of this compound from plant material.

Extraction_Workflow A Plant Material (e.g., Olive Leaves, Salvia miltiorrhiza roots) B Drying & Grinding A->B C Extraction (UAE or MAE) B->C D Filtration / Centrifugation C->D E Crude Extract D->E F Purification (Optional) (e.g., SPE, Column Chromatography) E->F G Analysis (HPLC-UV) E->G Direct Analysis F->G H Quantification G->H

Extraction and analysis workflow.
Anti-inflammatory Signaling Pathway of this compound

This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, primarily through the inhibition of the NF-κB pathway.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor IKK IKK Receptor->IKK IκB IκB IKK->IκB Phosphorylates & Degradation NF-κB NF-κB IκB->NF-κB Inhibits DHPA This compound DHPA->IKK NF-κB_n NF-κB DNA DNA NF-κB_n->DNA Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Inhibition of the NF-κB pathway.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Dihydrocaffeic Acid Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocaffeic acid (DHCA), also known as 3-(3,4-dihydroxyphenyl)propanoic acid, is a phenolic acid that is both a dietary constituent and a significant metabolite of flavonoids and other polyphenols, such as caffeic and chlorogenic acids, formed by the intestinal microbiota.[1][2] Its presence in biological fluids is linked to the consumption of various foods like coffee, fruits, and vegetables.[2][3] Understanding the metabolic fate of DHCA is crucial for evaluating its bioavailability, biological activities, and potential therapeutic effects. This document provides detailed application notes and protocols for the analysis of DHCA and its primary metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[4][5]

Metabolic Pathway of Dihydrocaffeic Acid

Following ingestion, dihydrocaffeic acid is rapidly absorbed and extensively metabolized.[1][6] The primary metabolic transformations include glucuronidation, sulfation, and methylation of the hydroxyl groups on the phenyl ring.[1][6] Studies in rats suggest that the intestinal epithelium primarily facilitates glucuronidation, while the liver favors sulfation.[1][6] Methylation, leading to the formation of dihydroferulic acid, also occurs.[1][6] These metabolic processes are crucial for the detoxification and excretion of DHCA.

DHCA_Metabolism DHCA Dihydrocaffeic Acid (DHCA) Glucuronide DHCA Glucuronides (3'-O-glucuronide, 4'-O-glucuronide) DHCA->Glucuronide Glucuronidation (Intestine) Sulfate DHCA Sulfates (3'-O-sulfate, 4'-O-sulfate) DHCA->Sulfate Sulfation (Liver) Methylated Dihydroferulic Acid (Methylated DHCA) DHCA->Methylated Methylation

Caption: Metabolic pathway of dihydrocaffeic acid.

Experimental Protocols

Sample Preparation from Plasma

This protocol is designed for the extraction of DHCA and its metabolites from plasma samples prior to LC-MS/MS analysis.[7][8]

Materials:

  • Human or animal plasma

  • Internal Standard (IS) solution (e.g., 3-(4-hydroxyphenyl)-propionic acid)

  • Acetonitrile (ACN), ice-cold

  • Formic acid

  • Enzyme solution (e.g., from Helix pomatia, containing β-glucuronidase and sulfatase)

  • Phosphate buffer (pH 5)

  • Ethyl acetate

  • Methanol

Procedure:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of the internal standard solution.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Enzymatic Hydrolysis (for total DHCA quantification):

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in 200 µL of phosphate buffer (pH 5).

    • Add 10 µL of the enzyme solution.

    • Incubate at 37°C for 2 hours.

  • Liquid-Liquid Extraction:

    • Add 500 µL of ethyl acetate to the sample (hydrolyzed or non-hydrolyzed).

    • Vortex for 2 minutes.

    • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Inject into the LC-MS/MS system.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters (example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Parameters (example in negative ESI mode):

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: Optimized for the specific instrument.

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Quantitative Data

The following table summarizes the mass spectrometric parameters for the detection of dihydrocaffeic acid and its key metabolites.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Dihydrocaffeic Acid181.0137.015
DHCA-3'-O-glucuronide357.1181.018
DHCA-4'-O-glucuronide357.1181.018
DHCA-3'-O-sulfate261.0181.020
DHCA-4'-O-sulfate261.0181.020
Dihydroferulic Acid195.1136.117

Note: Optimal collision energies may vary depending on the mass spectrometer used and should be determined empirically.

The concentrations of DHCA and its metabolites can vary significantly based on the ingested source and the time of sample collection. For instance, after coffee consumption, the plasma concentration of DHCA sulfates has been observed to reach a maximum of approximately 0.678 µM around 480 minutes post-ingestion.[3]

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of dihydrocaffeic acid metabolites from biological samples.

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation (ACN) Spike->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Hydrolysis Enzymatic Hydrolysis (Optional) Supernatant->Hydrolysis LLE Liquid-Liquid Extraction Hydrolysis->LLE Evaporate Evaporation LLE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Reporting Quantify->Report

Caption: Workflow for DHCA metabolite analysis.

Conclusion

The protocols and data presented provide a robust framework for the quantitative analysis of dihydrocaffeic acid and its metabolites in biological matrices. The use of LC-MS/MS offers the necessary sensitivity and specificity to elucidate the pharmacokinetic profiles of these compounds, which is essential for understanding their roles in human health and for the development of new therapeutic agents. Researchers are encouraged to adapt and optimize these methods for their specific instrumentation and research questions.

References

Application Notes and Protocols for the Use of 3-(3,4-Dihydroxyphenyl)propanoate as a Chromatographic Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-(3,4-Dihydroxyphenyl)propanoate, also known as dihydrocaffeic acid or hydrocaffeic acid, is a phenolic acid and a significant metabolite of dietary polyphenols, particularly flavan-3-ols and procyanidins found in fruits, vegetables, coffee, and tea.[1] Its presence and concentration in biological fluids and food products are of considerable interest to researchers in nutrition, pharmacology, and drug development due to its potential antioxidant and bioactive properties. Accurate quantification of this compound is crucial for pharmacokinetic studies, metabolomics research, and quality control of food and herbal products. This document provides detailed application notes and protocols for the use of this compound as a standard in various chromatographic techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₉H₁₀O₄--INVALID-LINK--
Molecular Weight 182.17 g/mol --INVALID-LINK--
CAS Number 1078-61-1--INVALID-LINK--
Appearance White to beige to orange powder--INVALID-LINK--[2]
Melting Point 136 °C--INVALID-LINK--[2]
Solubility Soluble in water and ethanol--INVALID-LINK--[2]

Applications

As a chromatographic standard, this compound is primarily used for:

  • Quantification in Biological Samples: Measuring its concentration in plasma, urine, and saliva to assess the bioavailability and metabolism of dietary polyphenols.

  • Food Analysis: Determining its content in food products and beverages as an indicator of quality and potential health benefits.

  • Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) of procyanidins and related compounds.

  • Metabolomics: Identifying and quantifying key metabolites in studies of the gut microbiome and its interaction with dietary components.

Metabolic Pathway of Procyanidins

This compound is a key microbial metabolite of procyanidins. The following diagram illustrates the general metabolic pathway.

procyanidin_metabolism Procyanidins Procyanidins (e.g., from Apple, Cocoa) Gut_Microbiota Gut Microbiota Procyanidins->Gut_Microbiota Ingestion & Colonic Fermentation Metabolites Intermediate Metabolites (e.g., 5-(3,4-dihydroxyphenyl)-γ-valerolactone) Gut_Microbiota->Metabolites Metabolism DHPA This compound (Dihydrocaffeic Acid) Metabolites->DHPA Further Metabolism Absorption Absorption into Circulation DHPA->Absorption

Caption: Metabolic pathway of procyanidins to this compound.

Experimental Protocols

This section provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

The choice of sample preparation method depends on the matrix.

For Biological Fluids (Plasma, Urine, Saliva):

  • Protein Precipitation (for plasma): To 100 µL of plasma, add 300 µL of ice-cold acetonitrile. Vortex for 1 minute.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Enzymatic Hydrolysis (optional, to measure total concentration including conjugates):

    • Adjust the pH of the supernatant to 5.0 with acetic acid.

    • Add β-glucuronidase/sulfatase from Helix pomatia (1000 U/mL).

    • Incubate at 37°C for 1 hour.

  • Evaporation: Evaporate the supernatant (or hydrolyzed sample) to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase for HPLC or LC-MS/MS analysis.

For Plant and Food Samples:

  • Homogenization: Homogenize 1 g of the sample in 10 mL of 70% ethanol using a high-speed homogenizer.[3]

  • Extraction: Use one of the following methods:

    • Maceration: Shake the homogenate for 24 hours at room temperature.[4]

    • Ultrasound-Assisted Extraction (UAE): Sonicate the homogenate for 30 minutes.

    • Microwave-Assisted Extraction (MAE): Extract in a microwave extractor at 600 W for 10 minutes.[5]

  • Filtration: Filter the extract through a 0.45 µm syringe filter.

  • Dilution: Dilute the filtered extract with the mobile phase as needed before injection.

Protocol 1: HPLC-UV Analysis

This method is suitable for the quantification of this compound in samples with relatively high concentrations.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 0-3 min: 0% B3-7 min: 1% B7-13 min: 13% B13-16 min: 30% B16-23 min: 55% B23-24 min: 0% B
Flow Rate 0.6 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Detection Wavelength 210 nm and 280 nm

Standard Preparation:

  • Prepare a stock solution of 1 mg/mL this compound in methanol.

  • Perform serial dilutions with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Protocol 2: LC-MS/MS Analysis

This highly sensitive and selective method is ideal for quantifying low concentrations of this compound in complex matrices like biological fluids.

Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
UHPLC Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A: 0.025% Formic Acid in WaterB: Acetonitrile with 0.025% Formic Acid
Gradient Optimized for separation, typically a 5-10 minute gradient
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ion Source Electrospray Ionization (ESI), Negative Mode
MRM Transitions Precursor Ion (m/z): 181.1Product Ions (m/z): 137.1 (quantifier), 119.1 (qualifier)
Collision Energy Optimized for the specific instrument

Quantitative Data:

ParameterValueReference
Limit of Detection (LOD) 0.5 - 15 nM--INVALID-LINK--[6], --INVALID-LINK--[7][8]
Limit of Quantification (LOQ) 1.8 - 50 nM--INVALID-LINK--[6], --INVALID-LINK--[7][8]
Linear Range 0.08 - 2300 ng/mL--INVALID-LINK--[1]
Intra-day Precision (%RSD) < 6%--INVALID-LINK--[3]
Inter-day Precision (%RSD) < 7%--INVALID-LINK--[3]
Protocol 3: GC-MS Analysis (with Derivatization)

GC-MS requires derivatization to increase the volatility of the polar this compound. Trimethylsilyl (TMS) derivatization is commonly used.

GCMS_Workflow Sample_Prep Sample Preparation (Extraction & Drying) Derivatization Derivatization with BSTFA + Pyridine Sample_Prep->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation (e.g., DB-5ms column) GC_Injection->GC_Separation MS_Detection MS Detection (Scan or SIM mode) GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: General workflow for GC-MS analysis with derivatization.

Derivatization Protocol:

  • Ensure the sample extract is completely dry.

  • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of anhydrous pyridine.[9]

  • Cap the vial tightly and heat at 65°C for 30 minutes.[9]

  • Cool to room temperature before GC-MS injection.

GC-MS Conditions:

ParameterCondition
GC Column DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm)
Injector Temperature 270°C
Oven Program Initial: 180°C for 1 minRamp 1: 50°C/min to 240°CRamp 2: 5°C/min to 300°C, hold for 6 min
Carrier Gas Helium at 1.0 mL/min
Ion Source Electron Ionization (EI) at 70 eV
MS Mode Scan (m/z 50-550) for identification or Selected Ion Monitoring (SIM) for quantification

Conclusion

The protocols outlined in these application notes provide robust and reliable methods for the quantification of this compound in a variety of matrices. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample. Proper use of this compound as a standard, in conjunction with these protocols, will enable accurate and reproducible results for researchers, scientists, and drug development professionals.

References

In Vivo Experimental Design for Testing Hydrocaffeic Acid Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrocaffeic acid (HCA), also known as dihydrocaffeic acid, is a phenolic compound and a major metabolite of chlorogenic acid, commonly found in coffee and various fruits. Emerging research has highlighted its potential therapeutic effects, including neuroprotective, anti-inflammatory, and antioxidant properties. This document provides detailed application notes and protocols for designing and conducting in vivo experiments to test the efficacy of hydrocaffeic acid in various disease models. The protocols outlined below are intended to serve as a comprehensive guide for researchers in academia and industry.

I. Neuroprotective Effects of Hydrocaffeic Acid in a Rodent Model of Ischemic Stroke

This section details the use of a transient middle cerebral artery occlusion (tMCAo) model in rats to evaluate the neuroprotective potential of hydrocaffeic acid.

Experimental Model: Transient Middle Cerebral Artery Occlusion (tMCAo) in Rats

The tMCAo model is a widely used experimental paradigm that mimics the effects of ischemic stroke in humans. It involves the temporary blockage of the middle cerebral artery, leading to focal cerebral ischemia, followed by reperfusion.

Quantitative Data Summary
Efficacy ParameterVehicle ControlHydrocaffeic Acid (3 mg/kg)Hydrocaffeic Acid (10 mg/kg)Hydrocaffeic Acid (30 mg/kg)Citation
Infarct Volume (% of hemisphere) 35.0 ± 1.335.4 ± 3.132.6 ± 3.123.8 ± 4.1[1]
Balance Beam Test Score 1.0 ± 0.1--Significantly improved vs. vehicle[1]
Brain Water Content (%) 83.2 ± 0.282.6 ± 0.382.4 ± 0.382.3 ± 0.2[1]
*p < 0.05 compared to vehicle control.
Experimental Protocol

1. Animal Model:

  • Species: Male Sprague-Dawley rats (250-280 g).

  • Housing: Standard laboratory conditions with a 12-h light/dark cycle and ad libitum access to food and water.

2. Surgical Procedure: Transient Middle Cerebral Artery Occlusion (tMCAo):

  • Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane or sodium pentobarbital).

  • Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and the pterygopalatine artery.

  • Insert a 4-0 monofilament nylon suture with a rounded tip into the ECA lumen and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA).

  • After 2 hours of occlusion, withdraw the filament to allow for reperfusion.

  • Suture the incision and allow the animal to recover.

3. Hydrocaffeic Acid Administration:

  • Preparation: Dissolve hydrocaffeic acid in a suitable vehicle (e.g., saline or PBS).

  • Dosing: Administer hydrocaffeic acid intraperitoneally (i.p.) at doses of 3, 10, and 30 mg/kg.

  • Timing: Administer the first dose at the time of reperfusion and a second dose 2 hours later.

4. Assessment of Efficacy:

  • Neurological Deficit Scoring: Evaluate neurological function at 24 hours post-occlusion using a standardized scoring system (e.g., Bederson's scale).

  • Infarct Volume Measurement: At 24 hours, euthanize the animals, remove the brains, and slice them into coronal sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Quantify the infarct volume using image analysis software.

  • Behavioral Testing: Perform tests such as the balance beam test to assess motor coordination and balance.

Signaling Pathway: Neuroprotection via Modulation of Matrix Metalloproteinases (MMPs)

Hydrocaffeic acid has been shown to exert its neuroprotective effects by inhibiting the expression and activity of MMP-2 and MMP-9.[1] Overexpression of these MMPs following cerebral ischemia contributes to blood-brain barrier breakdown and exacerbates neuronal damage.

G Ischemia Cerebral Ischemia/Reperfusion MMPs Increased MMP-2 & MMP-9 Expression & Activity Ischemia->MMPs BBB_Damage Blood-Brain Barrier Damage MMPs->BBB_Damage Neuronal_Damage Neuronal Damage BBB_Damage->Neuronal_Damage HCA Hydrocaffeic Acid HCA->MMPs Inhibits

Caption: Hydrocaffeic acid's neuroprotective mechanism in ischemic stroke.

II. Anti-inflammatory Effects of Hydrocaffeic Acid in a Mouse Model of Acute Pneumonia

This section describes the use of a lipopolysaccharide (LPS)-induced acute pneumonia model in mice to assess the anti-inflammatory properties of hydrocaffeic acid.

Experimental Model: LPS-Induced Acute Pneumonia in Mice

Intranasal or intratracheal administration of LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response in the lungs, characterized by neutrophil infiltration and the production of pro-inflammatory cytokines, mimicking key features of acute pneumonia.

Quantitative Data Summary
Efficacy ParameterControlLPSLPS + Hydrocaffeic Acid (25 mg/kg)LPS + Hydrocaffeic Acid (50 mg/kg)Citation
Total Cells in BALF (x10^5) ~0.5~8.0Significantly reduced vs. LPSSignificantly reduced vs. LPS[1][2]
Neutrophils in BALF (x10^5) ~0.1~6.0Significantly reduced vs. LPSSignificantly reduced vs. LPS[1][2]
TNF-α in BALF (pg/mL) <50~400Significantly reduced vs. LPSSignificantly reduced vs. LPS[1][2]
IL-6 in BALF (pg/mL) <20~300Significantly reduced vs. LPSSignificantly reduced vs. LPS[1][2]
Experimental Protocol

1. Animal Model:

  • Species: Male C57BL/6 mice (8-10 weeks old).

  • Housing: Standard laboratory conditions.

2. Induction of Acute Pneumonia:

  • Anesthetize the mice lightly with isoflurane.

  • Administer LPS (from E. coli O111:B4) intranasally at a dose of 10-50 µg in a volume of 20-50 µL of sterile saline.

3. Hydrocaffeic Acid Administration:

  • Preparation: Dissolve hydrocaffeic acid in a suitable vehicle.

  • Dosing: Administer hydrocaffeic acid intraperitoneally at doses of 25 and 50 mg/kg.

  • Timing: Administer hydrocaffeic acid 1 hour before LPS challenge.

4. Assessment of Efficacy:

  • Bronchoalveolar Lavage (BAL): At 24 hours post-LPS administration, euthanize the mice and perform BAL by instilling and retrieving PBS into the lungs.

  • Cell Counts: Determine the total and differential cell counts (neutrophils, macrophages) in the BAL fluid (BALF) using a hemocytometer and cytospin preparations.

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BALF using ELISA.

  • Histopathology: Collect lung tissue, fix in formalin, and embed in paraffin. Stain tissue sections with hematoxylin and eosin (H&E) to assess lung inflammation and injury.

Signaling Pathway: Anti-inflammatory Action via the PERK-NF-κB Pathway

Hydrocaffeic acid has been shown to exert its anti-inflammatory effects by targeting Transaldolase 1 (TALDO1), which in turn modulates the PERK-IκBα-NF-κB signaling pathway.[1][2] This leads to a reduction in the production of pro-inflammatory mediators.

G LPS LPS TALDO1 Transaldolase 1 (TALDO1) LPS->TALDO1 PERK PERK TALDO1->PERK IkBa IκBα PERK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Inhibits Inflammation Pro-inflammatory Cytokine Production NFkB->Inflammation HCA Hydrocaffeic Acid HCA->TALDO1 Binds to & Modulates

Caption: Hydrocaffeic acid's anti-inflammatory signaling pathway.

III. Chemopreventive Effects of Hydrocaffeic Acid in a Mouse Model of Colitis-Associated Colon Cancer

This section provides a protocol for the azoxymethane (AOM) and dextran sodium sulfate (DSS) induced colitis-associated colon cancer model in mice to evaluate the chemopreventive potential of hydrocaffeic acid.

Experimental Model: AOM/DSS-Induced Colitis-Associated Colon Cancer in Mice

This model involves the administration of a pro-carcinogen, AOM, followed by cycles of DSS in the drinking water to induce chronic colitis. This combination leads to the development of colon tumors that mimic human colitis-associated cancer.

Quantitative Data Summary (Hypothetical based on related compounds)
Efficacy ParameterAOM/DSS ControlAOM/DSS + Hydrocaffeic Acid (low dose)AOM/DSS + Hydrocaffeic Acid (high dose)
Number of Tumors per Colon 10 ± 26 ± 1.53 ± 1
Average Tumor Size (mm) 3.5 ± 0.52.0 ± 0.31.2 ± 0.2
Histological Score HighModerateLow
*p < 0.05 compared to AOM/DSS control.
Experimental Protocol

1. Animal Model:

  • Species: Male C57BL/6 mice (6-8 weeks old).

  • Housing: Standard laboratory conditions.

2. Induction of Colitis-Associated Cancer:

  • Day 0: Administer a single intraperitoneal injection of AOM (10 mg/kg).

  • Day 7-12: Provide 2.5% DSS in the drinking water.

  • Day 13-21: Replace DSS with regular drinking water.

  • Repeat the DSS/water cycle for two more rounds.

3. Hydrocaffeic Acid Administration:

  • Preparation: Incorporate hydrocaffeic acid into the animal chow or dissolve in the drinking water.

  • Dosing: Administer hydrocaffeic acid at two different doses throughout the study period.

  • Timing: Start hydrocaffeic acid administration one week before AOM injection and continue until the end of the experiment.

4. Assessment of Efficacy:

  • Macroscopic Evaluation: At the end of the study (e.g., week 12), euthanize the mice, and dissect the colons. Count and measure the size of all visible tumors.

  • Histopathological Analysis: Fix the colons in formalin, embed in paraffin, and stain sections with H&E. Evaluate the degree of inflammation and dysplasia, and classify the tumors (adenoma, adenocarcinoma).

Signaling Pathway: Potential Modulation of the Insulin/IGF-1 Signaling Pathway

While direct in vivo evidence for hydrocaffeic acid is still emerging, the related compound caffeic acid has been shown to modulate the insulin-like growth factor 1 (IGF-1) signaling pathway, which is often dysregulated in cancer.[3][4][5] This pathway plays a crucial role in cell proliferation, survival, and apoptosis.

G IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R PI3K PI3K IGF1R->PI3K Akt Akt PI3K->Akt Cell_Growth Cell Growth & Proliferation Akt->Cell_Growth Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition HCA Hydrocaffeic Acid (Proposed) HCA->IGF1R Modulates?

Caption: Proposed modulation of the IGF-1 signaling pathway by hydrocaffeic acid.

IV. General Considerations for In Vivo Studies

  • Ethical Approval: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with the approval of the Institutional Animal Care and Use Committee (IACUC).

  • Vehicle Control: Always include a vehicle control group to account for any effects of the solvent used to dissolve hydrocaffeic acid.

  • Positive Control: Where appropriate, include a positive control group treated with a compound known to be effective in the specific disease model.

  • Blinding: To minimize bias, the investigators assessing the outcomes should be blinded to the treatment groups.

  • Statistical Analysis: Use appropriate statistical methods to analyze the data and determine the significance of the observed effects.

Conclusion

These application notes and protocols provide a framework for the in vivo evaluation of hydrocaffeic acid's therapeutic efficacy. The detailed methodologies for the tMCAo, LPS-induced pneumonia, and AOM/DSS-induced colon cancer models, along with the summarized quantitative data and signaling pathway diagrams, offer a comprehensive resource for researchers. Adherence to these protocols will facilitate the generation of robust and reproducible data, contributing to a better understanding of the therapeutic potential of hydrocaffeic acid.

References

Application Note: Synthesis and Bioactivity of 3-(3,4-Dihydroxyphenyl)propanoate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(3,4-dihydroxyphenyl)propanoic acid, also known as dihydrocaffeic acid (DHCA), is a phenolic acid found in various plants and is a microbial catabolite of common dietary polyphenols like chlorogenic acids and flavonoids.[1] DHCA and its parent compounds exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2][3][4][5] However, limitations such as poor bioavailability and metabolic instability can restrict their therapeutic potential. The synthesis of derivatives, particularly esters, is a key strategy to enhance lipophilicity, improve metabolic stability, and potentially increase bioactivity. This document provides detailed protocols for the synthesis of 3-(3,4-dihydroxyphenyl)propanoate derivatives and for the evaluation of their biological activities.

Synthesis of this compound Derivatives

The esterification of the carboxylic acid group of DHCA is a common strategy to produce derivatives with modified physicochemical properties. Both chemical and enzymatic methods can be employed.[6][7][8] Below is a general protocol for a lipase-catalyzed synthesis, which offers high selectivity and mild reaction conditions.

Experimental Workflow: Synthesis and Characterization

G Workflow for Synthesis and Characterization reactants Reactants: 3-(3,4-dihydroxyphenyl)propanoic acid + Alcohol (e.g., Ethanol, Propanol) solvent Solvent Addition (e.g., tert-butyl methyl ether) reactants->solvent enzyme Biocatalyst Addition (Immobilized Lipase B) solvent->enzyme reaction Reaction Incubation (e.g., 37°C, 48h, Shaking) enzyme->reaction evaporation Solvent Evaporation (Rotary Evaporator) reaction->evaporation extraction Liquid-Liquid Extraction (to remove excess acid) evaporation->extraction purification Purification (Silica Gel Column Chromatography) extraction->purification characterization Structure Confirmation (NMR, IR, Mass Spectrometry) purification->characterization product Pure Ester Derivative characterization->product

Caption: General workflow for the enzymatic synthesis and purification of derivatives.

Protocol 1.1: Enzymatic Synthesis of Ethyl this compound

This protocol describes the synthesis using immobilized lipase B from Candida antarctica (CALB), a common biocatalyst.[6][7]

Materials:

  • 3-(3,4-dihydroxyphenyl)propanoic acid (DHCA)

  • Ethanol (absolute)

  • Immobilized Lipase B from Candida antarctica (e.g., Novozym 435)

  • tert-Butyl methyl ether (MTBE)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Chloroform

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform/methanol mixture)

Procedure:

  • Reaction Setup: In a sealed flask, dissolve 3-(3,4-dihydroxyphenyl)propanoic acid (1 mmol) in 20 mL of MTBE.

  • Add ethanol in a 2:1 molar excess (2 mmol).

  • Add the immobilized lipase catalyst (typically 5% by weight of the substrates).[6]

  • Incubation: Seal the flask and place it in a rotary shaker at 37°C and 200 rpm for 48 hours.[6]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • After the reaction, filter off the enzyme catalyst.

    • Evaporate the solvent (MTBE) using a rotary evaporator.[6]

    • Dissolve the resulting residue in 20 mL of chloroform.

    • Transfer the solution to a separatory funnel and wash with 20 mL of saturated NaHCO₃ solution to remove any unreacted acid.[6]

    • Separate the organic layer, dry it over anhydrous Na₂SO₄, and filter.

  • Purification:

    • Concentrate the organic phase under reduced pressure.

    • Purify the crude product using silica gel column chromatography.[7] Elute with a suitable solvent system, such as a 9:1 (v/v) mixture of chloroform and methanol, to obtain the pure ester.[6]

  • Characterization: Confirm the structure of the synthesized ester using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Bioactivity Evaluation Protocols

Derivatization aims to improve biological activity. The following protocols outline standard assays for evaluating the antioxidant, anti-inflammatory, and anticancer properties of the synthesized compounds.

Experimental Workflow: Bioactivity Screening

G Workflow for In Vitro Bioactivity Screening compound Synthesized Derivative antioxidant Antioxidant Assay (DPPH Radical Scavenging) compound->antioxidant anti_inflammatory Anti-inflammatory Assay (LPS-stimulated Macrophages) compound->anti_inflammatory anticancer Anticancer Assay (MTT on Cancer Cell Line) compound->anticancer ic50_antiox Calculate IC50 (Antioxidant) antioxidant->ic50_antiox ic50_inflam Calculate IC50 (Anti-inflammatory) anti_inflammatory->ic50_inflam ic50_cancer Calculate IC50 (Anticancer) anticancer->ic50_cancer data Data Analysis & Comparison ic50_antiox->data ic50_inflam->data ic50_cancer->data

Caption: A streamlined workflow for evaluating the bioactivity of derivatives.

Protocol 2.1: In Vitro Antioxidant Activity (DPPH Assay)

This assay measures the capacity of a compound to act as a free radical scavenger.[9]

Materials:

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Synthesized derivatives and parent compound (DHCA)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions of the test compounds and ascorbic acid in methanol.

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of various concentrations of the test compounds (e.g., 1 to 200 µM) to the wells.

    • For the control, add 100 µL of methanol instead of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[10]

  • Calculation: Calculate the percentage of radical scavenging activity using the formula:

    • % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) by plotting the inhibition percentage against the compound concentration.

Protocol 2.2: In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition)

This protocol uses lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells to assess anti-inflammatory potential by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines like IL-6.[2][11]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • Test compounds

  • ELISA kit for Interleukin-6 (IL-6)

Procedure:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various non-toxic concentrations of the test compounds for 2 hours.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for another 24 hours.

  • NO Measurement:

    • Collect 50 µL of the cell culture supernatant.

    • Mix with 50 µL of Griess Reagent and incubate for 15 minutes.

    • Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify NO concentration.

  • IL-6 Measurement: Quantify the concentration of IL-6 in the cell supernatant using a commercial ELISA kit according to the manufacturer's instructions.[2]

  • Calculation: Calculate the percentage inhibition of NO or IL-6 production relative to the LPS-only treated cells. Determine the IC₅₀ values.

Protocol 2.3: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[12]

Materials:

  • Human cancer cell line (e.g., A549 non-small cell lung cancer cells)[4]

  • RPMI-1640 or DMEM medium with 10% FBS

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation

The bioactivity of synthesized derivatives should be compared to the parent compound, DHCA. The following table presents hypothetical but plausible data for such a comparison.

CompoundDerivative Structure (R)Antioxidant (DPPH) IC₅₀ (µM)Anti-inflammatory (NO) IC₅₀ (µM)Anticancer (A549) IC₅₀ (µM)
DHCA -H25.445.2>100
Derivative 1 -CH₂CH₃ (Ethyl)18.732.585.6
Derivative 2 -CH₂(CH₂)₂CH₃ (Butyl)15.221.860.3
Derivative 3 -CH₂C₆H₅ (Benzyl)12.819.142.7
Ascorbic Acid Control8.5N/AN/A
Doxorubicin ControlN/AN/A1.2

Data are for illustrative purposes.

Mechanism of Action: Signaling Pathways

DHCA and its derivatives often exert their effects by modulating key cellular signaling pathways involved in inflammation and oxidative stress.

Inhibition of Pro-inflammatory Pathways

DHCA has been shown to alleviate inflammation by suppressing the activation of NF-κB and MAPK signaling pathways.[2][13] These pathways are critical regulators of pro-inflammatory gene expression, including iNOS, IL-6, and MMPs.[2]

G cluster_mapk MAPKs LPS Inflammatory Stimulus (e.g., IL-1β, LPS) receptor Toll-like Receptor (TLR4) LPS->receptor JNK JNK receptor->JNK Activates ERK ERK receptor->ERK Activates p38 p38 receptor->p38 Activates IKK IKK Activation receptor->IKK Activates MAPK_path MAPK Pathway genes Pro-inflammatory Gene Expression (iNOS, IL-6, MMPs) JNK->genes ERK->genes p38->genes NFkB_path NF-κB Pathway IkB IκBα Degradation IKK->IkB NFkB NF-κB (p65) Translocation to Nucleus IkB->NFkB NFkB->genes inflammation Inflammation & Cartilage Degradation genes->inflammation inhibitor DHCA Derivative inhibitor->JNK inhibitor->ERK inhibitor->p38 inhibitor->IKK

Caption: Inhibition of NF-κB and MAPK pathways by DHCA derivatives.

Activation of Antioxidant Response Pathways

The antioxidant effects of phenolic compounds can be mediated by the activation of the Nrf2/ARE pathway.[14] Nrf2 is a transcription factor that, upon activation, translocates to the nucleus and promotes the expression of antioxidant enzymes like SOD and CAT.

G stress Oxidative Stress (ROS) keap1_nrf2 Keap1-Nrf2 Complex (Cytoplasm) stress->keap1_nrf2 Induces compound DHCA Derivative compound->keap1_nrf2 Promotes Dissociation nrf2_release Nrf2 Release from Keap1 keap1_nrf2->nrf2_release nrf2_nucleus Nrf2 Translocation to Nucleus nrf2_release->nrf2_nucleus are Nrf2 binds to ARE (Antioxidant Response Element) nrf2_nucleus->are genes Antioxidant Gene Expression (SOD, CAT, GSH-Px) are->genes defense Enhanced Cellular Antioxidant Defense genes->defense defense->stress Reduces

References

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of 3-(3,4-Dihydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-(3,4-Dihydroxyphenyl)propanoate, also known as hydrocaffeic acid, is a phenolic acid and a major microbial metabolite of dietary polyphenols, such as procyanidins.[1][2] Emerging evidence suggests that this compound possesses significant biological activities, including antioxidant and anti-inflammatory properties.[1][3] Studies have shown its potential to suppress pro-inflammatory responses in macrophages, making it a compound of interest for the development of novel anti-inflammatory therapeutics.[3] These application notes provide detailed protocols for researchers to systematically evaluate the anti-inflammatory effects of this compound using an established in vitro model of inflammation.

The primary model described here utilizes the murine macrophage cell line, RAW 264.7, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[4][5] This model is widely used because LPS, a component of Gram-negative bacteria cell walls, effectively activates key inflammatory signaling pathways, leading to the production of mediators such as nitric oxide (NO), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[4][6] The protocols will cover the assessment of cell viability, quantification of inflammatory mediators, and investigation of the underlying molecular mechanisms involving the NF-κB and MAPK signaling pathways.[7][8]

Experimental Workflow

The overall workflow for assessing the anti-inflammatory activity of this compound is a multi-step process. It begins with determining the non-toxic concentrations of the compound, followed by evaluating its effect on key inflammatory markers, and finally delving into the molecular signaling pathways it modulates.

G cluster_0 Phase 1: Preliminary Assays cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Mechanism of Action A RAW 264.7 Cell Culture B Determine Non-Cytotoxic Dose Range (MTT Assay) A->B Treat with 3-(3,4-DP) C Induce Inflammation (LPS Treatment) B->C Select Safe Doses D Quantify Nitric Oxide (Griess Assay) C->D Collect Supernatant E Measure Pro-inflammatory Cytokines (ELISA for TNF-α, IL-6, IL-1β) C->E Collect Supernatant F Cell Lysis & Protein Extraction C->F Collect Cell Lysates G Western Blot Analysis F->G H Assess NF-κB Pathway (p-p65, p-IκBα) G->H I Assess MAPK Pathway (p-p38, p-ERK, p-JNK) G->I

Caption: Overall experimental workflow.

Protocol 1: Cell Culture and Viability Assay

This protocol first establishes the non-toxic concentration range of this compound on RAW 264.7 macrophages to ensure that any observed anti-inflammatory effects are not due to cytotoxicity.

1.1. Materials

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

1.2. RAW 264.7 Cell Culture

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.[9]

  • Subculture cells every 2-3 days, ensuring they do not exceed 80% confluency.

1.3. MTT Cell Viability Assay Protocol

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5×10⁴ cells/well and allow them to adhere for 24 hours.[10]

  • Prepare various concentrations of this compound in DMEM.

  • Remove the old medium and treat the cells with the different concentrations of the compound for 24 hours. Include a vehicle control (medium only).

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[10]

  • Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Data Presentation: Cell Viability Summarize the MTT assay results in a table to identify the highest concentration of the compound that does not significantly affect cell viability.

Concentration of 3-(3,4-DP) (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
0 (Control)1.25 ± 0.08100
101.23 ± 0.0798.4
251.21 ± 0.0996.8
501.18 ± 0.0694.4
1001.15 ± 0.0892.0
2000.65 ± 0.0552.0

Note: Data are examples and should be replaced with experimental results.

Protocol 2: Measurement of Inflammatory Mediators

This protocol details the methods to quantify the production of nitric oxide and key pro-inflammatory cytokines following LPS stimulation and treatment with this compound.

2.1. Cell Treatment for Inflammatory Response

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2×10⁵ cells/well and incubate for 24 hours.[11]

  • Pre-treat the cells with non-toxic concentrations of this compound (determined from Protocol 1) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation.[6] Include control groups: untreated cells, cells treated with LPS only, and cells treated with the compound only.

  • After incubation, collect the cell culture supernatants for analysis and store them at -80°C.[11]

2.2. Nitric Oxide (NO) Production - Griess Assay Protocol Nitric oxide production is assessed by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[9][12]

  • Mix 50 µL of the collected cell supernatant with 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[13]

  • Incubate the mixture at room temperature for 10-15 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.[13]

  • Quantify nitrite concentration using a standard curve generated with sodium nitrite.

Data Presentation: Nitric Oxide Production

Treatment GroupNitrite Concentration (µM) (Mean ± SD)% Inhibition of NO Production
Control (Untreated)1.5 ± 0.2-
LPS (1 µg/mL)45.2 ± 3.10
LPS + 3-(3,4-DP) (25 µM)30.8 ± 2.531.9
LPS + 3-(3,4-DP) (50 µM)21.5 ± 1.952.4
LPS + 3-(3,4-DP) (100 µM)12.1 ± 1.573.2

Note: Data are examples.

2.3. Pro-inflammatory Cytokine Measurement - ELISA Protocol The levels of TNF-α, IL-6, and IL-1β in the cell supernatants are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., for TNF-α, IL-6).[14][15]

  • Briefly, coat a 96-well plate with the capture antibody.[16]

  • Add the collected cell supernatants and standards to the wells and incubate.[17]

  • Wash the wells and add the detection antibody.[18]

  • Add a streptavidin-HRP conjugate, followed by a substrate solution to develop color.[17]

  • Stop the reaction and measure the absorbance at 450 nm.[17]

  • Calculate cytokine concentrations based on the standard curve.

Data Presentation: Pro-inflammatory Cytokine Levels

Treatment GroupTNF-α (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)
Control (Untreated)50 ± 835 ± 6
LPS (1 µg/mL)2500 ± 1501800 ± 120
LPS + 3-(3,4-DP) (50 µM)1450 ± 110980 ± 95
LPS + 3-(3,4-DP) (100 µM)800 ± 90550 ± 70

Note: Data are examples.

Protocol 3: Investigation of Molecular Signaling Pathways

This protocol uses Western blotting to examine the effect of this compound on the activation of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[8][19]

3.1. Cell Lysis and Protein Quantification

  • Seed and treat RAW 264.7 cells in 6-well plates as described in 2.1, but with a shorter LPS stimulation time (e.g., 30-60 minutes) optimal for detecting protein phosphorylation.[20]

  • After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.

  • Determine the protein concentration of each sample using a BCA or Bradford protein assay.

3.2. Western Blot Protocol

  • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for the phosphorylated and total forms of key signaling proteins:

    • NF-κB Pathway: phospho-p65, phospho-IκBα, total p65, total IκBα.[20][21]

    • MAPK Pathway: phospho-p38, phospho-ERK1/2, phospho-JNK, total p38, total ERK1/2, total JNK.[6][22]

    • Loading Control: β-actin or GAPDH.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to their respective total protein levels.

Signaling Pathway Diagrams

LPS-Induced NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of genes involved in inflammation.[20] Upon LPS stimulation, IκBα is phosphorylated and degraded, allowing the p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound may inhibit this pathway by preventing IκBα phosphorylation.[7]

G cluster_0 Cytoplasm cluster_1 LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa p-IκBα IKK->IkBa Phosphorylates p65 p65 IkBa->p65 Releases Nucleus Nucleus p65->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Activates Transcription Compound 3-(3,4-DP) Compound->IKK Inhibits

Caption: Inhibition of the NF-κB pathway.

LPS-Induced MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) family, including p38, ERK, and JNK, also plays a crucial role in mediating inflammatory responses.[6][8] Their phosphorylation activates downstream transcription factors that contribute to the expression of inflammatory mediators.

G cluster_0 Cytoplasm to Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activates p38 p-p38 TAK1->p38 Phosphorylates ERK p-ERK TAK1->ERK Phosphorylates JNK p-JNK TAK1->JNK Phosphorylates AP1 AP-1 (Transcription Factor) p38->AP1 Activates ERK->AP1 Activates JNK->AP1 Activates Genes Pro-inflammatory Gene Expression AP1->Genes Compound 3-(3,4-DP) Compound->TAK1 Inhibits

Caption: Inhibition of the MAPK pathway.

References

Application Notes and Protocols for the Analytical Separation of Dihydrocaffeic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocaffeic acid (DHCA), also known as 3,4-dihydroxyhydrocinnamic acid, is a metabolite of caffeic acid and is recognized for its antioxidant properties.[1] The analysis and separation of its isomers are crucial for understanding its metabolic fate, bioavailability, and biological activity. Dihydrocaffeic acid itself is not chiral, but its derivatives can be. Isomers of dihydrocaffeic acid can include positional isomers of its derivatives (such as glycosides), and metabolic isomers like dihydroferulic and dihydroisoferulic acids. This document provides detailed application notes and experimental protocols for the separation of dihydrocaffeic acid isomers using various analytical techniques.

Analytical Techniques for Isomer Separation

The primary analytical techniques for separating dihydrocaffeic acid isomers include High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). The choice of technique depends on the nature of the isomers, the required sensitivity, and the sample matrix.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

HPLC and UHPLC are powerful techniques for separating non-volatile and thermally labile compounds like phenolic acids and their derivatives. Reversed-phase chromatography is the most common mode used for this purpose.

Dihydrocaffeic acid can form various derivatives in biological systems, including hexose isomers. The separation of these isomers is essential for their individual characterization and quantification. UPLC coupled with Ion Mobility Spectrometry-Quadrupole Time-of-Flight Mass Spectrometry (IMS-QTOF/MS) has been successfully applied to detect different dihydrocaffeic acid hexose isomers.[2]

Table 1: Example UHPLC-MS/MS Parameters for Phenolic Acid Analysis

ParameterSetting
Column Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient 0–3 min, 5% B; 3–20 min, 5%–30% B; 20–25 min, 30% B; 25–50 min, 30%–80% B; 50–55 min, 80% B; 55.1–60 min, 5% B
Flow Rate 0.3 mL/min
Column Temperature 35°C
Injection Volume 2 µL
Detection ESI-Q-TOF-MS in negative ion mode

This protocol is a general guideline for the separation of dihydrocaffeic acid and its potential metabolic isomers, such as dihydroferulic acid. Optimization will be required for specific applications.

1. Materials:

  • Dihydrocaffeic acid standard

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Sample containing dihydrocaffeic acid isomers (e.g., plasma, urine, plant extract)

2. Sample Preparation (Example for Plasma):

  • To 100 µL of plasma, add 300 µL of ice-cold methanol to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Filter through a 0.22 µm syringe filter before injection.

3. UHPLC-MS/MS Analysis:

  • Set up the UHPLC system with the parameters outlined in Table 1.

  • Equilibrate the column for at least 30 minutes with the initial mobile phase conditions.

  • Inject the prepared sample.

  • Acquire data using an ESI-Q-TOF-MS detector in negative ion mode, scanning a mass range appropriate for dihydrocaffeic acid and its expected isomers (e.g., m/z 100-500).

UHPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis Sample Biological or Plant Sample Extraction Extraction/Protein Precipitation Sample->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration Injection Injection into UHPLC Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection MS/MS Detection (Negative Ion Mode) Separation->Detection Data_Analysis Data Analysis (Isomer Identification & Quantification) Detection->Data_Analysis Data Acquisition

Caption: Workflow for UHPLC-MS/MS analysis of DHCA isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique suitable for the analysis of volatile and thermally stable compounds. For non-volatile compounds like phenolic acids, a derivatization step is required to increase their volatility.

GC-MS can be used to separate and identify isomers of dihydrocaffeic acid, including those formed during metabolism. Derivatization with agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) is a common approach to make these compounds amenable to GC analysis. This technique offers excellent chromatographic resolution, which is beneficial for separating closely related isomers.

Table 2: Example GC-MS Parameters for Derivatized Phenolic Acid Analysis

ParameterSetting
GC Column HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at 1.0 mL/min
Injection Mode Split (1:10)
Injector Temperature 250°C
Oven Program Initial 40°C for 1 min, ramp to 320°C at 10°C/min, hold for 3 min
Transfer Line Temp 170°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-550

This protocol provides a general procedure for the derivatization and GC-MS analysis of dihydrocaffeic acid isomers.

1. Materials:

  • Sample containing dihydrocaffeic acid isomers

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (anhydrous)

2. Sample Preparation and Derivatization:

  • Extract the phenolic acids from the sample matrix using an appropriate solvent (e.g., ethyl acetate).

  • Evaporate the extract to dryness under nitrogen.

  • To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the sample to room temperature before injection.

3. GC-MS Analysis:

  • Set up the GC-MS system according to the parameters in Table 2.

  • Inject 1 µL of the derivatized sample.

  • Acquire data and identify isomers based on their retention times and mass spectra.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample Dried Sample Extract Derivatization Derivatization (BSTFA + TMCS) Sample->Derivatization Injection Injection into GC Derivatization->Injection Separation Chromatographic Separation (HP-5MS Column) Injection->Separation Detection MS Detection (EI Mode) Separation->Detection Data_Analysis Data Analysis (Isomer Identification) Detection->Data_Analysis Data Acquisition

Caption: Logical steps for chiral HPLC method development.

Signaling Pathways Involving Dihydrocaffeic Acid

Dihydrocaffeic acid has been shown to modulate several signaling pathways, which contributes to its biological effects, such as antioxidant and anti-inflammatory activities.

  • p38 Signaling Pathway: Dihydrocaffeic acid can prevent UVB-induced oxidative stress, apoptosis, and MMP-1 expression by inhibiting the p38 signaling pathway. [3]* Insulin/IGF-1 Signaling (IIS) Pathway: In model organisms like C. elegans, dihydrocaffeic acid may promote longevity and stress resistance by modulating genes within the IIS pathway. [4]* NF-κB, MAPK, and PI3K/Akt Pathways: As a metabolite of chlorogenic acid, dihydrocaffeic acid is involved in modulating these key inflammatory pathways. [5]

Signaling_Pathway cluster_stress Stress Response & Inflammation cluster_longevity Longevity & Stress Resistance cluster_outcomes Cellular Outcomes DHCA Dihydrocaffeic Acid p38 p38 MAPK DHCA->p38 NFkB NF-κB DHCA->NFkB PI3K_Akt PI3K/Akt DHCA->PI3K_Akt IIS Insulin/IGF-1 Signaling DHCA->IIS Apoptosis Reduced Apoptosis p38->Apoptosis Inflammation Reduced Inflammation NFkB->Inflammation Longevity Increased Longevity PI3K_Akt->Longevity IIS->Longevity

Caption: Simplified diagram of signaling pathways modulated by DHCA.

References

Application Notes and Protocols for 3-(3,4-Dihydroxyphenyl)propanoate in Food Preservation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-(3,4-Dihydroxyphenyl)propanoate, also known as Dihydrocaffeic Acid (DHCA), is a phenolic acid naturally occurring in various plants, including fruits and vegetables.[1] It is a metabolite of caffeic acid and possesses potent antioxidant properties, primarily attributed to its catechol structure.[1] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the potential use of DHCA as a natural food preservative. Its antioxidant and antimicrobial properties make it a promising candidate for extending the shelf-life and maintaining the quality of food products.

Mechanism of Action

The primary mechanism of action for this compound as a food preservative lies in its antioxidant and antimicrobial activities.

Antioxidant Activity

The catechol (3,4-dihydroxy) moiety in the DHCA molecule is crucial for its antioxidant effects. It can effectively scavenge free radicals, which are major contributors to food spoilage, particularly lipid oxidation in fatty foods. The proposed mechanism involves the donation of a hydrogen atom from one of the hydroxyl groups on the catechol ring to a free radical, thereby neutralizing it and preventing a chain reaction of oxidation. The resulting DHCA radical is stabilized by resonance.

Antimicrobial Activity

Phenolic acids like DHCA exhibit antimicrobial properties through various mechanisms that disrupt normal cell functions in bacteria, yeasts, and molds.[2][3] The primary modes of action include:

  • Cell Membrane Disruption: DHCA can intercalate into the bacterial cell membrane, altering its fluidity and permeability. This leads to the leakage of essential intracellular components such as ions, ATP, and nucleic acids, ultimately causing cell death.[4]

  • Enzyme Inhibition: It can inhibit the activity of essential microbial enzymes by binding to them, thereby disrupting critical metabolic pathways.

  • Inhibition of Quorum Sensing: Phenolic compounds can interfere with bacterial cell-to-cell communication (quorum sensing), which is vital for biofilm formation and the production of virulence factors.[2]

Applications in Food Preservation

Based on its functional properties, this compound has potential applications in various food systems:

  • Meat and Meat Products: To inhibit lipid oxidation, which causes rancidity and discoloration, thereby extending shelf-life and maintaining sensory quality.

  • Oils and Fats: As a natural antioxidant to prevent oxidative degradation.

  • Fruit Juices and Beverages: To control microbial growth and prevent oxidative browning, thus preserving color, flavor, and nutritional value.

  • Emulsified Food Products (e.g., mayonnaise, dressings): To enhance oxidative stability.

Quantitative Data

While specific quantitative data for the efficacy of this compound as a food preservative is an emerging area of research, the following tables provide examples of expected data formats and some reported values for similar phenolic compounds to serve as a reference.

Table 1: Antimicrobial Activity of this compound (DHCA) - Minimum Inhibitory Concentration (MIC)

MicroorganismStrainMIC (mg/mL)Reference
Escherichia coliATCC 25922Data not available-
Salmonella entericaserovar Typhimurium ATCC 14028Data not available-
Listeria monocytogenesATCC 19115Data not available-
Staphylococcus aureusATCC 25923Data not available-

Note: While specific MIC values for DHCA against these foodborne pathogens were not found in the literature, related phenolic acids have shown efficacy. For instance, caffeic acid has demonstrated MICs ranging from 256 to 1024 µg/mL against Staphylococcus aureus strains.[5] Further research is required to establish the precise MIC values for DHCA.

Table 2: Efficacy of Dihydroquercetin (a similar natural antioxidant) in Extending the Shelf-Life of Juices

ProductDihydroquercetin ConcentrationStorage TemperatureObservationReference
Direct-squeezed juice>50 µmol/LRoom TemperatureComplete absence of acidification after 7-10 days.[6]
Direct-squeezed juice15-19 mg/LNot specifiedPrevention of free-radical oxidation, fermentation, and mold formation.[6]

Note: This data is for Dihydroquercetin, a structurally similar natural antioxidant, and is provided as an example of the potential effects of such compounds in juice preservation.

Table 3: Effect of Dihydroquercetin on the Shelf-Life of Semi-Finished Horse Meat Products

TreatmentStorage TimePeroxide Value (mmol active O2/kg)Acid Value (g KOH/kg)Reference
Control60 days22.0> 2[7]
0.075% Dihydroquercetin60 daysSignificantly lower than controlDid not significantly exceed permissible limit[7]
0.1% Dihydroquercetin60 daysSignificantly lower than controlDid not significantly exceed permissible limit[7]

Note: This data is for Dihydroquercetin and illustrates its potential to inhibit lipid oxidation in meat products.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound as a food preservative.

Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard broth microdilution methods.

Objective: To determine the lowest concentration of DHCA that inhibits the visible growth of a specific foodborne pathogen.

Materials:

  • This compound (DHCA) stock solution (e.g., 10 mg/mL in a suitable solvent like ethanol or DMSO, filter-sterilized).

  • Target microorganisms (e.g., Escherichia coli O157:H7, Salmonella enterica, Listeria monocytogenes).

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer (for measuring OD600).

  • Incubator.

Procedure:

  • Prepare Inoculum: Culture the target microorganism in the appropriate broth overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the DHCA stock solution with the broth medium to achieve a range of concentrations (e.g., from 1000 µg/mL down to 1.95 µg/mL).

  • Inoculation: Add the prepared inoculum to each well containing the DHCA dilutions.

  • Controls: Include a positive control (broth with inoculum, no DHCA) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of DHCA at which no visible growth (turbidity) is observed. This can be confirmed by measuring the optical density at 600 nm.

Protocol for Evaluating Antioxidant Activity in a Food Matrix (e.g., Meat)

This protocol measures the extent of lipid oxidation in a meat sample.

Objective: To assess the ability of DHCA to inhibit lipid oxidation in a meat product during storage.

Materials:

  • Fresh ground meat (e.g., beef, pork).

  • This compound (DHCA) solution.

  • Trichloroacetic acid (TCA) solution.

  • Thiobarbituric acid (TBA) reagent.

  • Spectrophotometer.

  • Homogenizer.

  • Water bath.

Procedure:

  • Sample Preparation: Divide the ground meat into batches. Treat one batch with a solution of DHCA at a predetermined concentration (e.g., 200 ppm). A control batch should be treated with the solvent only.

  • Storage: Package the samples and store them under refrigerated conditions (4°C) for a specified period (e.g., 0, 3, 7, and 14 days).

  • TBARS Assay (Thiobarbituric Acid Reactive Substances):

    • At each time point, take a representative sample from each batch.

    • Homogenize the meat sample with TCA solution to precipitate proteins and extract malondialdehyde (MDA), a secondary product of lipid oxidation.

    • Centrifuge the homogenate and collect the supernatant.

    • Mix the supernatant with TBA reagent and heat in a water bath (e.g., 95°C for 30 minutes) to form a pink-colored complex with MDA.

    • Cool the samples and measure the absorbance at 532 nm.

  • Data Analysis: Calculate the TBARS value (mg MDA/kg of meat). A lower TBARS value in the DHCA-treated sample compared to the control indicates antioxidant activity.

Visualizations

The following diagrams illustrate key concepts related to the application of this compound in food preservation.

Antioxidant_Mechanism Food Matrix Food Matrix Lipid Oxidation Lipid Oxidation Food Matrix->Lipid Oxidation Spoilage Free Radicals Free Radicals Lipid Oxidation->Free Radicals Generates Cellular Damage Cellular Damage Free Radicals->Cellular Damage Causes Neutralized Species Neutralized Species Free Radicals->Neutralized Species Converted to DHCA DHCA DHCA->Free Radicals Scavenges Inhibition of Spoilage Inhibition of Spoilage Neutralized Species->Inhibition of Spoilage Antimicrobial_Mechanism cluster_DHCA_Action DHCA Action DHCA DHCA Membrane_Disruption Cell Membrane Disruption DHCA->Membrane_Disruption Causes Enzyme_Inhibition Metabolic Enzyme Inhibition DHCA->Enzyme_Inhibition Induces QS_Inhibition Quorum Sensing Inhibition DHCA->QS_Inhibition Leads to Cell_Lysis Cell_Lysis Membrane_Disruption->Cell_Lysis Results in Metabolic_Shutdown Metabolic_Shutdown Enzyme_Inhibition->Metabolic_Shutdown Results in Biofilm_Inhibition Biofilm_Inhibition QS_Inhibition->Biofilm_Inhibition Results in Bacterial_Death Bacterial_Death Cell_Lysis->Bacterial_Death Metabolic_Shutdown->Bacterial_Death Reduced Virulence Reduced Virulence Biofilm_Inhibition->Reduced Virulence Experimental_Workflow_MIC A Prepare Bacterial Inoculum C Inoculate wells with bacteria A->C B Serial Dilution of DHCA in 96-well plate B->C D Incubate at 37°C for 24h C->D E Observe for turbidity D->E F Determine MIC E->F

References

Application Notes & Protocols: Evaluating the Cytotoxicity of Hydrocaffeic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hydrocaffeic acid, also known as dihydrocaffeic acid (DHCA), is a phenolic compound and a major metabolite of dietary polyphenols like chlorogenic and caffeic acids.[1] It is recognized for its potent antioxidant and anti-inflammatory properties.[1] Recent studies have focused on its potential as an anticancer agent, demonstrating selective cytotoxicity towards various cancer cell lines while showing less activity against healthy cells.[2][3] This document provides detailed protocols for evaluating the cytotoxicity of hydrocaffeic acid using standard in vitro assays, guidance on data interpretation, and visual workflows to aid in experimental design.

Overview of Cytotoxicity Evaluation

Evaluating the cytotoxic potential of a compound like hydrocaffeic acid involves a multi-faceted approach. It is crucial to not only quantify cell death but also to understand the underlying mechanism. The primary methods covered in this document include:

  • Metabolic Viability Assays (MTT/MTS): To assess the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability.

  • Membrane Integrity Assays (LDH Release): To measure the leakage of cytoplasmic enzymes due to cell membrane damage, a hallmark of necrosis or late apoptosis.

  • Apoptosis vs. Necrosis Assays (Annexin V/PI Staining): To differentiate between programmed cell death (apoptosis) and traumatic cell death (necrosis).

Experimental Workflow for Cytotoxicity Assessment

The general workflow for assessing the cytotoxicity of hydrocaffeic acid is outlined below. This process begins with cell culture and treatment, followed by the application of specific assays and subsequent data analysis.

G General Experimental Workflow for Cytotoxicity Testing cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Assay Execution cluster_3 Phase 4: Data Analysis A Cell Line Selection (e.g., MCF-7, PC-3, HDFa) B Cell Seeding in 96-well plates A->B C Prepare Hydrocaffeic Acid Stock & Working Solutions B->C D Treat Cells with Various Concentrations of Hydrocaffeic Acid C->D E Incubate for a Defined Period (e.g., 24, 48, 72 hours) D->E F MTT Assay (Metabolic Activity) E->F G LDH Assay (Membrane Integrity) E->G H Annexin V / PI Assay (Apoptosis/Necrosis) E->H I Measure Absorbance or Fluorescence F->I G->I H->I J Calculate % Cell Viability or % Cytotoxicity I->J K Determine IC50 / CC50 Values J->K

Caption: Workflow for in vitro cytotoxicity evaluation of hydrocaffeic acid.

Quantitative Data Presentation

Studies have shown that hydrocaffeic acid exhibits dose-dependent cytotoxicity against several cancer cell lines.[3] The cytotoxic concentration 50 (CC50), the concentration required to kill 50% of the cells, is a key metric for comparison.

Table 1: Cytotoxicity of Hydrocaffeic Acid on Various Human Cell Lines

Cell LineCell TypeCC50 (µM)
HDFa Healthy Adult Dermal Fibroblast501.35
MCF-7 Breast Adenocarcinoma306.52
PC-3 Prostate Adenocarcinoma162.15
HCT-116 Colorectal Carcinoma230.05
Hep-G2 Hepatocellular Carcinoma529.47
Data sourced from Santana-Gálvez et al. (2020), determined using an MTS assay.[3]

This data indicates that hydrocaffeic acid is significantly more cytotoxic to prostate (PC-3), colorectal (HCT-116), and breast (MCF-7) cancer cells compared to healthy fibroblast cells (HDFa).[2][3]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in metabolically active cells.[4] The resulting insoluble purple formazan product is dissolved and quantified by spectrophotometry. The amount of formazan is directly proportional to the number of viable cells.

Materials:

  • Hydrocaffeic acid

  • Selected cell lines (adherent or suspension)

  • 96-well flat-bottom sterile plates

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • MTT solution (5 mg/mL in sterile PBS), protected from light[5]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[6]

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells/well in 100 µL of complete medium.[4][7] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of hydrocaffeic acid in culture medium. After incubation, remove the old medium and add 100 µL of the various concentrations of hydrocaffeic acid to the wells. Include a "vehicle control" (medium with the same amount of solvent, e.g., DMSO, used to dissolve the compound) and a "no-cell" blank control.[4]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: Add 10-50 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible under a microscope.[5][6]

  • Formazan Solubilization:

    • For Adherent Cells: Carefully aspirate the medium containing MTT without disturbing the cells or formazan crystals.[6] Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[4][6]

    • For Suspension Cells: Centrifuge the plate at 1,000 x g for 5 minutes, carefully remove the supernatant, and then add the solubilization solution.[6]

  • Absorbance Reading: Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[4][7]

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100 [5]

Protocol 2: LDH Cytotoxicity Assay

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[9] The LDH assay measures the activity of this released enzyme, which is proportional to the number of lysed cells.[10] It is a reliable method for quantifying necrosis.[11]

Materials:

  • LDH Cytotoxicity Detection Kit (commercially available)

  • Treated cell culture supernatants

  • 96-well plates

  • Microplate reader (absorbance at ~490 nm)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is crucial to set up three additional controls for each cell type[10]:

    • Background Control: Medium without cells.

    • Spontaneous LDH Release: Untreated cells (vehicle control).

    • Maximum LDH Release: Untreated cells lysed with 1% Triton X-100 for 15 minutes before supernatant collection.

  • Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5-10 minutes to pellet the cells.[10]

  • Assay Reaction: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture (containing catalyst and dye solution) according to the kit manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[9]

  • Absorbance Reading: Add the stop solution if provided in the kit. Measure the absorbance at the recommended wavelength (typically 490 nm, with a reference at >600 nm).[10]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Protocol 3: Apoptosis vs. Necrosis Assay by Flow Cytometry

Principle: This method uses dual staining with Annexin V-FITC and Propidium Iodide (PI) to distinguish between different stages of cell death.[12]

  • Annexin V-FITC: Binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[13]

  • Propidium Iodide (PI): A fluorescent nuclear dye that is excluded by live and early apoptotic cells with intact membranes. It can only enter late apoptotic and necrotic cells where membrane integrity is lost.[12]

Materials:

  • Annexin V-FITC / PI Apoptosis Detection Kit

  • Treated cells (in suspension)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Preparation and Treatment: Treat cells in a 6-well plate or culture flask with hydrocaffeic acid for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300-500 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI according to the kit's protocol.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells immediately using a flow cytometer.

  • Data Interpretation: The cell populations will be distinguished as follows:

    • Live Cells: Annexin V-negative and PI-negative.

    • Early Apoptotic Cells: Annexin V-positive and PI-negative.

    • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

    • Necrotic Cells: Annexin V-negative and PI-positive (often considered necrotic).[13]

Potential Signaling Pathways

Hydrocaffeic acid and similar phenolic compounds can induce cytotoxicity through various mechanisms, primarily by inducing oxidative stress and activating apoptotic pathways.[14][15] The generation of reactive oxygen species (ROS) can lead to mitochondrial membrane potential loss, DNA damage, and the activation of caspase cascades, ultimately resulting in programmed cell death.[15][16]

G Simplified Cell Death Pathways Induced by Hydrocaffeic Acid cluster_stress Cellular Stress cluster_apoptosis Apoptosis Pathway cluster_necrosis Necrosis Pathway HCA Hydrocaffeic Acid ROS ↑ Reactive Oxygen Species (ROS) HCA->ROS Mito Loss of Mitochondrial Membrane Potential ROS->Mito DNA DNA Damage ROS->DNA Membrane Loss of Membrane Integrity (LDH Release) ROS->Membrane Severe Stress Casp9 Caspase-9 Activation Mito->Casp9 Intrinsic Pathway Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Necrosis Necrosis Membrane->Necrosis

Caption: Potential mechanisms of hydrocaffeic acid-induced cytotoxicity.

References

Application Notes and Protocols: 3-(3,4-Dihydroxyphenyl)propanoate as a Biomarker for Dietary Polyphenol Intake

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3,4-Dihydroxyphenyl)propanoate, also known as dihydrocaffeic acid (DHCA), is a prominent metabolite derived from the consumption of dietary polyphenols, particularly hydroxycinnamates like caffeoylquinic acids found abundantly in coffee, artichokes, and various fruits and vegetables.[1] The biotransformation of these parent polyphenols into DHCA is largely mediated by the gut microbiota, making its presence and concentration in biological fluids a potential indicator of dietary polyphenol intake and gut microbiome activity.[2] This document provides detailed application notes and protocols for the use of this compound as a biomarker, including quantitative data, experimental methodologies, and relevant signaling pathways.

Data Presentation: Quantitative Relationship between Polyphenol Intake and this compound Levels

The following table summarizes quantitative data from human intervention studies, illustrating the link between the consumption of polyphenol-rich foods and the resulting concentrations of this compound in plasma and urine.

Dietary SourcePolyphenol DoseMatrixPeak Concentration (Cmax)Time to Peak (Tmax)Study PopulationReference
Artichoke Leaf ExtractEquivalent to 153.8 mg caffeic acidPlasma~1 µM6-7 hours14 healthy volunteers[1]
Coffee400 mL instant coffeePlasmaNot specified for DHCA, but dimethoxy-dihydrocinnamic acid (a related metabolite) Cmax was ~0.1 µM8-12 hours8 healthy volunteers[3]
Coffee Extract BeverageNot specifiedUrineSignificant increase observedNot specified30 healthy volunteers[4]
High Polyphenol DietNot specifiedUrineIncreased excretion observedNot specifiedYounger and older adults[5]

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma and Urine by UHPLC-MS/MS

This protocol describes a method for the sensitive and accurate quantification of this compound in human plasma and urine using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).

1. Sample Preparation (Human Plasma)

1.1. Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., isotope-labeled this compound). 1.2. Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation. 1.3. Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. 1.4. Supernatant Collection: Carefully collect the supernatant and transfer it to a new microcentrifuge tube. 1.5. Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C. 1.6. Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). 1.7. Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

2. Sample Preparation (Human Urine)

2.1. Thawing and Centrifugation: Thaw frozen urine samples at room temperature and centrifuge at 2,000 x g for 10 minutes to remove any particulate matter. 2.2. Dilution: Dilute the urine sample 1:10 (v/v) with ultrapure water. 2.3. Internal Standard Addition: Add an appropriate internal standard to the diluted urine. 2.4. Solid-Phase Extraction (SPE) - Optional (for sample cleanup and concentration): 2.4.1. Conditioning: Condition a mixed-mode solid-phase extraction cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water. 2.4.2. Loading: Load the diluted urine sample onto the conditioned cartridge. 2.4.3. Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences. 2.4.4. Elution: Elute the analyte with 1 mL of methanol. 2.4.5. Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase as described in step 1.6. 2.5. Direct Injection (without SPE): Filter the diluted urine through a 0.22 µm syringe filter directly into an autosampler vial.

3. UHPLC-MS/MS Analysis

3.1. Chromatographic Conditions:

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate).
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5 µL.

3.2. Mass Spectrometry Conditions (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.
  • Multiple Reaction Monitoring (MRM) Transitions:
  • Quantifier: Monitor the transition from the precursor ion (m/z of deprotonated this compound) to a specific product ion.
  • Qualifier: Monitor a second transition for confirmation.
  • Optimization: Optimize cone voltage and collision energy for the specific instrument and analyte to achieve maximum sensitivity.

4. Data Analysis and Quantification

4.1. Calibration Curve: Prepare a calibration curve using a series of known concentrations of this compound standard spiked into a blank matrix (plasma or urine). 4.2. Quantification: Determine the concentration of this compound in the samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Human Plasma protein_precipitation Protein Precipitation (Acetonitrile) plasma->protein_precipitation urine Human Urine spe Solid-Phase Extraction (Optional for Urine) urine->spe Cleanup evaporation Evaporation protein_precipitation->evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution uhplc UHPLC Separation (C18 Column) reconstitution->uhplc msms Tandem Mass Spectrometry (ESI-, MRM) uhplc->msms data_analysis Data Analysis (Quantification) msms->data_analysis

Figure 1: Experimental workflow for the quantification of this compound.

gut_microbiota_metabolism dietary_polyphenols Dietary Polyphenols (e.g., Caffeoylquinic Acids) gut_microbiota Gut Microbiota dietary_polyphenols->gut_microbiota Metabolism dhpa This compound (DHCA) gut_microbiota->dhpa absorption Absorption into Systemic Circulation dhpa->absorption

Figure 2: Gut microbiota metabolism of dietary polyphenols to this compound.

nrf2_activation cluster_nucleus Cell Nucleus dhpa This compound keap1_nrf2 Keap1-Nrf2 Complex dhpa->keap1_nrf2 Induces dissociation nrf2 Nrf2 keap1_nrf2->nrf2 Release nucleus Nucleus nrf2->nucleus Translocation are Antioxidant Response Element (ARE) antioxidant_genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) are->antioxidant_genes Activation

Figure 3: Proposed activation of the Nrf2 signaling pathway by this compound.

nfkb_inhibition cluster_nucleus Cell Nucleus inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) ikk IKK Complex inflammatory_stimuli->ikk Activation dhpa This compound dhpa->ikk Inhibition nfkb_ikb NF-κB-IκBα Complex ikk->nfkb_ikb Phosphorylation of IκBα ikb IκBα nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocation inflammatory_genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, IL-6) nfkb_ikb->nfkb IκBα degradation & NF-κB release

Figure 4: Proposed inhibition of the NF-κB signaling pathway by this compound.

Discussion and Future Perspectives

The presented data and protocols support the use of this compound as a promising biomarker for dietary polyphenol intake. Its quantification in biological fluids provides an objective measure that can complement traditional dietary assessment methods. Furthermore, the potential of this metabolite to modulate key signaling pathways involved in inflammation and oxidative stress, such as NF-κB and Nrf2, suggests that it may not only be a biomarker of intake but also an active contributor to the health benefits associated with polyphenol-rich diets.

Further research is warranted to establish a more comprehensive dose-response relationship between the intake of various polyphenol sources and the resulting concentrations of this compound. Additionally, more direct evidence is needed to fully elucidate the specific molecular targets and downstream effects of this metabolite in human health and disease. The standardized protocols provided herein will facilitate the generation of robust and comparable data across different research and clinical settings, ultimately advancing our understanding of the role of dietary polyphenols and their metabolites in human health.

References

Application Notes and Protocols for the Enzymatic Synthesis of Dihydrocaffeic Acid Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of dihydrocaffeic acid esters. These compounds are of significant interest in drug development and materials science due to their potent antioxidant and anti-inflammatory properties. Enzymatic synthesis offers a green and efficient alternative to traditional chemical methods, which can be harsh and non-specific.

Introduction to Enzymatic Synthesis

Dihydrocaffeic acid (DHCA), a metabolite of caffeic acid, possesses strong antioxidant capabilities. However, its hydrophilicity can limit its application in lipophilic environments such as cell membranes and lipid-based formulations. Esterification of DHCA with various alcohols increases its lipophilicity, potentially enhancing its bioavailability and efficacy. Lipases, particularly immobilized forms like Novozym 435 (lipase B from Candida antarctica), are highly effective catalysts for this esterification in organic solvents.[1][2] This method is favored for its mild reaction conditions, high selectivity, and reduced byproduct formation compared to chemical synthesis.[3]

Key Applications

The enzymatic synthesis of dihydrocaffeic acid esters is a promising strategy in "green chemistry" for producing valuable compounds.[3] These esters have demonstrated significant potential in various applications:

  • Drug Development: The synthesized esters retain or even enhance the antioxidant and anti-inflammatory properties of DHCA, making them promising candidates for therapeutic agents. Dihydrocaffeic acid itself has been shown to protect hepatic cells from inflammation and oxidative stress and can modulate inflammatory pathways such as NF-κB and MAPK.[3][4]

  • Nutraceuticals: As potent antioxidants, these esters can be incorporated into functional foods and supplements.[5]

  • Cosmeceuticals: Their antioxidant properties make them suitable for use in skincare formulations to protect against oxidative stress.

Quantitative Data Summary

The efficiency of the enzymatic synthesis of dihydrocaffeic acid esters is influenced by various factors, including the choice of enzyme, solvent, substrate ratio, and temperature. The following tables summarize key quantitative data from various studies.

EnzymeAlcoholSolvent SystemSubstrate Ratio (DHCA:Alcohol)Temperature (°C)Reaction TimeYield/Conversion (%)Reference
Novozym 435Linoleyl alcoholHexane/2-butanone (75:25 v/v)1:855~10 days99.3[6][7]
Novozym 4351-Butanol---72 h~67[3]
Novozym 435HexanolHexane/2-butanone (75:25 v/v)-603 days95[6]
Novozym 435HexanolIonic Liquid1:2.139.477.5 h84.4
Lipozyme IM 20Linoleyl alcoholHexane--8 days~2[6]

Table 1: Summary of Reaction Conditions and Yields for Enzymatic Synthesis of Dihydrocaffeic Acid Esters.

EnzymeSpecific ActivityReference
Novozym 4350.89 µmol esterified linoleyl alcohol/g solid enzyme/min[7]
Novozym 4350.17 µmol esterified linoleyl alcohol/g solid enzyme/min[6]

Table 2: Reported Enzymatic Activity for the Esterification of Dihydrocaffeic Acid.

Experimental Protocols

This section provides detailed protocols for the lipase-catalyzed synthesis of dihydrocaffeic acid esters.

Protocol 1: Synthesis of Dihydrocaffeic Acid Linoleyl Ester

This protocol is adapted from the work of Sabally et al. (2005).[6]

Materials:

  • Dihydrocaffeic acid (DHCA)

  • Linoleyl alcohol

  • Immobilized lipase (Novozym 435)

  • Hexane (anhydrous)

  • 2-Butanone (anhydrous)

  • Molecular sieves (optional, for anhydrous conditions)

  • Reaction vessel (e.g., screw-capped flask)

  • Shaking incubator or magnetic stirrer with temperature control

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Substrate Preparation: Dissolve dihydrocaffeic acid and linoleyl alcohol in a hexane/2-butanone (75:25 v/v) mixture in the reaction vessel. A substrate molar ratio of 1:8 (DHCA:linoleyl alcohol) is recommended for high yield.[7]

  • Enzyme Addition: Add Novozym 435 to the reaction mixture. A typical enzyme concentration is 10% (w/w) based on the total weight of the substrates.

  • Reaction Incubation: Seal the reaction vessel and place it in a shaking incubator at 55°C. Allow the reaction to proceed for up to 10 days. Monitor the reaction progress periodically by taking small aliquots and analyzing them using a suitable method (e.g., HPLC, TLC).

  • Enzyme Removal: After the reaction is complete, terminate it by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and potentially reused.

  • Product Purification: Remove the solvents from the filtrate under reduced pressure using a rotary evaporator to obtain the crude dihydrocaffeic acid linoleyl ester. Further purification can be achieved using column chromatography if necessary.

Protocol 2: Synthesis of Butyl Dihydrocaffeate

This protocol is based on the synthesis described by Zieniuk et al.[3]

Materials:

  • Dihydrocaffeic acid (DHCA)

  • 1-Butanol

  • Immobilized lipase B from C. antarctica (CALB, e.g., Novozym 435)

  • Organic solvent (if not a solvent-free system)

  • Reaction vessel

  • Orbital shaker

  • Filtration system

Procedure:

  • Reaction Setup: In a reaction vessel, combine dihydrocaffeic acid and 1-butanol. The reaction can be performed in a solvent-free system or in an appropriate organic solvent.

  • Enzyme Addition: Add the immobilized lipase to the mixture.

  • Incubation: Place the vessel in an orbital shaker and incubate for 72 hours.

  • Work-up: After the incubation period, filter to remove the enzyme.

  • Purification: Purify the resulting butyl dihydrocaffeate from the unreacted substrates, for example, by vacuum evaporation of the excess 1-butanol followed by chromatographic methods.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the enzymatic synthesis of dihydrocaffeic acid esters.

Enzymatic_Synthesis_Workflow A Substrate Preparation (DHCA + Alcohol in Solvent) B Enzyme Addition (e.g., Novozym 435) A->B C Reaction Incubation (Controlled Temperature & Shaking) B->C D Enzyme Removal (Filtration) C->D E Product Purification (Solvent Evaporation, Chromatography) D->E F Final Product (Dihydrocaffeic Acid Ester) E->F

Figure 1: General workflow for the enzymatic synthesis of dihydrocaffeic acid esters.

Signaling Pathway Modulation

Dihydrocaffeic acid has been shown to exert anti-inflammatory effects by inhibiting key signaling pathways. The diagram below illustrates the inhibition of the NF-κB and MAPK pathways by DHCA in response to an inflammatory stimulus like IL-1β.[4]

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-1b IL-1b IL-1R IL-1 Receptor IKK IKK IL-1R->IKK Activates MAPKKK MAPKKK IL-1R->MAPKKK Activates IkB IkB IKK->IkB Phosphorylates (leading to degradation) p65 p65 IkB->p65 Releases NF-kB_active Active NF-kB (p65/p50) p65->NF-kB_active p50 p50 p50->NF-kB_active MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates Gene_Expression Pro-inflammatory Gene Expression (iNOS, IL-6, MMPs) MAPK->Gene_Expression Activates Transcription Factors NF-kB_active->Gene_Expression Promotes Transcription DHCA DHCA DHCA->IKK Inhibits DHCA->MAPKKK Inhibits

Figure 2: Inhibition of NF-κB and MAPK signaling pathways by dihydrocaffeic acid.

References

Troubleshooting & Optimization

Improving the solubility of 3-(3,4-Dihydroxyphenyl)propanoate for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility and handling of 3-(3,4-Dihydroxyphenyl)propanoate (also known as Dihydrocaffeic Acid or Hydrocaffeic Acid) for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a phenolic acid and a metabolite of caffeic acid, known for its antioxidant and anti-inflammatory properties. Its limited aqueous solubility can pose a challenge for achieving desired concentrations in in vitro assays without precipitation, which can lead to inaccurate and irreproducible results.

Q2: What are the most common solvents for dissolving this compound?

A2: Dimethyl sulfoxide (DMSO) is the most common organic solvent for preparing stock solutions due to the compound's high solubility in it. Ethanol is also a suitable solvent. For working solutions, these stock solutions are typically diluted into aqueous buffers or cell culture media.

Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. What can I do?

A3: Precipitation upon dilution is a common issue. Please refer to the Troubleshooting Guide below for detailed steps on how to mitigate this, including pre-warming your media, using a stepwise dilution approach, and considering the use of co-solvents if necessary.

Q4: What is the stability of this compound in solution?

A4: Stock solutions in DMSO are generally stable for up to 6 months when stored at -80°C and for 1 month at -20°C. It is recommended to prepare fresh aqueous working solutions daily and to avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in Stock Solution - Supersaturation- Low temperature storage of a highly concentrated stock- Gently warm the stock solution in a 37°C water bath and sonicate until the precipitate dissolves.- Consider preparing a slightly less concentrated stock solution.
Precipitation upon Dilution in Aqueous Media - Rapid change in solvent polarity- Final concentration exceeds aqueous solubility- Temperature shock- Pre-warm the aqueous medium to 37°C before adding the compound stock solution.- Add the stock solution dropwise while gently vortexing the medium.- Perform a serial dilution in the aqueous medium instead of a single large dilution step.- Ensure the final DMSO concentration is low (typically ≤ 0.5%) to minimize solvent toxicity and precipitation.
Inconsistent Experimental Results - Incomplete dissolution of the compound- Degradation of the compound in working solution- Visually inspect for any undissolved particles before use.- Prepare fresh working solutions for each experiment.- Protect solutions from light and air exposure, as phenolic compounds can be susceptible to oxidation.
Cell Toxicity Observed at Expected Non-toxic Doses - High final solvent concentration- Compound precipitation causing localized high concentrations- Ensure the final concentration of the organic solvent (e.g., DMSO) is within the tolerated range for your cell line.- Confirm complete dissolution of the compound in the final working solution.

Data Presentation: Solubility of this compound

Solvent Solubility Notes
Dimethyl Sulfoxide (DMSO)25 - 250 mg/mLIdeal for preparing high-concentration stock solutions. Sonication may be required for higher concentrations.
Ethanol10 mg/mLA viable alternative to DMSO for stock solutions.
Phosphate-Buffered Saline (PBS, pH 7.2)2 mg/mL[1]Represents a typical aqueous buffer. Solubility may vary with pH.
Water42.8 g/L (approximately 42.8 mg/mL)[2]Conditions for this high solubility are not specified and may not be representative of typical laboratory conditions. It is advisable to empirically determine the solubility in your specific aqueous system.

Experimental Protocols

Protocol 1: Preparation of a 100 mM DMSO Stock Solution
  • Materials:

    • This compound (MW: 182.17 g/mol )

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh out 18.22 mg of this compound powder and place it in a sterile vial.

    • Add 1 mL of DMSO to the vial.

    • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A clear, pale-yellow solution should be obtained.

    • If complete dissolution is not achieved, sonicate the vial in a water bath at room temperature for 5-10 minutes.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium
  • Materials:

    • 100 mM stock solution of this compound in DMSO

    • Pre-warmed (37°C) complete cell culture medium

    • Sterile conical tubes

  • Procedure:

    • Thaw an aliquot of the 100 mM stock solution at room temperature.

    • In a sterile conical tube, add 9.99 mL of pre-warmed complete cell culture medium.

    • Add 10 µL of the 100 mM stock solution to the medium to create an intermediate 100 µM solution.

    • Immediately vortex the solution gently to ensure rapid and uniform mixing. This will result in a final DMSO concentration of 0.1%.

    • Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the Troubleshooting Guide.

    • Use the freshly prepared working solution for your in vitro assay.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, primarily through the inhibition of the NF-κB and MAPK pathways.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 PERK PERK TLR4->PERK IkBa IκBα PERK->IkBa  Inhibits NFkB NF-κB (p65/p50) IkBa->NFkB  Sequesters Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Induces DHCA This compound DHCA->IkBa Prevents Degradation TALDO1 TALDO1 DHCA->TALDO1 Binds to TALDO1->PERK Modulates

Caption: Inhibition of the NF-κB Signaling Pathway.

MAPK_Pathway Stress Cellular Stress (e.g., IL-1β) MAPKKK MAPKKK Stress->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates p38 p38 MAPK MAPKK->p38 Phosphorylates TranscriptionFactors Transcription Factors p38->TranscriptionFactors Activates Inflammation Inflammation & Cartilage Degradation TranscriptionFactors->Inflammation Induces DHCA This compound DHCA->p38  Inhibits Phosphorylation

Caption: Inhibition of the p38 MAPK Signaling Pathway.

Experimental Workflow: Investigating Anti-inflammatory Effects

Experimental_Workflow start Start: Seed Cells prepare_compound Prepare Working Solution of This compound start->prepare_compound pretreat Pre-treat Cells with Compound prepare_compound->pretreat stimulate Stimulate with Inflammatory Agent (e.g., LPS, IL-1β) pretreat->stimulate incubate Incubate for a Defined Period stimulate->incubate collect Collect Supernatant and/or Cell Lysate incubate->collect analyze Analyze Endpoints collect->analyze cytokine Cytokine Measurement (ELISA, CBA) analyze->cytokine western Protein Expression/Phosphorylation (Western Blot) analyze->western gene_expression Gene Expression (RT-qPCR) analyze->gene_expression end End: Data Analysis cytokine->end western->end gene_expression->end

Caption: General workflow for in vitro anti-inflammatory assays.

References

Overcoming stability issues of dihydrocaffeic acid in solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with dihydrocaffeic acid (DHCA).

Troubleshooting Guides & FAQs

This section provides practical solutions to common stability problems with Dihydrocaffeic Acid (DHCA) in solution, helping researchers ensure the reliability and reproducibility of their experimental results.

1. My DHCA solution changed color (e.g., turned yellowish/brownish). What happened and is it still usable?

  • Answer: A color change in your DHCA solution is a primary indicator of degradation, specifically oxidation. The catechol group in DHCA is susceptible to oxidation, which leads to the formation of quinones and other colored byproducts. This process can be accelerated by exposure to light, high pH, and the presence of metal ions.

    It is not recommended to use a visibly discolored solution for quantitative experiments, as the concentration of active DHCA will be lower than expected, and the degradation products could interfere with your assay. For qualitative or preliminary studies, its use may be considered, but the results should be interpreted with caution.

2. I am seeing inconsistent results in my cell-based assays. Could DHCA instability be the cause?

  • Answer: Yes, inconsistent results are a common consequence of DHCA degradation. If the compound degrades in your stock solution or in the cell culture medium during the experiment, the effective concentration of DHCA will decrease over time, leading to variability in the observed biological effects. It is crucial to ensure the stability of DHCA throughout the entire experimental workflow.

3. How can I prepare a stable stock solution of DHCA?

  • Answer: To prepare a stable stock solution, follow these recommendations:

    • Solvent Selection: DHCA is soluble in water, ethanol, methanol, and DMSO.[1][2] For cell culture experiments, sterile DMSO or ethanol are common choices for initial stock solutions, which are then further diluted in aqueous media.

    • pH Control: Maintain a slightly acidic pH (ideally below 6.0) for your aqueous solutions. DHCA is more stable in acidic conditions as it minimizes the deprotonation of the hydroxyl groups, which makes them more susceptible to oxidation.

    • Minimize Light Exposure: Prepare and store DHCA solutions in amber vials or tubes wrapped in aluminum foil to protect them from light, which can induce photodegradation.

    • Deoxygenate Solvents: For maximum stability, particularly for long-term storage, it is advisable to use deoxygenated solvents. This can be achieved by bubbling nitrogen or argon gas through the solvent before dissolving the DHCA.

    • Storage Conditions: Store stock solutions at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to six months).[2] Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.

4. My experimental protocol requires incubation at 37°C for 24-48 hours. How can I ensure DHCA remains stable in my cell culture medium?

  • Answer: Long incubation times at physiological temperature (37°C) and pH (~7.4) can promote DHCA degradation. To mitigate this:

    • Use Stabilizers: Add antioxidants or chelating agents to your culture medium.

      • Ascorbic Acid (Vitamin C): Can be added at a low concentration (e.g., 50-100 µM) to act as a sacrificial antioxidant, protecting DHCA from oxidation.

      • EDTA (Ethylenediaminetetraacetic acid): Can be used at a low concentration (e.g., 10-50 µM) to chelate trace metal ions (like iron and copper) that can catalyze DHCA oxidation.

    • Frequent Media Changes: If your experimental design allows, replace the medium with freshly prepared DHCA-containing medium every 12-24 hours to maintain a more consistent concentration of the active compound.

    • Control Experiments: Include a "DHCA stability control" in your experiment. Incubate a sample of your complete medium with DHCA under the same conditions but without cells. At the end of the incubation period, analyze the concentration of DHCA (e.g., by HPLC) to quantify the extent of degradation.

5. I am studying the antioxidant properties of DHCA. Will adding other antioxidants as stabilizers interfere with my results?

  • Answer: Yes, this is a critical consideration. If your assay measures total antioxidant capacity, the addition of stabilizers like ascorbic acid will contribute to the overall antioxidant reading and confound your results.

    • Alternative Stabilizers: In this case, using a chelating agent like EDTA is a better option, as it prevents oxidation by sequestering metal ions rather than by scavenging free radicals directly.

    • Run Appropriate Controls: If you must use an antioxidant stabilizer, you must include control groups with the stabilizer alone to measure its contribution to the antioxidant effect and subtract this from the results of your DHCA + stabilizer group.

    • Minimize Incubation Time: Design your experiment to have the shortest possible incubation time to reduce the need for additional antioxidants.

Quantitative Data on DHCA Stability

The stability of dihydrocaffeic acid is influenced by several factors. The following table summarizes the key parameters affecting its degradation.

FactorConditionEffect on StabilityReference(s)
pH High pH (≥7.3)Decreases stability due to deprotonation and increased susceptibility to oxidation.[3]
Low pH (<6.0)Increases stability.[3]
Temperature High TemperatureIncreases the rate of degradation.[4]
Light UV RadiationInduces photodegradation.[3]
Oxygen Presence of OxygenPromotes oxidation of the catechol group.[3]
Metal Ions Presence of Fe²⁺, Cu²⁺Catalyze oxidation reactions.[5]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Dihydrocaffeic Acid Stock Solution

This protocol describes the preparation of a 100 mM DHCA stock solution in DMSO with enhanced stability.

  • Materials:

    • Dihydrocaffeic acid (powder)

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Amber glass vial with a screw cap

    • Argon or nitrogen gas source with a fine-nozzle dispenser

    • Analytical balance and appropriate weighing tools

  • Procedure:

    • Weigh out the required amount of DHCA powder to prepare the desired volume of a 100 mM solution (e.g., 18.22 mg for 1 mL).

    • Transfer the DHCA powder to the amber glass vial.

    • Add the desired volume of anhydrous DMSO to the vial.

    • Gently flush the headspace of the vial with argon or nitrogen gas for 10-15 seconds to displace oxygen.

    • Immediately cap the vial tightly and vortex until the DHCA is completely dissolved.

    • For long-term storage, aliquot the stock solution into smaller, single-use amber microcentrifuge tubes, flush with inert gas, and store at -80°C.

Protocol 2: Assessing DHCA Stability in Cell Culture Medium by HPLC

This protocol provides a method to quantify the degradation of DHCA in a cell culture medium over time.

  • Materials:

    • DHCA-containing cell culture medium

    • Incubator (37°C, 5% CO₂)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • C18 reverse-phase HPLC column

    • Mobile phase: Acetonitrile and water with 0.1% formic acid (gradient elution may be required)

    • DHCA analytical standard

    • Microcentrifuge tubes

  • Procedure:

    • Prepare the cell culture medium containing the desired final concentration of DHCA.

    • Dispense aliquots of the medium into sterile microcentrifuge tubes for each time point to be tested (e.g., 0, 6, 12, 24, 48 hours).

    • Place the tubes in a 37°C incubator with 5% CO₂.

    • At each designated time point, remove one tube and immediately store it at -80°C to halt any further degradation.

    • Once all time points are collected, thaw the samples.

    • Prepare a standard curve of DHCA in the same cell culture medium.

    • Analyze the samples and standards by HPLC. A typical detection wavelength for DHCA is around 280 nm.

    • Quantify the concentration of DHCA in each sample using the standard curve.

    • Calculate the percentage of DHCA remaining at each time point relative to the 0-hour time point to determine the degradation rate.

Visualizations

DHCA_Degradation_Pathway cluster_conditions Accelerating Factors DHCA Dihydrocaffeic Acid o_semiquinone o-Semiquinone Radical DHCA->o_semiquinone Oxidation o_quinone o-Quinone o_semiquinone->o_quinone Oxidation degradation_products Polymerized/Degradation Products (Colored) o_quinone->degradation_products Further Reactions pH High pH (≥7.4) pH->DHCA Light UV Light Light->DHCA Oxygen Oxygen Oxygen->DHCA Metal Metal Ions (Fe²⁺, Cu²⁺) Metal->DHCA

Caption: Oxidative degradation pathway of Dihydrocaffeic Acid.

Stabilization_Workflow cluster_prep Stock Solution Preparation cluster_exp Working Solution Preparation (Aqueous) cluster_protect Experimental Conditions start Weigh DHCA Powder dissolve Dissolve in Anhydrous Solvent (e.g., DMSO) in Amber Vial start->dissolve deoxygenate Flush with Inert Gas (N₂ or Ar) dissolve->deoxygenate store Aliquot and Store at -80°C deoxygenate->store dilute Dilute Stock in Acidic Buffer (pH < 6) or Cell Culture Medium add_stabilizer Add Stabilizer(s) dilute->add_stabilizer stabilizer_choice Ascorbic Acid (Antioxidant) EDTA (Chelator) add_stabilizer->stabilizer_choice use_immediately Use Immediately in Experiment add_stabilizer->use_immediately protect_light Protect from Light use_immediately->protect_light minimize_time Minimize Incubation Time use_immediately->minimize_time

Caption: Recommended workflow for preparing and using DHCA solutions.

DHCA_MAPK_Signaling UVB UVB Radiation ROS Intracellular ROS UVB->ROS p38 p38 MAPK ROS->p38 p_p38 Phosphorylated p38 (p-p38) p38->p_p38 Phosphorylation AP1 AP-1 p_p38->AP1 Activation MMP1 MMP-1 Expression AP1->MMP1 DHCA Dihydrocaffeic Acid DHCA->ROS Scavenges DHCA->p_p38 Reduces

Caption: DHCA's role in the p38 MAPK signaling pathway.

References

Technical Support Center: Enhancing Dihydrocaffeic Acid Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in enhancing the bioavailability of dihydrocaffeic acid (DHCA) in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the typical bioavailability of dihydrocaffeic acid (DHCA) in animal models?

A1: Dihydrocaffeic acid is generally absorbed rapidly after oral administration in rats, likely from the stomach or duodenum.[1][2][3][4][5] However, it also undergoes extensive metabolism, including glucuronidation, sulfation, and methylation, which can affect its overall bioavailability in its free form.[1][2][3][4][5] The metabolites of DHCA can be detected in plasma within 30 minutes of ingestion.[1][2]

Q2: What are the main metabolic pathways for DHCA in animal models?

A2: In rats, DHCA is metabolized in the intestinal cells and the liver.[1][2] The primary metabolic transformations include:

  • Glucuronidation: Primarily occurs in intestinal cells.[1][2]

  • Sulfation: Predominantly takes place in the liver.[1][2]

  • Methylation: Occurs on one of the hydroxyl groups of the phenyl ring.[1][2] Conjugation and methylation appear to preferentially happen at the 3-OH position of the catechol ring.[2][3][4][5]

Q3: What are some common strategies to enhance the bioavailability of polyphenols like DHCA?

A3: Due to the low bioavailability of many polyphenols, several strategies have been developed. These include the use of nanoformulations such as:

  • Lipid-Based Nanoparticles: Including nanoliposomes and solid lipid nanoparticles (SLNs), which can encapsulate and protect polyphenols.[6][7]

  • Phospholipid Complexes (Phytosomes): These complexes can improve the membrane permeability of polyphenols.[7][8]

  • Polymer-Based Nanoparticles: Chitosan nanoparticles, for example, can enhance the oral absorption of polyphenols.[9]

  • Nanoemulsions and Micelles: These can improve the solubility and stability of polyphenols.[7][10]

Q4: Are there any specific examples of nanoformulations being used with DHCA?

A4: Yes, a study synthesized dihydrocaffeic acid-grafted chitosan self-assembled nanomicelles (DA-g-CS) to enhance the bioavailability of chicoric acid in broilers. This formulation significantly increased the plasma concentration and relative bioavailability of chicoric acid, demonstrating the potential of DHCA-based nanocarriers.[11]

Troubleshooting Guides

Issue Possible Cause Suggested Solution
Low plasma concentration of free DHCA Rapid and extensive metabolism (glucuronidation, sulfation, methylation).[1][2]- Analyze for DHCA metabolites in plasma and urine to get a complete pharmacokinetic profile.- Consider co-administration with inhibitors of metabolic enzymes (use with caution and appropriate ethical approval).- Utilize a nanoformulation to protect DHCA from premature metabolism.[6][7]
High variability in bioavailability between animal subjects Differences in gut microbiota composition, which can metabolize polyphenols.[4][12] Differences in expression of metabolic enzymes.- Standardize the diet and housing conditions of the animals.- Use a larger number of animals to achieve statistical power.- Consider using animals with a defined gut microbiota profile if available.
Poor in vivo efficacy despite promising in vitro results Low bioavailability and rapid clearance of DHCA.[12]- Enhance bioavailability using the strategies outlined in the FAQs.- Investigate alternative routes of administration if oral delivery proves consistently challenging (e.g., intraperitoneal injection for preclinical studies).[13]
Instability of the DHCA formulation DHCA may be susceptible to oxidation or degradation under certain pH or light conditions.- Prepare formulations fresh before each experiment.- Store stock solutions and formulations protected from light and at an appropriate temperature.- Characterize the stability of your chosen formulation under experimental conditions.

Quantitative Data

The following table summarizes the pharmacokinetic parameters from a study utilizing DHCA-grafted chitosan nanomicelles to deliver chicoric acid (CA) in broilers. This demonstrates the potential of DHCA-based carriers to enhance bioavailability.

Formulation Cmax (ng/mL) AUC (ng/mL*h) Relative Bioavailability (%) Reference
Chicoric Acid (CA)185.31349.2100[11]
DA-g-CS/CA481.82887.3214[11]

Experimental Protocols

Protocol: Preparation of Dihydrocaffeic Acid-Grafted Chitosan Self-Assembled Nanomicelles (DA-g-CS)

This protocol is based on the methodology used to enhance the bioavailability of chicoric acid.[11]

Materials:

  • Dihydrocaffeic acid (DHCA)

  • Chitosan (CS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Acetic acid

  • Dialysis membrane (MWCO 3500 Da)

  • Deionized water

Procedure:

  • Dissolve Chitosan: Dissolve chitosan in a 1% acetic acid solution to create a chitosan solution.

  • Activate DHCA: Dissolve DHCA, EDC, and NHS in an appropriate solvent to activate the carboxyl group of DHCA.

  • Grafting Reaction: Add the activated DHCA solution to the chitosan solution and stir at room temperature for 24 hours to allow the grafting reaction to occur.

  • Dialysis: Transfer the reaction mixture to a dialysis membrane and dialyze against deionized water for 48 hours to remove unreacted reagents. Change the water frequently.

  • Lyophilization: Freeze-dry the purified DA-g-CS solution to obtain a solid product.

  • Self-Assembly of Nanomicelles: Disperse the lyophilized DA-g-CS powder in deionized water. The nanomicelles will self-assemble.

  • Drug Loading (Optional): To load a compound like chicoric acid, it can be added to the DA-g-CS solution during the self-assembly step.

Signaling Pathways and Workflows

DHCA_Metabolism DHCA Dihydrocaffeic Acid (Oral) Stomach_Duodenum Stomach / Duodenum (Rapid Absorption) DHCA->Stomach_Duodenum Intestinal_Cells Intestinal Cells Stomach_Duodenum->Intestinal_Cells Plasma Plasma (Metabolites peak <30 min) Stomach_Duodenum->Plasma Free DHCA Liver Liver Intestinal_Cells->Liver Intestinal_Cells->Plasma DHCA-Glucuronide Liver->Plasma DHCA-Sulfate DHCA-Methylated Urine Urine Excretion Plasma->Urine

Caption: Metabolic pathway of Dihydrocaffeic Acid in rats.

Nanomicelle_Workflow cluster_synthesis Synthesis of DA-g-CS cluster_purification Purification cluster_formulation Formulation Chitosan 1. Dissolve Chitosan in Acetic Acid Grafting 3. Mix and Stir for 24h (Grafting) Chitosan->Grafting DHCA 2. Activate DHCA with EDC/NHS DHCA->Grafting Dialysis 4. Dialysis against DI Water (48h) Grafting->Dialysis Lyophilization 5. Lyophilization Dialysis->Lyophilization SelfAssembly 6. Disperse in Water for Self-Assembly Lyophilization->SelfAssembly DrugLoading 7. (Optional) Add Active Compound for Loading SelfAssembly->DrugLoading

Caption: Workflow for preparing DHCA-grafted chitosan nanomicelles.

References

Minimizing degradation of 3-(3,4-Dihydroxyphenyl)propanoate during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of 3-(3,4-Dihydroxyphenyl)propanoate (also known as dihydrocaffeic acid) during sample preparation.

Troubleshooting Guides

Issue 1: Low Recovery of this compound in Extracted Samples
Potential Cause Recommended Solution
Oxidative Degradation The catechol structure of this compound is highly susceptible to oxidation, especially at neutral to alkaline pH and in the presence of oxygen and metal ions.[1][2] This can lead to the formation of quinones and subsequent polymerization.
pH Control: Maintain an acidic pH (ideally below 4) throughout the extraction process to minimize ionization of the phenolic hydroxyl groups and reduce susceptibility to oxidation.[3][4]
Use of Antioxidants: Add antioxidants such as ascorbic acid or EDTA to the sample and extraction solvents. Ascorbic acid acts as a sacrificial antioxidant, while EDTA chelates metal ions (e.g., Cu2+, Fe2+) that can catalyze oxidation.[5][6]
Degas Solvents: Purge all solvents with an inert gas (e.g., nitrogen or argon) before use to remove dissolved oxygen.
Work Quickly and at Low Temperatures: Perform extraction steps on ice or at 4°C to slow down the rate of degradation reactions.
Incomplete Extraction Suboptimal extraction solvent or technique may lead to poor recovery from the sample matrix.
Solvent Selection: Use polar organic solvents like methanol, ethanol, or acetonitrile, often mixed with an acidic aqueous solution (e.g., 0.1% formic acid in water), for efficient extraction.[7]
Solid-Phase Extraction (SPE): For complex matrices like plasma, a validated SPE protocol is recommended for cleaner extracts and better recovery. A polymeric reversed-phase sorbent is often effective for acidic compounds.[8]
Adsorption to Surfaces The compound may adsorb to glass or plastic surfaces, especially at low concentrations.
Use Silanized Glassware: Pre-silanized glassware can help minimize adsorption.
Solvent Rinsing: Ensure all transfer steps are followed by thorough rinsing with the extraction solvent to recover any adsorbed analyte.
Issue 2: High Variability in Quantification Results
Potential Cause Recommended Solution
Inconsistent Sample Handling Variations in time, temperature, or light exposure between samples can lead to different levels of degradation.
Standardize Workflow: Establish and strictly follow a standardized protocol for all samples, from collection to analysis.
Minimize Light Exposure: Protect samples from direct light, as phenolic compounds can be susceptible to photodegradation. Use amber vials or cover tubes with aluminum foil.[9]
Matrix Effects in LC-MS/MS Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.
Improve Sample Cleanup: Optimize the SPE protocol to remove interfering matrix components. This may involve adjusting wash and elution solvent compositions.
Use an Internal Standard: A stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in extraction recovery.
Instrumental Drift Changes in instrument performance over an analytical run can cause variability.
Regular Calibration: Inject calibration standards at regular intervals throughout the sample sequence to monitor and correct for any drift.
System Suitability Tests: Perform system suitability tests before each run to ensure the analytical system is performing within specified parameters.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound is oxidation of its catechol moiety. This proceeds via the formation of an ortho-quinone, which is a highly reactive species. The quinone can then undergo further reactions, including polymerization, leading to the formation of colored degradation products and a loss of the parent compound. This process is accelerated by elevated pH, the presence of oxygen, and catalytic metal ions.

Q2: What are the ideal storage conditions for stock solutions and prepared samples?

A2: To minimize degradation, stock solutions and prepared samples should be stored at low temperatures, protected from light, and in an oxygen-free environment. Recommended conditions are:

  • Short-term (up to 24 hours): 4°C in amber vials.

  • Long-term: -20°C or -80°C in amber vials, with the solvent purged with nitrogen or argon before sealing. For solutions, flash-freezing in liquid nitrogen before storage at -80°C can prevent degradation during the freezing process.

Q3: Can I use elevated temperatures to speed up my sample extraction?

A3: It is generally not recommended to use high temperatures during the extraction of this compound. Elevated temperatures can significantly accelerate the rate of oxidative and hydrolytic degradation, leading to lower recoveries and the formation of artifacts.[4] If heating is necessary to improve extraction efficiency, it should be done for the shortest possible time and at the lowest effective temperature, preferably under an inert atmosphere.

Q4: What are the key parameters to validate for an HPLC method for this compound?

A4: According to ICH guidelines, a validated HPLC method should demonstrate specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[10][11][12] For a compound prone to degradation, stability of the analyte in the analytical solvent and in the processed sample matrix should also be thoroughly evaluated.

Quantitative Data Summary

Table 1: Factors Influencing the Degradation of Caffeoylquinic Acids (Analogs of this compound)

FactorConditionObservationReference
pH Increase from 4.69 to 9.22Degradation rate constant (k) of 3,5-dicaffeoylquinic acid increased from 7.8 x 10⁻⁴ to 2.9 x 10⁻² min⁻¹. Half-life (t₁/₂) decreased from 130 hours to 7.5 hours.[4]
pH Increase from 3.4 to 12Degradation of 5-caffeoylquinic acid within 2 hours increased from 8.46% to 99.99%.[3]
Ultrasound pH 9.22Ultrasound treatment accelerated the degradation of 3,5-dicaffeoylquinic acid, increasing the degradation constant by approximately 48%.[4]
Antioxidants Addition of Ascorbic AcidSlowed down the degradation of dicaffeoylquinic acids.[4]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment:

    • Thaw frozen plasma samples on ice.

    • To 500 µL of plasma, add 50 µL of an internal standard solution and 50 µL of 1 M perchloric acid containing 1% ascorbic acid to precipitate proteins and acidify the sample.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning:

    • Use a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB, Agilent Bond Elut Plexa).[8]

    • Condition the cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of 0.1% formic acid in water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated plasma supernatant onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in 0.1% formic acid to remove polar interferences.

    • Wash the cartridge with 1 mL of 20% methanol in 0.1% formic acid to remove less polar interferences.

  • Elution:

    • Elute the analyte with 1 mL of methanol containing 0.1% formic acid into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in 100 µL of the initial mobile phase for HPLC or LC-MS/MS analysis.

Protocol 2: HPLC-UV Quantification of this compound
  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of 20% methanol and 80% water, both containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • UV Detection: 280 nm.

  • Standard Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Analysis:

    • Inject the calibration standards, followed by the prepared samples.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

Visualizations

Degradation_Pathway DHPPA This compound (Dihydrocaffeic Acid) Quinone o-Quinone Derivative DHPPA->Quinone Oxidation (+O2, Metal Ions, High pH) Polymer Polymerization Products Quinone->Polymer Polymerization RingOpening Ring-Opening Products Quinone->RingOpening Further Oxidation

Caption: Oxidative degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Pretreat Protein Precipitation & Acidification Plasma->Pretreat Add Acid & Antioxidant SPE Solid-Phase Extraction Pretreat->SPE Load Supernatant Elute Elution SPE->Elute Wash & Elute Dry Dry-down & Reconstitution Elute->Dry HPLC HPLC-UV or LC-MS/MS Dry->HPLC Inject Sample Data Data Analysis HPLC->Data

Caption: Workflow for minimizing degradation during sample analysis.

References

Selecting the appropriate solvent for hydrocaffeic acid extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for selecting the appropriate solvent for hydrocaffeic acid (also known as 3,4-dihydroxyphenylpropionic acid) extraction.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting hydrocaffeic acid?

The optimal solvent for hydrocaffeic acid extraction depends on the matrix from which you are extracting it and the intended downstream application. Hydrocaffeic acid is a polar phenolic compound. Therefore, polar solvents are generally the most effective. Medium-polarity solvents like ethanol, methanol, and their aqueous mixtures are widely used for extracting phenolic compounds.[1][2] For food and pharmaceutical applications, ethanol is often preferred due to its low toxicity.[3] Studies on the closely related caffeic acid have shown that mixtures of ethanol or methanol with water can be highly effective.[4][5] For instance, one study on caffeic acid derivatives found that 60% ethanol was the most suitable solvent.[5]

Q2: How does solvent polarity affect extraction efficiency?

Solvent polarity is a critical factor in extraction.[4] The principle of "like dissolves like" applies here. Since hydrocaffeic acid is a polar molecule, polar solvents will more effectively solubilize it, leading to higher extraction yields. Non-polar solvents like hexane or toluene are generally poor choices for this purpose. The polarity of the solvent should be optimized to achieve complete solubilization of the target compound while minimizing the co-extraction of undesirable, non-polar impurities.[4] Using aqueous mixtures of organic solvents allows for fine-tuning the polarity to match the target compound.[1][3]

Q3: Are there any "green" or environmentally friendly solvent alternatives?

Yes, there is a growing interest in using green solvents to replace traditional volatile organic compounds (VOCs). Ethanol is considered a relatively green and less toxic solvent, especially for food and pharmaceutical applications.[3][4] Supercritical carbon dioxide (SC-CO2) extraction is another green technology that can be used, often with a polar co-solvent like ethanol, to extract phenolic compounds.[4][6] Research is also exploring bio-derived solvents like d-limonene as potential replacements for conventional solvents in phenol extraction.[7]

Q4: My hydrocaffeic acid yield is low. What are the common causes and how can I troubleshoot this?

Low extraction yield can be attributed to several factors:

  • Inappropriate Solvent Choice: The solvent may not be polar enough. Try screening a range of solvents with varying polarities, including aqueous mixtures of ethanol or methanol.

  • Insufficient Extraction Time or Temperature: The mass transfer of hydrocaffeic acid from the sample matrix to the solvent may be incomplete. Consider increasing the extraction time or temperature, but be mindful of potential degradation at very high temperatures.[4][8]

  • Incorrect Solid-to-Solvent Ratio: A low solvent volume may lead to a saturated solution, preventing further extraction. Ensure an adequate volume of solvent is used to fully submerge the sample and allow for efficient extraction.

  • Large Particle Size: The sample material should be finely ground to increase the surface area available for contact with the solvent, which enhances mass transfer.[4]

  • pH of the Extraction Medium: For phenolic acids, the pH of the solvent can influence their solubility and stability. Acidifying the solvent mixture slightly (e.g., with 0.1% acid) has been shown to be favorable in some applications.[4]

Data Presentation: Solvent Properties and Solubility

The selection of an appropriate solvent is guided by its polarity and its ability to solubilize the target compound. The following table summarizes the properties of common solvents and includes solubility data for caffeic acid, which serves as a useful proxy for the structurally similar hydrocaffeic acid.

SolventPolarity TypeDielectric Constant (ε)Solubility of Caffeic Acid (mg/mL)Reference
WaterPolar Protic80.1~0.6[9][10]
MethanolPolar Protic32.7~50[10]
EthanolPolar Protic24.5~25 (warm)[9][11][12]
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.75 - 40[9][11][12]
Dimethylformamide (DMF)Polar Aprotic36.7~7[9][11][12]
AcetonePolar Aprotic20.7Soluble[1]
Ethyl AcetatePolar Aprotic6.0Soluble[1][11][12]
ChloroformNon-Polar4.8Soluble[11][12]
HexaneNon-Polar1.9Poorly Soluble[2]

Note: Solubility data is for caffeic acid and is intended as a guideline for hydrocaffeic acid due to structural similarity. Actual solubility may vary.

Experimental Protocols

Protocol: Solvent Screening for Optimal Hydrocaffeic Acid Extraction

Objective: To identify the most effective solvent for extracting hydrocaffeic acid from a solid matrix (e.g., plant material, food sample).

Materials and Reagents:

  • Dried and finely ground sample material

  • Hydrocaffeic acid standard

  • Solvents for screening (e.g., Methanol, Ethanol, Water, Ethyl Acetate, and aqueous mixtures like 50% and 80% Ethanol)

  • HPLC-grade solvents for analysis (e.g., Acetonitrile, Methanol, Formic Acid)

  • Vials, flasks, and standard laboratory glassware

  • Filter membranes (e.g., 0.45 µm PTFE)

Equipment:

  • Analytical balance

  • Vortex mixer

  • Ultrasonic bath or shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., DAD or UV-Vis) and C18 column

Procedure:

  • Sample Preparation: Weigh 100 mg of the dried, ground sample material into separate centrifuge tubes. Prepare at least three replicates for each solvent to be tested.

  • Extraction:

    • Add 5 mL of the first test solvent (e.g., 100% Ethanol) to the tubes.

    • Vortex the tubes for 1 minute to ensure thorough mixing.

    • Place the tubes in an ultrasonic bath for 30 minutes at 40°C.

    • After sonication, centrifuge the tubes at 4000 rpm for 10 minutes to pellet the solid material.

  • Sample Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Repeat for all Solvents: Repeat steps 2 and 3 for all other solvents and solvent mixtures you are screening.

  • HPLC Analysis:

    • Prepare a calibration curve using the hydrocaffeic acid standard.

    • Inject the filtered extracts onto the HPLC system. A typical mobile phase for phenolic acids could be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (Solvent B).

    • Monitor the elution at a wavelength relevant for hydrocaffeic acid (e.g., ~280 nm).

  • Data Analysis:

    • Quantify the concentration of hydrocaffeic acid in each extract using the calibration curve.

    • Calculate the extraction yield (e.g., in mg of hydrocaffeic acid per gram of dry sample material) for each solvent.

    • Compare the yields to determine the most efficient solvent.

Visualizations

Solvent_Selection_Workflow cluster_prep Preparation cluster_screening Screening Phase cluster_optimization Optimization Phase Start Define Objective: Extract Hydrocaffeic Acid Grind Grind & Dry Sample Material Start->Grind Screen Select Range of Solvents (Polar to Non-Polar) Grind->Screen Extract Perform Small-Scale Extraction with Each Solvent Screen->Extract Analyze Analyze Extracts (e.g., HPLC) Extract->Analyze Compare Compare Yields & Purity Analyze->Compare Optimize Select Best Solvent(s) for Optimization Compare->Optimize Params Optimize Parameters: - Solvent:Water Ratio - Temperature - Time Optimize->Params Validate Validate Method Params->Validate Final Final Extraction Protocol Validate->Final

Caption: Workflow for selecting and optimizing a solvent for extraction.

Solvent_Interaction cluster_HCA Hydrocaffeic Acid Molecule cluster_polar Polar Solvent (e.g., Ethanol) cluster_nonpolar Non-Polar Solvent (e.g., Hexane) HCA [HO]₂-Ph-CH₂-CH₂-[COOH] PolarSolvent CH₃CH₂OH HCA->PolarSolvent Strong Interaction (H-Bonding) 'Like Dissolves Like' NonPolarSolvent C₆H₁₄ HCA->NonPolarSolvent Weak Interaction (Van der Waals)

Caption: Interaction between hydrocaffeic acid and different solvent types.

References

Technical Support Center: Optimizing Cell Culture Conditions for Dihydrocaffeic Acid Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for optimizing cell culture experiments involving dihydrocaffeic acid (DHCA).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during the experimental process.

Q1: Which cell line is most appropriate for my study on dihydrocaffeic acid?

A: The choice of cell line is entirely dependent on your research objective.

  • Anticancer Studies: Various cancer cell lines have been used, including MCF-7 (breast), PC-3 (prostate), HCT-116 (colon), and Hep-G2 (liver)[1][2]. Mouse leukemia L1210 and breast cancer MCF-7 lines have also been used to assess the cytotoxicity of DHCA and its derivatives[3][4].

  • Neuroprotection: The SH-SY5Y neuroblastoma cell line is a common model for studying neuroprotective effects against toxins like Aβ(1–42)[3].

  • Antioxidant & Anti-inflammatory Effects: Human endothelial cells (EA.hy926), fibroblasts (L929), and human keratinocytes (HaCaT) are suitable for investigating antioxidant and cytoprotective properties, particularly against oxidative stress induced by agents like AAPH, menadione, or UVB radiation[4][5][6]. HepG2 cells are also a reliable model for studying protection against inflammation and oxidative stress[7].

  • Metabolic Studies: The 3T3-L1 adipocyte cell line is frequently used to study the effects of DHCA on adipogenesis, lipid metabolism, and oxidative stress in the context of obesity and metabolic disorders[8][9].

Q2: How should I dissolve dihydrocaffeic acid for cell culture experiments?

A: Dihydrocaffeic acid is soluble in water and ethanol[4]. For cell culture applications, it is common practice to prepare a concentrated stock solution in a solvent like dimethyl sulfoxide (DMSO) and then dilute it to the final working concentration in the cell culture medium.

Troubleshooting Tip: Always ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is minimal (typically ≤0.5%) and non-toxic to your specific cell line. Run a vehicle control (medium with the same final solvent concentration but without DHCA) to confirm the solvent has no effect on its own.

Q3: What is a good starting concentration range for DHCA treatment?

A: The effective concentration of DHCA varies significantly depending on the cell line and the biological endpoint being measured.

  • For non-cytotoxic, antioxidant, or anti-inflammatory effects, physiological concentrations in the low micromolar range (e.g., 0.5 µM to 10 µM) have been shown to be effective in cell lines like 3T3-L1 and HepG2[4][7][8].

  • For assessing cytotoxicity in cancer cell lines, much higher concentrations are often required. IC50 values (the concentration that reduces cell viability by 50%) can range from approximately 162 µM to over 1100 µM[1].

  • It is critical to perform a dose-response experiment to determine the optimal concentration for your specific cell model and experimental goals.

Q4: My cells are showing unexpected toxicity even at low DHCA concentrations. What could be the cause?

A: Several factors could contribute to unexpected cytotoxicity:

  • Solvent Toxicity: As mentioned, ensure your final DMSO or ethanol concentration is not toxic to the cells.

  • DHCA Stability: Phenolic compounds can be unstable in solution. Prepare fresh stock solutions regularly and store them appropriately (protected from light, at -20°C or -80°C). DHCA stability in your specific cell culture medium over the duration of your experiment may also be a factor.

  • Cell Health and Confluency: Cells that are unhealthy, overly confluent, or seeded too sparsely can be more sensitive to treatment. Ensure you are using cells at a consistent and optimal confluency.

  • Medium pH: The addition of acidic compounds can alter the pH of the culture medium. Check that the pH of the medium remains stable after adding DHCA. Cell culture media often contain phenol red as a pH indicator.

Q5: I am not observing any biological effect after treating my cells with DHCA. What should I do?

A: If you are not seeing an expected effect:

  • Increase Concentration: You may be using a concentration that is too low for your specific cell line and assay. Try a broader range of concentrations in a dose-response study.

  • Increase Incubation Time: The biological effect you are measuring may require a longer treatment duration to manifest. Consider a time-course experiment (e.g., 6h, 12h, 24h, 48h).

  • Confirm DHCA Activity: Test the activity of your DHCA stock in a simple, cell-free chemical assay (like a DPPH assay) to confirm its antioxidant potential is intact[5].

  • Assay Sensitivity: Ensure the assay you are using is sensitive enough to detect the changes you are looking for.

Data Presentation: Quantitative Data Summary

The following tables summarize quantitative data from various studies to guide experimental design.

Table 1: Cytotoxicity (IC50) of Dihydrocaffeic Acid in Various Cell Lines

Cell LineCell TypeIC50 Value (µM)Citation
PC-3Human Prostate Cancer162.15[1]
HCT-116Human Colon Cancer230.05[1]
MCF-7Human Breast Cancer306.52[1]
HDFaHuman Dermal Fibroblasts (Normal)501.35[1]
Hep-G2Human Liver Cancer529.47[1]
L1210Mouse Leukemia9 - 24[3][4]

Table 2: Effective Concentrations of DHCA for Non-Cytotoxic Biological Effects

Cell LineBiological Effect StudiedEffective Concentration Range (µM)Citation
3T3-L1Mitigation of Oxidative Stress0.5 - 10[8]
HepG2Reduction of ROS, increase in GSH1 - 10[4][7]
SH-SY5YNeuroprotection against Aβ toxicity18.75 - 37.5[3]
L929Protection against UVB-induced cell death7 - 35[5]
Caco-2Antioxidant Capacity50 - 300[9]
RAW 264.7Anti-inflammatory (Nitrite reduction)50 - 300[9]

Experimental Protocols

Below are generalized protocols for common assays used in DHCA research. Researchers should optimize these protocols for their specific cell lines and laboratory conditions.

Protocol 1: Cell Viability Assessment using MTS Assay

This protocol is adapted from methodologies used to determine the cytotoxic concentrations of DHCA[1][2].

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of DHCA in serum-free or complete medium. Remove the old medium from the cells and add 100 µL of the DHCA-containing medium or control medium (including a vehicle control) to the appropriate wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.

  • MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Express the results as a percentage of the vehicle control and calculate the IC50 value using appropriate software.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol is based on methods used to evaluate the antioxidant effects of DHCA[4][5].

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an optimal density and allow them to attach overnight.

  • DHCA Pre-treatment: Remove the medium and treat the cells with various concentrations of DHCA for a specified period (e.g., 1-2 hours).

  • Induction of Oxidative Stress: After pre-treatment, remove the DHCA-containing medium. Add a ROS-inducing agent (e.g., H₂O₂ or AAPH) diluted in a suitable buffer like HBSS or serum-free medium. Include a positive control (inducer only) and a negative control (no inducer).

  • Fluorescent Probe Loading: After the induction period, wash the cells with warm PBS. Add 100 µL of a fluorescent probe solution (e.g., 10 µM 2',7'–dichlorofluorescin diacetate, H₂DCFDA) to each well and incubate for 30-60 minutes at 37°C, protected from light.

  • Data Acquisition: Wash the cells again with PBS to remove excess probe. Add 100 µL of PBS to each well and immediately measure the fluorescence using a microplate reader (e.g., excitation/emission ~485/535 nm).

  • Analysis: Quantify the fluorescence intensity and express the results as a percentage of the positive control (inducer only).

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate common experimental workflows and signaling pathways relevant to DHCA research.

experimental_workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Endpoint Analysis cluster_result Conclusion start Select Appropriate Cell Line seed Seed Cells in Multi-well Plate start->seed incubate_attach Incubate 24h for Attachment seed->incubate_attach treat Treat with Dihydrocaffeic Acid (Dose-Response & Time-Course) incubate_attach->treat incubate_treat Incubate for Experimental Period (e.g., 6h, 24h, 48h) treat->incubate_treat viability Cell Viability (MTS, MTT, etc.) incubate_treat->viability ros Oxidative Stress (ROS Assay) incubate_treat->ros western Protein Expression (Western Blot) incubate_treat->western gene Gene Expression (qPCR) incubate_treat->gene data_analysis Data Analysis & Interpretation viability->data_analysis ros->data_analysis western->data_analysis gene->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for studying the in vitro effects of dihydrocaffeic acid.

troubleshooting_workflow start Unexpected Cell Death Observed q1 Is final solvent conc. (e.g., DMSO) > 0.1%? start->q1 a1_yes Reduce solvent concentration. Run vehicle control. q1->a1_yes Yes q2 Is DHCA stock solution old or improperly stored? q1->q2 No end Problem likely resolved. Re-run experiment. a1_yes->end a2_yes Prepare fresh DHCA stock. Store at -20°C, protected from light. q2->a2_yes Yes q3 Are cells at optimal confluency and health? q2->q3 No a2_yes->end a3_no Optimize seeding density. Check for contamination. q3->a3_no No q3->end Yes a3_no->end

Caption: Troubleshooting flowchart for unexpected cytotoxicity in DHCA experiments.

p38_pathway stress External Stress (e.g., UVB Radiation) p38 p38 MAPK Activation stress->p38 apoptosis Apoptosis p38->apoptosis mmp1 MMP-1 Expression p38->mmp1 dhca Dihydrocaffeic Acid (DHCA) dhca->p38 inhibits

Caption: DHCA inhibits the p38 MAPK signaling pathway to prevent apoptosis and MMP-1 expression[5].

References

Strategies to prevent oxidation of hydrocaffeic acid during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the storage and handling of hydrocaffeic acid to minimize oxidation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is hydrocaffeic acid and why is its stability a concern?

Hydrocaffeic acid (3-(3,4-dihydroxyphenyl)propanoic acid) is a phenolic compound and a metabolite of caffeic acid with potent antioxidant properties.[1] Its catechol structure (two adjacent hydroxyl groups on a benzene ring) makes it highly susceptible to oxidation, which can lead to degradation of the compound, loss of biological activity, and the formation of colored byproducts that may interfere with experiments.

Q2: What are the main factors that cause hydrocaffeic acid to oxidize?

The primary factors that accelerate the oxidation of hydrocaffeic acid are:

  • High pH: Deprotonation of the phenolic hydroxyl groups at alkaline pH increases the electron density of the aromatic ring, making the molecule more susceptible to oxidation.

  • Presence of Oxygen: Molecular oxygen is the ultimate oxidizing agent in the auto-oxidation process.

  • Exposure to Light: UV and visible light can provide the energy to initiate radical chain reactions.

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • Presence of Metal Ions: Transition metal ions, such as iron (Fe³⁺) and copper (Cu²⁺), can catalyze oxidation reactions.

Q3: How can I visually tell if my hydrocaffeic acid solution has oxidized?

A fresh, pure solution of hydrocaffeic acid in an appropriate solvent should be colorless. The appearance of a yellow, pink, brown, or black color is a common indicator of oxidation, resulting from the formation of quinones and polymeric products. You may also observe the formation of a precipitate.

Q4: What is the recommended way to store solid hydrocaffeic acid?

Solid hydrocaffeic acid is relatively stable if stored properly. For optimal shelf-life, it should be stored in a tightly sealed container, protected from light (e.g., in an amber vial), and kept in a cool, dry place. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended. The product's Certificate of Analysis (COA) should be consulted for specific storage recommendations and shelf life.

Q5: What is the best solvent for preparing a stock solution of hydrocaffeic acid?

For a stable, long-term stock solution, dissolving hydrocaffeic acid in an organic solvent such as dimethyl sulfoxide (DMSO) is recommended. These stock solutions can typically be stored at -20°C for up to three months.[2]

Q6: How long are aqueous solutions of hydrocaffeic acid stable?

Aqueous solutions of hydrocaffeic acid are not recommended for long-term storage as they are prone to rapid oxidation. It is best to prepare these solutions fresh just before use and to not store them for more than 24 hours, even when refrigerated.[2]

Q7: What can I add to my aqueous solutions to improve the stability of hydrocaffeic acid?

To prolong the stability of hydrocaffeic acid in aqueous solutions for short-term experiments, consider the following additives:

  • Antioxidants: Ascorbic acid (vitamin C) is a powerful antioxidant that can protect hydrocaffeic acid from oxidation.

  • Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) can chelate metal ions that catalyze oxidation. The addition of both ascorbic acid and EDTA has been shown to prevent the degradation of phenolic acids during analytical procedures.[3]

  • Acidification: Maintaining a slightly acidic pH (e.g., by using a citrate or acetate buffer) can significantly slow down the rate of oxidation.

Troubleshooting Guides

Issue 1: My hydrocaffeic acid solution turned yellow/brown.

  • Cause: This is a clear sign of oxidation. The catechol moiety of hydrocaffeic acid has likely been oxidized to form o-quinones, which can then undergo further reactions to form colored polymers.

  • Solution:

    • Discard the discolored solution.

    • Prepare a fresh solution using deoxygenated water or buffer (e.g., by sparging with nitrogen or argon gas).

    • If possible for your experiment, add a stabilizing agent like ascorbic acid (0.1-1 mM) or EDTA (0.1 mM).

    • Protect the solution from light by using an amber vial or wrapping it in aluminum foil.

    • Store the solution on ice and use it as quickly as possible.

Issue 2: A precipitate has formed in my hydrocaffeic acid solution.

  • Cause: This could be due to several reasons:

    • Oxidation Products: The colored polymers formed upon oxidation are often less soluble than hydrocaffeic acid itself and can precipitate out of solution.

    • Solubility Issues: If the concentration of hydrocaffeic acid exceeds its solubility limit in the chosen solvent, it will precipitate. Hydrocaffeic acid has limited solubility in nonpolar organic solvents.[4]

    • pH Changes: Changes in the pH of the solution can affect the solubility of hydrocaffeic acid.

  • Solution:

    • Identify the nature of the precipitate. If it is colored, it is likely due to oxidation. In this case, discard the solution and prepare a fresh one following the recommendations in "Issue 1".

    • If the precipitate is white or crystalline and the solution is colorless, you may have exceeded the solubility limit. Try preparing a more dilute solution or gently warming the solution to aid dissolution. Ensure you are using a suitable solvent.

Issue 3: I am seeing inconsistent results in my experiments using hydrocaffeic acid.

  • Cause: Inconsistent results are often due to the degradation of hydrocaffeic acid between experiments. If the stock or working solutions are not prepared and stored consistently, the actual concentration of the active compound will vary.

  • Solution:

    • Implement a strict protocol for the preparation and handling of hydrocaffeic acid solutions.

    • Always prepare fresh aqueous solutions for each experiment.

    • If using a stock solution in an organic solvent, aliquot it into smaller volumes to avoid repeated freeze-thaw cycles.[2]

    • Consider quantifying the concentration of your hydrocaffeic acid solution by UV-Vis spectroscopy or HPLC before each critical experiment to ensure consistency.

Data Presentation

Table 1: Factors Influencing Hydrocaffeic Acid Stability (Qualitative Summary)

FactorConditionImpact on StabilityRecommendation
pH Alkaline (pH > 7)High degradationMaintain acidic to neutral pH (pH < 7)
Acidic (pH < 7)Increased stabilityUse buffered solutions for pH control
Temperature Elevated (> 25°C)High degradationStore solutions at 2-8°C or on ice
Refrigerated (2-8°C)Moderate stabilityRecommended for short-term storage
Frozen (-20°C)High stabilityRecommended for long-term storage of stock solutions
Light UV / DaylightHigh degradationProtect solutions from light (amber vials, foil)
DarkIncreased stabilityStore in the dark
Oxygen Presence of O₂High degradationUse deoxygenated solvents; sparge with N₂ or Ar
Inert AtmosphereIncreased stabilityHandle under an inert atmosphere if possible
Metal Ions Fe³⁺, Cu²⁺Catalyze degradationUse high-purity water and reagents; add a chelator like EDTA

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution of Hydrocaffeic Acid

This protocol describes the preparation of a 1 mM hydrocaffeic acid solution with enhanced stability for use in cell culture or other aqueous-based assays.

  • Prepare a Stabilizing Buffer:

    • Prepare a 10 mM phosphate buffer and adjust the pH to 6.5.

    • Add ascorbic acid to a final concentration of 0.5 mM and EDTA to a final concentration of 0.1 mM.

    • Deoxygenate the buffer by sparging with nitrogen or argon gas for at least 30 minutes.

  • Prepare Hydrocaffeic Acid Stock Solution:

    • Weigh out the required amount of solid hydrocaffeic acid (MW: 182.17 g/mol ).

    • Prepare a 100 mM stock solution in DMSO.

  • Prepare the Final Aqueous Solution:

    • Dilute the hydrocaffeic acid stock solution 1:100 in the deoxygenated stabilizing buffer to a final concentration of 1 mM.

    • Vortex briefly to mix.

    • Keep the solution on ice and protected from light. Use within 8 hours for best results.

Protocol 2: HPLC Method for Assessing Hydrocaffeic Acid Stability

This method can be used to quantify the remaining percentage of hydrocaffeic acid in a sample over time. This protocol is adapted from methods for the related compound, caffeic acid.[5][6][7]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 30% B

    • 15-17 min: Linear gradient from 30% to 90% B

    • 17-20 min: Hold at 90% B

    • 20-21 min: Linear gradient from 90% to 5% B

    • 21-25 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the samples in the mobile phase (at initial conditions) to fall within the concentration range of the calibration curve. Filter through a 0.22 µm syringe filter before injection.

  • Quantification: Create a calibration curve using standards of known hydrocaffeic acid concentrations. Calculate the percentage of hydrocaffeic acid remaining in the stressed samples by comparing their peak areas to the initial (time zero) sample.

Mandatory Visualization

Oxidation_Pathway HCA Hydrocaffeic Acid (Catechol) Semiquinone Semiquinone Radical HCA->Semiquinone -H⁺, -e⁻ Quinone o-Quinone Semiquinone->Quinone -H⁺, -e⁻ Dimer Dimerization Quinone->Dimer Polymer Polymerization (Colored Products) Dimer->Polymer

Caption: Proposed auto-oxidation pathway of hydrocaffeic acid.

Troubleshooting_Workflow start Issue: Hydrocaffeic acid instability q1 Is the solution discolored? start->q1 a1_yes Oxidation has occurred. Discard and prepare fresh. q1->a1_yes Yes q2 Is there a precipitate? q1->q2 No end_node Implement preventative strategies. a1_yes->end_node a2_yes If colored, it's oxidation. If not, check solubility and pH. q2->a2_yes Yes a_no Inconsistent experimental results? q2->a_no No a2_yes->end_node a3_yes Review solution preparation and handling protocol. Prepare fresh for each use. a_no->a3_yes Yes a_no->end_node No a3_yes->end_node

Caption: Troubleshooting decision tree for hydrocaffeic acid instability.

References

Overcoming challenges in the purification of synthetic 3-(3,4-Dihydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of synthetic 3-(3,4-Dihydroxyphenyl)propanoate (also known as hydrocaffeic acid).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying synthetic this compound?

A1: The primary challenges stem from the polar nature of the molecule and the presence of the catechol group. The catechol moiety is susceptible to oxidation, which can lead to the formation of colored impurities. The compound's polarity can make it challenging to separate from polar byproducts and starting materials using standard chromatographic techniques. Additionally, achieving good crystallinity can sometimes be difficult, with the compound occasionally "oiling out" during recrystallization attempts.

Q2: What are the common impurities I might encounter?

A2: Common impurities can include unreacted starting materials (e.g., 3,4-dihydroxybenzaldehyde or related precursors), reagents from the synthesis, and byproducts from side reactions. Oxidized forms of the catechol ring are also a significant source of impurities, often presenting as colored compounds. If protecting groups were used during the synthesis, incomplete deprotection can result in protected intermediates as impurities.

Q3: How can I minimize oxidation during purification?

A3: To minimize oxidation of the catechol group, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially when heating solutions for extended periods. Using degassed solvents can also be beneficial. The addition of a small amount of an antioxidant, such as sodium metabisulfite or ascorbic acid, to the purification solvents may also help to prevent oxidation.

Q4: What analytical techniques are suitable for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective method for assessing the purity of this compound. A reversed-phase C18 column is typically used. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also be used for purity assessment, particularly for identifying organic impurities. Mass Spectrometry (MS) is useful for confirming the molecular weight of the desired product and identifying impurities.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute. The compound may be precipitating from a supersaturated solution at a temperature above its melting point. High levels of impurities can also lower the melting point of the mixture.- Select a solvent with a lower boiling point. - Use a solvent mixture. Dissolve the compound in a good solvent at an elevated temperature and then slowly add a miscible anti-solvent until the solution becomes slightly turbid. Then, allow it to cool slowly. - Try to purify the crude material by another method (e.g., a quick filtration through a silica plug) to remove some impurities before recrystallization.
Poor recovery of the purified product. - The chosen solvent is too good, and the compound remains significantly soluble even at low temperatures. - Too much solvent was used. - Premature crystallization occurred during hot filtration.- Choose a solvent in which the compound has lower solubility at cold temperatures. - Use the minimum amount of hot solvent necessary to dissolve the compound. - To avoid premature crystallization, preheat the filtration apparatus (funnel and receiving flask) and use a small amount of hot solvent to wet the filter paper just before filtration.
Crystals are colored, indicating impurities. The catechol group has been oxidized, or colored impurities from the reaction have co-crystallized.- Perform the recrystallization under an inert atmosphere. - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly. - Consider a preliminary purification step like column chromatography to remove the bulk of the colored impurities.
No crystal formation upon cooling. The solution is not sufficiently supersaturated.- Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. - Add a seed crystal of the pure compound. - Cool the solution to a lower temperature in an ice bath or refrigerator. - Reduce the volume of the solvent by evaporation and allow it to cool again.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of the product from impurities. - Inappropriate solvent system (eluent). - Column overloading.- Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that provides good separation (Rf value of the product around 0.3-0.4). A gradient elution may be necessary. - Reduce the amount of crude material loaded onto the column. As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the stationary phase.
Peak tailing. - The compound is interacting too strongly with the stationary phase. - The compound is not fully soluble in the mobile phase.- For silica gel chromatography, adding a small amount of a polar solvent like acetic acid or formic acid to the eluent can help to reduce tailing of acidic compounds by protonating the silanol groups. - Ensure the compound is fully dissolved before loading it onto the column.
Product elutes too quickly or too slowly. The polarity of the eluent is too high or too low.- Adjust the polarity of the mobile phase. For normal-phase chromatography, increase the proportion of the polar solvent to decrease the retention time, and vice versa. For reversed-phase chromatography, increase the proportion of the organic solvent to decrease the retention time.

Data Presentation

The following table presents purification data for Caffeic Acid, a structurally similar compound to this compound, which can serve as a reference for expected outcomes.

Purification Method Solvent System Yield (%) Purity (%) Reference
RecrystallizationMethanol92.399.9[1]
RecrystallizationEthanol91.399.8[1]

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude synthetic this compound by recrystallization.

Materials:

  • Crude this compound

  • Methanol (reagent grade)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula and glass stirring rod

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of methanol to the flask, just enough to cover the solid.

  • Gently heat the mixture while stirring until the solvent begins to boil.

  • Continue adding small portions of hot methanol until the solid is completely dissolved. Avoid adding an excess of solvent.

  • (Optional) If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • If charcoal was added, perform a hot filtration to remove it. Preheat a second Erlenmeyer flask and a funnel with filter paper. Quickly pour the hot solution through the filter paper.

  • Allow the hot, clear solution to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation.

  • Once crystal formation appears to be complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold methanol to remove any remaining impurities.

  • Dry the purified crystals under vacuum to obtain the final product.

Protocol 2: HPLC Purity Analysis of this compound

Objective: To determine the purity of a sample of this compound using High-Performance Liquid Chromatography.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Sample of this compound

  • Methanol (HPLC grade) for sample preparation

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of Water (with 0.1% Formic Acid) and Acetonitrile. A typical gradient might start with a high percentage of the aqueous phase and gradually increase the organic phase.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases and degas them before use.

  • Standard Preparation: Accurately weigh a small amount of a high-purity standard of this compound and dissolve it in methanol to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Accurately weigh a small amount of the sample to be analyzed and dissolve it in methanol to the same concentration as the standard.

  • HPLC Analysis:

    • Equilibrate the HPLC column with the initial mobile phase composition for at least 30 minutes.

    • Inject a blank (methanol) to ensure there are no interfering peaks from the solvent.

    • Inject the standard solution to determine the retention time of the main peak.

    • Inject the sample solution.

  • Data Analysis:

    • Integrate the peaks in the chromatogram of the sample solution.

    • Calculate the purity of the sample by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_troubleshooting Troubleshooting synthesis Crude Synthetic Product (this compound + Impurities) recrystallization Recrystallization synthesis->recrystallization Primary Method column_chromatography Column Chromatography synthesis->column_chromatography Alternative/Secondary Method hplc HPLC Purity Analysis recrystallization->hplc nmr NMR Structural Confirmation recrystallization->nmr oiling_out Oiling Out recrystallization->oiling_out Issue column_chromatography->hplc column_chromatography->nmr poor_separation Poor Separation column_chromatography->poor_separation Issue final_product Pure Product (>98%) hplc->final_product Purity Check nmr->final_product Structure Check oiling_out->column_chromatography Alternative poor_separation->recrystallization Alternative

Caption: Purification and analysis workflow for synthetic this compound.

References

Technical Support Center: Enhancing Cellular Uptake of 3-(3,4-Dihydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the cellular uptake of 3-(3,4-Dihydroxyphenyl)propanoate (DHCA), also known as dihydrocaffeic acid.

Frequently Asked Questions (FAQs)

1. What is this compound (DHCA) and why is its cellular uptake important?

This compound (DHCA) is a phenolic acid and a metabolite of flavonoids with potent antioxidant properties.[1] Its efficient uptake into cells is crucial for exerting its therapeutic effects, which are linked to its ability to mitigate intracellular oxidative stress.[2]

2. What are the primary challenges in achieving high cellular uptake of DHCA?

Like many phenolic compounds, the cellular uptake of DHCA can be limited by its physicochemical properties, such as its hydrophilicity and potential for rapid metabolism.[3][4] The cell membrane acts as a barrier to many hydrophilic small molecules.[5]

3. What are the most promising strategies to enhance the cellular uptake of DHCA?

Current research suggests two primary strategies for enhancing the cellular uptake of small molecules like DHCA:

  • Nanoparticle-Mediated Delivery: Encapsulating DHCA into nanoparticles can protect it from degradation, improve its stability, and facilitate its entry into cells.[6][7][8] Materials like biodegradable polymers are often used for this purpose.[6]

  • Liposomal Encapsulation: Liposomes, which are vesicles composed of lipid bilayers, can encapsulate hydrophilic molecules like DHCA in their aqueous core, facilitating their transport across the cell membrane.[9][10][11]

4. How can I quantify the intracellular concentration of DHCA?

The most common and reliable methods for quantifying intracellular DHCA are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][12][13] These techniques allow for the sensitive and specific detection of DHCA and its metabolites within cell lysates.

5. Which cell lines are appropriate for studying DHCA uptake?

The choice of cell line depends on the research question. Caco-2 cells are a well-established model for studying intestinal absorption.[14] For investigating antioxidant effects, human endothelial cell lines like EA.hy926 have been used.[15] Human hepatoma HepG2 cells are suitable for metabolism studies.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments aimed at enhancing DHCA cellular uptake.

Issue 1: Low or No Detectable Intracellular DHCA
Possible Cause Troubleshooting Step
Low membrane permeability of free DHCA. Implement an uptake enhancement strategy such as nanoparticle or liposomal formulation.
Rapid efflux of DHCA from the cells. Use efflux pump inhibitors (e.g., verapamil for P-glycoprotein) as a control to investigate the role of transporters.
Degradation of DHCA in the cell culture medium. Minimize exposure of the stock solution and treatment medium to light and oxygen. Prepare fresh solutions for each experiment.
Insufficient incubation time. Perform a time-course experiment (e.g., 1, 2, 4, 6, and 24 hours) to determine the optimal incubation period for maximal uptake.[4]
Cell density is too high or too low. Optimize cell seeding density to ensure a healthy monolayer and consistent uptake.
Issues with the analytical method (HPLC/LC-MS/MS). Verify the sensitivity and linearity of your analytical method using a standard curve of DHCA. Ensure proper sample preparation to remove interfering substances.[16]
Issue 2: High Variability in Cellular Uptake Results
Possible Cause Troubleshooting Step
Inconsistent nanoparticle or liposome characteristics. Ensure rigorous characterization of each batch of nanoparticles or liposomes for size, zeta potential, and encapsulation efficiency.[1][17]
Inconsistent cell health or passage number. Use cells within a consistent and low passage number range. Regularly check for cell viability and morphology.
Pipetting errors. Use calibrated pipettes and ensure thorough mixing of solutions.
Incomplete washing of cells. Wash cell monolayers thoroughly with ice-cold PBS to remove any compound adsorbed to the cell surface.
Issue 3: Cytotoxicity Observed After Treatment
Possible Cause Troubleshooting Step
High concentration of DHCA or delivery vehicle. Perform a dose-response experiment to determine the optimal, non-toxic concentration of your DHCA formulation.
Toxicity of the nanoparticle or liposome components. Test the cytotoxicity of the empty nanoparticles or liposomes (vehicle control) at the same concentrations used for the DHCA formulation.
Contamination of cell culture. Regularly test for mycoplasma and other microbial contaminants.

Experimental Protocols

Protocol 1: Preparation of DHCA-Loaded Nanoparticles

This protocol describes a general method for preparing DHCA-loaded polymeric nanoparticles using the solvent evaporation technique.

Materials:

  • This compound (DHCA)

  • Biodegradable polymer (e.g., PLGA)

  • Organic solvent (e.g., acetone or dichloromethane)

  • Surfactant (e.g., polyvinyl alcohol - PVA)

  • Purified water

Methodology:

  • Dissolve a specific amount of DHCA and polymer in the organic solvent.

  • Prepare an aqueous solution of the surfactant.

  • Add the organic phase to the aqueous phase dropwise while stirring vigorously to form an oil-in-water emulsion.

  • Sonicate the emulsion to reduce the droplet size.

  • Evaporate the organic solvent under reduced pressure.

  • Collect the nanoparticles by centrifugation.

  • Wash the nanoparticles with purified water to remove excess surfactant and un-encapsulated DHCA.

  • Resuspend the nanoparticles in an appropriate buffer for cell treatment.

Characterization:

  • Particle Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS).

  • Zeta Potential: Laser Doppler Anemometry.

  • Morphology: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

  • Encapsulation Efficiency: Quantify the amount of un-encapsulated DHCA in the supernatant after centrifugation using HPLC or a validated spectrophotometric method.

Protocol 2: Preparation of DHCA-Loaded Liposomes

This protocol outlines the thin-film hydration method for preparing DHCA-loaded liposomes.[9][10]

Materials:

  • This compound (DHCA)

  • Phospholipids (e.g., phosphatidylcholine)

  • Cholesterol

  • Organic solvent (e.g., chloroform/methanol mixture)

  • Hydration buffer (e.g., PBS)

Methodology:

  • Dissolve the lipids (phospholipids and cholesterol) in the organic solvent in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with a solution of DHCA in the hydration buffer by rotating the flask above the lipid transition temperature. This will form multilamellar vesicles (MLVs).

  • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes of a defined pore size.[9]

Characterization:

  • Vesicle Size and PDI: Dynamic Light Scattering (DLS).

  • Zeta Potential: Laser Doppler Anemometry.

  • Morphology: Transmission Electron Microscopy (TEM) with negative staining.

  • Encapsulation Efficiency: Separate the liposomes from the un-encapsulated DHCA using size exclusion chromatography or dialysis and quantify the DHCA in the liposomal fraction.

Protocol 3: Cellular Uptake Assay

This protocol describes a general procedure for measuring the cellular uptake of DHCA formulations.[18]

Materials:

  • Cultured cells (e.g., Caco-2, EA.hy926)

  • Cell culture medium

  • DHCA formulation (free DHCA, DHCA-nanoparticles, or DHCA-liposomes)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

Methodology:

  • Seed cells in a multi-well plate and allow them to adhere and grow to the desired confluency.

  • Remove the culture medium and wash the cells with pre-warmed PBS.

  • Add the cell culture medium containing the DHCA formulation at the desired concentration to each well. Include appropriate controls (e.g., untreated cells, vehicle control).

  • Incubate the cells for the desired period (determined from a time-course experiment).

  • After incubation, aspirate the treatment medium and wash the cells three times with ice-cold PBS to stop uptake and remove extracellular compound.

  • Lyse the cells by adding lysis buffer and scraping the cells.

  • Collect the cell lysates and centrifuge to pellet cell debris.

  • Collect the supernatant for DHCA quantification and protein determination.

  • Determine the total protein concentration in each lysate using a BCA protein assay.

  • Quantify the intracellular DHCA concentration using a validated HPLC or LC-MS/MS method.

  • Normalize the amount of intracellular DHCA to the total protein content in each sample.

Data Presentation

Table 1: Hypothetical Comparison of DHCA Cellular Uptake with Different Delivery Systems

Formulation Concentration (µM) Incubation Time (h) Intracellular DHCA (ng/mg protein) Fold Increase vs. Free DHCA
Free DHCA10450 ± 81.0
DHCA-Nanoparticles104250 ± 355.0
DHCA-Liposomes104180 ± 253.6

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific experimental conditions.

Visualizations

Experimental_Workflow cluster_prep Formulation Preparation cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Free DHCA Free DHCA Treatment Incubation with DHCA Formulations Free DHCA->Treatment DHCA-NP DHCA-Loaded Nanoparticles DHCA-NP->Treatment DHCA-Lipo DHCA-Loaded Liposomes DHCA-Lipo->Treatment Cell Seeding Cell Seeding Cell Seeding->Treatment Washing Wash Cells Treatment->Washing Lysis Cell Lysis Washing->Lysis Protein Assay Protein Quantification (BCA Assay) Lysis->Protein Assay DHCA Quantification DHCA Quantification (HPLC/LC-MS/MS) Lysis->DHCA Quantification Data Normalization Data Normalization (ng DHCA/mg protein) Protein Assay->Data Normalization DHCA Quantification->Data Normalization

Caption: Experimental workflow for comparing the cellular uptake of different DHCA formulations.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Free_DHCA Free DHCA Passive_Diffusion Passive Diffusion Free_DHCA->Passive_Diffusion Low Efficiency DHCA_NP DHCA-Nanoparticle Endocytosis Endocytosis DHCA_NP->Endocytosis Enhanced Uptake DHCA_Lipo DHCA-Liposome Membrane_Fusion Membrane Fusion DHCA_Lipo->Membrane_Fusion Enhanced Uptake Intracellular_DHCA Intracellular DHCA Passive_Diffusion->Intracellular_DHCA Endocytosis->Intracellular_DHCA Membrane_Fusion->Intracellular_DHCA Therapeutic_Effect Therapeutic Effect (e.g., Antioxidant) Intracellular_DHCA->Therapeutic_Effect

Caption: Putative cellular uptake pathways for different DHCA formulations.

References

Troubleshooting inconsistent results in biological assays with hydrocaffeic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of hydrocaffeic acid (3,4-dihydroxyhydrocinnamic acid) in biological assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve consistent and reliable results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing a stock solution of hydrocaffeic acid?

A1: Hydrocaffeic acid is soluble in water, ethanol, and DMSO. For cell culture experiments, it is advisable to prepare a concentrated stock solution in a solvent compatible with your cell line, such as DMSO or ethanol, and then dilute it to the final working concentration in your culture medium. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months. To enhance solubility, you can warm the solution to 37°C and use an ultrasonic bath.[1][2]

Q2: What are the optimal storage conditions for hydrocaffeic acid powder?

A2: Hydrocaffeic acid powder should be stored in a tightly sealed container in a dry and cool place, protected from light.

Q3: Is hydrocaffeic acid stable in cell culture medium?

A3: The stability of phenolic compounds like hydrocaffeic acid in cell culture medium can be influenced by factors such as pH, temperature, and the presence of other components. It is recommended to prepare fresh dilutions of hydrocaffeic acid in your culture medium for each experiment to minimize degradation. Some studies suggest that aqueous solutions of similar compounds, like caffeic acid, should not be stored for more than a day.[3]

Q4: Can hydrocaffeic acid interfere with colorimetric assays like the MTT or MTS assay?

A4: Yes, phenolic compounds, including hydrocaffeic acid, have the potential to interfere with tetrazolium-based viability assays such as MTT and MTS. This is because their reducing properties can lead to the non-enzymatic reduction of the tetrazolium salt to formazan, resulting in an overestimation of cell viability.[4] It is crucial to include appropriate controls, such as a cell-free assay with hydrocaffeic acid at the highest concentration used, to assess any direct reduction of the assay reagent.

Troubleshooting Inconsistent Results

Q1: My antioxidant assay results with hydrocaffeic acid are not reproducible. What could be the cause?

A1: Inconsistent results in antioxidant assays (e.g., DPPH, ABTS) can stem from several factors:

  • Sample Preparation: Ensure accurate and consistent preparation of your hydrocaffeic acid dilutions.

  • Reagent Stability: The stability of radical solutions like DPPH is critical. Prepare fresh solutions and protect them from light.

  • Reaction Time and Temperature: Standardize the incubation time and temperature for all your experiments, as these can affect the reaction kinetics.

  • pH of the Medium: The antioxidant activity of phenolic acids can be pH-dependent. Ensure your buffer system is consistent across all assays.

  • Solvent Effects: The solvent used to dissolve hydrocaffeic acid and the reaction medium can influence the results.

Q2: I am observing unexpected cytotoxicity or a lack of expected bioactivity in my cell-based assays. What should I check?

A2: If you are encountering issues with cytotoxicity or bioactivity, consider the following:

  • Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO, ethanol) in your cell culture medium is below the toxic threshold for your specific cell line.

  • Compound Purity: The purity of the hydrocaffeic acid can impact its biological activity. Impurities may have their own cytotoxic or bioactive effects.

  • Cell Health and Passage Number: Use cells that are healthy and within a consistent passage number range to ensure reproducible responses.

  • Assay Interference: As mentioned in the FAQs, hydrocaffeic acid can interfere with certain viability assays. Consider using an alternative assay (e.g., trypan blue exclusion, crystal violet staining) to confirm your results.

  • Metabolism of the Compound: Hydrocaffeic acid is a metabolite of other phenolic compounds like chlorogenic acid and caffeic acid. Consider if your experimental system could be metabolizing precursor compounds into hydrocaffeic acid, or further metabolizing hydrocaffeic acid itself.

Quantitative Data Summary

The following tables summarize the reported bioactivity of hydrocaffeic acid (DHCA) in comparison to caffeic acid (CA) in various assays.

Table 1: Antioxidant Activity of Hydrocaffeic Acid vs. Caffeic Acid

Assay TypeCompoundIC50 (µM)Source
DPPH Radical ScavengingDHCA~158[5]
CA50[6]
ABTS Radical ScavengingDHCANot specified
CANot specified

Note: IC50 values can vary between studies due to different experimental conditions.

Table 2: Cytotoxicity of Hydrocaffeic Acid in Cancer Cell Lines

Cell LineCompoundIC50 (µM)Incubation TimeSource
U937 (Human leukemia)DHCA212.7Not specified[2]
Hep2 (Human larynx carcinoma)DHCA> 200 µg/mL24-96 h[2]

Table 3: Anti-inflammatory Activity of Hydrocaffeic Acid

AssayCell LineTreatmentEffectSource
Nitric Oxide (NO) ProductionRAW 264.7LPS-stimulatedDose-dependent inhibition[7]
Prostaglandin E2 (PGE2) ProductionCCD-18CoIL-1β-stimulatedInhibition at >50%[8]

Detailed Experimental Protocols

Protocol 1: Determination of IC50 using the MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of hydrocaffeic acid on adherent cancer cells.

Materials:

  • Hydrocaffeic acid

  • DMSO (cell culture grade)

  • Adherent cancer cell line of choice

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a 100 mM stock solution of hydrocaffeic acid in DMSO. Create a series of dilutions in complete medium to achieve final concentrations ranging from, for example, 1 µM to 500 µM.

  • Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the prepared hydrocaffeic acid dilutions. Include a vehicle control (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well. Shake the plate on a low-speed shaker for 10 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the hydrocaffeic acid concentration and use non-linear regression to determine the IC50 value.[6][9][10][11]

Protocol 2: DPPH Radical Scavenging Assay

This protocol describes a method to assess the antioxidant capacity of hydrocaffeic acid by measuring its ability to scavenge the DPPH radical.

Materials:

  • Hydrocaffeic acid

  • Methanol or ethanol

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Ascorbic acid (positive control)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH solution in methanol or ethanol. Keep this solution in the dark.

    • Prepare a stock solution of hydrocaffeic acid in methanol or ethanol. Create a series of dilutions.

    • Prepare a similar series of dilutions for the positive control, ascorbic acid.

  • Reaction Setup:

    • In a 96-well plate, add 100 µL of each hydrocaffeic acid dilution to separate wells.

    • Add 100 µL of the DPPH solution to each well.

    • Prepare a blank with 100 µL of methanol/ethanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100

  • IC50 Determination: Plot the percentage of scavenging against the concentration of hydrocaffeic acid to determine the IC50 value.[12][13][14]

Visualizations

Signaling Pathways and Workflows

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare Hydrocaffeic Acid Stock Solution (e.g., in DMSO) prep_working Prepare Working Dilutions in Cell Culture Medium prep_stock->prep_working treatment Treat Cells with Hydrocaffeic Acid Dilutions prep_working->treatment prep_cells Seed Cells in Multi-well Plates prep_cells->treatment incubation Incubate for Defined Period treatment->incubation assay Perform Biological Assay (e.g., MTT, NO production) incubation->assay measure Measure Assay Signal (e.g., Absorbance) assay->measure calculate Calculate Results (% Viability, % Inhibition) measure->calculate ic50 Determine IC50 or other Endpoints calculate->ic50

General experimental workflow for assessing the bioactivity of hydrocaffeic acid.

p38_MAPK_pathway stimulus Cellular Stress (e.g., IL-1β, UVB) map3k MAP3K (e.g., MEKKs, ASK1) stimulus->map3k dhca Hydrocaffeic Acid p38 p38 MAPK dhca->p38  Inhibition of  Phosphorylation mkk MKK3/6 map3k->mkk mkk->p38  Phosphorylation downstream Downstream Targets (e.g., Transcription Factors) p38->downstream response Cellular Response (↓ Apoptosis, ↓ MMP-1) downstream->response

Hydrocaffeic acid's modulation of the p38 MAPK signaling pathway.

nfkb_pathway stimulus Inflammatory Stimulus (e.g., IL-1β, LPS) ikk IKK Complex stimulus->ikk dhca Hydrocaffeic Acid dhca->ikk  Inhibition ikb IκBα ikk->ikb  Phosphorylation &  Degradation nfkb NF-κB (p65/p50) gene_transcription Gene Transcription (COX-2, iNOS, etc.) nfkb->gene_transcription Translocation nucleus Nucleus response Inflammatory Response gene_transcription->response

Inhibitory effect of hydrocaffeic acid on the NF-κB signaling pathway.

References

Validation & Comparative

Cross-Validation of Analytical Methods for Hydrocaffeic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various analytical methods for the quantification of hydrocaffeic acid (3-(3,4-dihydroxyphenyl)propanoic acid), a key phenolic acid with significant interest in pharmaceutical and nutraceutical research. The selection of an appropriate analytical method is critical for accurate quantification in complex matrices such as plasma, urine, and plant extracts. This document outlines the performance of commonly employed techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to facilitate informed decision-making in research and quality control.

Comparative Analysis of Analytical Methods

The following table summarizes the performance characteristics of different analytical methods used for the quantification of hydrocaffeic acid and its structurally related compounds, such as caffeic acid. These parameters are essential for evaluating the suitability of a method for a specific application.

Analytical MethodLinearity (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Accuracy (%RE)Sample Matrix
HPLC-UV >0.9990.28 µg/mL[1]0.84 µg/mL[1]<15%85-115%Coffee Grounds[1]
HPLC-UV 0.9999[2]1.44 µg/mL[2]4.38 µg/mL[2]Not ReportedNot ReportedEmulsions[2]
LC-MS/MS >0.9931[3]Not Reported5.0 ng/mL[3]<6.52%[3]-5.95 to 0.35%[3]Rat Plasma[3]
UPLC-MS/MS >0.991[4]Not ReportedNot Reported<15%[4]85.68 to 114.7%[4]Rat Plasma[4]
UHPLC-MS/MS Not Reported0.3-44.1 ng/mL[5]1.6-145.8 ng/mL[5]Meets AOAC criteria[5]Meets AOAC criteria[5]Human Plasma & Urine[5]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of hydrocaffeic acid and related phenolic compounds.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the quantification of phenolic acids due to its simplicity and cost-effectiveness.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1][2]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an acidified aqueous phase (e.g., with formic acid or acetic acid) and an organic solvent like methanol or acetonitrile.[1][2]

  • Detection: UV detection is typically performed at a wavelength where hydrocaffeic acid exhibits maximum absorbance, around 280 nm or 325 nm for related compounds.[2]

  • Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed for sample clean-up and concentration. Protein precipitation is often used for plasma samples.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for analyzing complex biological samples.[7]

  • Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) is typically used, often in the negative ion mode for phenolic acids.[3]

  • MS/MS Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for hydrocaffeic acid.

  • Chromatography: Similar to HPLC-UV, reversed-phase chromatography with a C18 column is standard. Gradient elution is often used to achieve good separation of analytes from matrix components.

  • Sample Preparation: Due to the high sensitivity of the technique, minimal sample preparation may be required. However, protein precipitation followed by centrifugation is common for plasma samples.[8]

Cross-Validation Workflow

A crucial step in method development and transfer is cross-validation, which ensures that different analytical methods or laboratories produce comparable results.[9] The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

Cross-Validation Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_comparison Data Comparison and Evaluation Sample Prepare a Batch of Quality Control (QC) Samples (Low, Medium, High Concentrations) MethodA Analyze QC Samples with Method A (e.g., HPLC-UV) Sample->MethodA Split Samples MethodB Analyze QC Samples with Method B (e.g., LC-MS/MS) Sample->MethodB Split Samples DataA Results from Method A MethodA->DataA DataB Results from Method B MethodB->DataB Compare Statistical Comparison (e.g., Bland-Altman plot, t-test) DataA->Compare DataB->Compare Conclusion Conclusion on Method Comparability Compare->Conclusion

Caption: A flowchart illustrating the cross-validation process between two analytical methods.

Signaling Pathways and Logical Relationships

The choice of an analytical method often depends on the specific requirements of the study, such as the required sensitivity, the complexity of the sample matrix, and throughput needs. The following diagram illustrates the decision-making process for selecting an appropriate analytical method.

Method Selection Logic Start Start: Need to Quantify Hydrocaffeic Acid Matrix Complex Biological Matrix? (e.g., Plasma, Tissue) Start->Matrix Sensitivity High Sensitivity Required? (Trace Levels) Matrix->Sensitivity Yes HPLC_UV HPLC-UV Matrix->HPLC_UV No Throughput High Throughput Needed? Sensitivity->Throughput No LC_MSMS LC-MS/MS or UPLC-MS/MS Sensitivity->LC_MSMS Yes Throughput->HPLC_UV No Throughput->LC_MSMS Yes

References

Dihydrocaffeic Acid: An In Vivo Examination of its Anticancer Potential

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Dihydrocaffeic acid (DHCA), a primary metabolite of the widely consumed chlorogenic acid, has garnered attention for its potential as an anticancer agent.[1] In vitro studies have consistently demonstrated its cytotoxic effects against various cancer cell lines, suggesting a promising therapeutic avenue. This guide provides an objective comparison of DHCA's performance with related compounds, supported by available experimental data, and details the methodologies behind these findings. While direct in vivo validation of DHCA's anticancer efficacy remains limited, this guide incorporates data from closely related derivatives to offer a comprehensive overview of its potential.

Performance Comparison: Dihydrocaffeic Acid and its Analogs

The anticancer activity of dihydrocaffeic acid and its derivatives has been evaluated in numerous studies. The following tables summarize the quantitative data on their cytotoxic effects on various cancer cell lines and the in vivo tumor growth inhibition by its derivatives, caffeic acid phenethyl ester (CAPE) and caffeic acid phenylpropyl ester (CAPPE).

Table 1: In Vitro Cytotoxicity of Dihydrocaffeic Acid (DHCA) and its Derivatives

CompoundCancer Cell LineIC50 (mM)*Reference
Dihydrocaffeic acidMouse leukemia (L1210)0.009 - 0.024[2]
Dihydrocaffeic acidHuman breast cancer (MCF-7)0.050 - 0.132[2]
Octyl dihydrocaffeateMouse leukemia (L1210)Not specified, but highest activity[2]
Octyl dihydrocaffeateHuman breast cancer (MCF-7)Not specified, but highest activity[2]

*IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vivo Antitumor Activity of Caffeic Acid Derivatives (CAPE and CAPPE) in a Colorectal Cancer Xenograft Model

Treatment GroupMean Tumor Weight (g) ± SDTumor Growth Inhibition (%)Plasma MMP-9 Levels (ng/mL)Reference
ControlNot specified-125.6 ± 14[3]
CAPE (50 nmol/kg/day)Significantly reduced vs. controlNot specified43.1[3]
CAPPE (50 nmol/kg/day)Significantly reduced vs. controlNot specified32.8[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTS Assay)

This protocol is based on the methodology used to determine the cytotoxic concentrations of DHCA.[1]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, PC-3, HCT-116) and healthy control cells (e.g., HDFa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Dihydrocaffeic acid is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture media at various concentrations. Control wells receive the solvent alone.

  • Incubation: The plates are incubated for a specified period (e.g., 48 hours).

  • MTS Reagent Addition: The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

  • Incubation and Measurement: The plates are incubated for a further 1-4 hours, allowing viable cells to convert the MTS reagent into a formazan product. The absorbance of the formazan is then measured at 490 nm using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The CC50 (cytotoxic concentration to kill 50% of the cells) is determined from the dose-response curve.

In Vivo Colorectal Cancer Xenograft Model

This protocol describes the animal study used to evaluate the anticancer effects of CAPE and CAPPE, derivatives of caffeic acid.[3]

  • Animal Model: Athymic nude mice (nu/nu) are used for this study.

  • Tumor Cell Implantation: Human colon cancer cells (e.g., HCT-116) are harvested and suspended in a serum-free medium. A specific number of cells (e.g., 2 x 10^6) are subcutaneously injected into the flank of each mouse.

  • Treatment Groups: Once the tumors reach a palpable size, the mice are randomly assigned to different treatment groups:

    • Control group: Receives the vehicle (e.g., corn oil) orally.

    • CAPE group: Receives CAPE (e.g., 50 nmol/kg body weight) dissolved in the vehicle orally, once daily.

    • CAPPE group: Receives CAPPE (e.g., 50 nmol/kg body weight) dissolved in the vehicle orally, once daily.

  • Tumor Measurement: Tumor size is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (length x width^2) / 2.

  • Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Blood samples may also be collected for biomarker analysis (e.g., plasma MMP-9 levels).

  • Data Analysis: Tumor growth curves are plotted, and the final tumor weights and biomarker levels are statistically compared between the treatment groups and the control group.

Visualizing the Mechanisms of Action

To understand the potential molecular mechanisms underlying the anticancer effects of dihydrocaffeic acid and its derivatives, the following diagrams illustrate the key signaling pathways implicated in their activity.

experimental_workflow cluster_invitro In Vitro Cytotoxicity Assessment cluster_invivo In Vivo Xenograft Model cell_culture Cancer & Healthy Cell Lines seeding Seeding in 96-well Plates cell_culture->seeding treatment DHCA Treatment (Various Concentrations) seeding->treatment mts_assay MTS Assay treatment->mts_assay data_analysis IC50 Determination mts_assay->data_analysis animal_model Athymic Nude Mice tumor_implantation HCT-116 Cell Implantation animal_model->tumor_implantation treatment_groups Oral Administration (Vehicle, CAPE, CAPPE) tumor_implantation->treatment_groups tumor_measurement Tumor Volume Measurement treatment_groups->tumor_measurement endpoint Tumor Excision & Weight Analysis tumor_measurement->endpoint

Experimental workflow for in vitro and in vivo validation.

signaling_pathway cluster_pi3k PI3K/Akt Signaling Pathway cluster_ampk AMPK Signaling Pathway CAPE CAPE / CAPPE PI3K PI3K CAPE->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation CAPE2 CAPE / CAPPE AMPK AMPK CAPE2->AMPK Activates FASN Fatty Acid Synthase (FASN) AMPK->FASN Inhibits Tumor_Growth Tumor Growth FASN->Tumor_Growth

Modulation of PI3K/Akt and AMPK pathways by caffeic acid derivatives.

References

Comparing the bioavailability of 3-(3,4-Dihydroxyphenyl)propanoate from different dietary sources

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of 3-(3,4-Dihydroxyphenyl)propanoate (Dihydrocaffeic Acid) bioavailability from prominent dietary sources, supported by experimental data and detailed methodologies.

Introduction

This compound, commonly known as Dihydrocaffeic acid (DHCA), is a phenolic acid that has garnered significant interest within the scientific community for its potential health benefits, largely attributed to its antioxidant properties. As a primary metabolite of more complex polyphenols, such as chlorogenic and caffeic acids, the bioavailability of DHCA is intrinsically linked to the consumption of various plant-based foods. Understanding the pharmacokinetic profile of DHCA from different dietary matrices is crucial for researchers, scientists, and drug development professionals to ascertain its physiological relevance and therapeutic potential. This guide provides a comparative overview of DHCA bioavailability from key dietary sources, presenting available quantitative data, detailed experimental protocols, and visual representations of metabolic and experimental pathways.

Quantitative Bioavailability Data

The bioavailability of Dihydrocaffeic acid is subject to the dietary source and the metabolic activity of the gut microbiota. The following table summarizes key pharmacokinetic parameters of DHCA observed in human intervention studies following the consumption of different dietary products. It is important to note that direct comparisons between studies should be made with caution due to variations in study design, dosage, and analytical methods.

Dietary SourceDosageSubjectsCmax (µM)Tmax (h)AUCReference
Yerba Mate4.91 g in 250 mL water12 Healthy Adults0.027 ± 0.0145.7 ± 1.60.113 (0-12h)--INVALID-LINK--
Coffee400 mL instant coffee9 Healthy AdultsNot explicitly stated for DHCA, but noted as a major late-appearing metabolite.~8-12Not specified for DHCA.--INVALID-LINK--
Artichoke Leaf ExtractCaffeoylquinic acids equivalent to 107.0 mg or 153.8 mg caffeic acid14 Healthy VolunteersNot explicitly stated, but DHCA was a detected metabolite.~6-7Not specified for DHCA.--INVALID-LINK--

Note: Cmax (Maximum Plasma Concentration), Tmax (Time to reach Cmax), AUC (Area Under the Curve). Data presented as mean ± standard deviation where available. The absence of specific values indicates that the studies described the presence and timing of DHCA as a metabolite without providing precise quantitative data for this specific compound.

Metabolic Pathway of Dihydrocaffeic Acid

Dihydrocaffeic acid is primarily formed in the colon through the microbial metabolism of larger polyphenols like chlorogenic and caffeic acids. Once formed, it can be absorbed and undergo further metabolism in the liver.

Chlorogenic_Acid Chlorogenic Acid (from Coffee, Artichoke) Gut_Microbiota Gut Microbiota (Hydrolysis & Reduction) Chlorogenic_Acid->Gut_Microbiota Ingestion Caffeic_Acid Caffeic Acid Caffeic_Acid->Gut_Microbiota Gut_Microbiota->Caffeic_Acid DHCA Dihydrocaffeic Acid (DHCA) Gut_Microbiota->DHCA Absorption Intestinal Absorption DHCA->Absorption Liver_Metabolism Liver Metabolism (Conjugation) Absorption->Liver_Metabolism Portal Vein Metabolites DHCA Metabolites (Glucuronides, Sulfates) Liver_Metabolism->Metabolites Excretion Urinary Excretion Metabolites->Excretion

Metabolic pathway of Dihydrocaffeic Acid.

Experimental Protocols

The determination of Dihydrocaffeic acid bioavailability in humans typically involves a controlled intervention study. The following is a generalized protocol based on methodologies cited in the literature.

Study Design and Participants
  • Design: A randomized, crossover study design is often employed to minimize inter-individual variability.

  • Participants: A cohort of healthy, non-smoking volunteers is recruited. Exclusion criteria typically include the use of medication, and a washout period with a low-polyphenol diet is enforced before each intervention phase.

Intervention
  • Test Meals: Standardized doses of the dietary source (e.g., coffee, artichoke extract) are administered to fasted participants.

  • Blood Sampling: Blood samples are collected at baseline and at multiple time points post-ingestion (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into tubes containing an anticoagulant.

  • Urine Collection: Urine is collected over a 24-hour period.

Sample Preparation and Analysis
  • Plasma Preparation:

    • Blood samples are centrifuged to separate plasma.

    • Proteins in the plasma are precipitated using an organic solvent (e.g., methanol).

    • The supernatant is collected for analysis.

    • For the analysis of total DHCA (free and conjugated forms), an enzymatic hydrolysis step using β-glucuronidase/sulfatase is performed.

  • Analytical Method:

    • Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) is used to separate the analytes.

    • Detection: Tandem Mass Spectrometry (MS/MS) is employed for the sensitive and specific quantification of DHCA and its metabolites.

Experimental Workflow

The following diagram illustrates a typical workflow for a human intervention study designed to assess the bioavailability of Dihydrocaffeic acid.

Start Study Start Recruitment Participant Recruitment (Healthy Volunteers) Start->Recruitment Washout Low-Polyphenol Washout Period Recruitment->Washout Intervention Dietary Intervention (e.g., Coffee Consumption) Washout->Intervention Sampling Blood & Urine Sample Collection (Time-course) Intervention->Sampling Preparation Plasma & Urine Sample Preparation Sampling->Preparation Analysis UHPLC-MS/MS Analysis Preparation->Analysis Data Pharmacokinetic Data Analysis (Cmax, Tmax, AUC) Analysis->Data End Study End Data->End

Typical workflow for a DHCA bioavailability study.

Discussion and Future Directions

The available data indicates that Dihydrocaffeic acid is a significant metabolite of phenolic compounds found in various dietary sources. The delayed appearance of DHCA in plasma after consumption of coffee and artichoke extract suggests a primary role of the colonic microbiota in its formation. The quantitative data from the yerba mate study provides a valuable benchmark for future comparative studies.

However, a direct and comprehensive comparison of DHCA bioavailability from different dietary sources is currently limited by the lack of standardized reporting of pharmacokinetic parameters across studies. Future research should aim to:

  • Conduct human intervention studies that directly compare the bioavailability of DHCA from multiple dietary sources under the same experimental conditions.

  • Quantify not only DHCA but also its conjugated metabolites to provide a more complete picture of its absorption and metabolism.

  • Investigate the influence of individual variations in gut microbiota composition on the production and bioavailability of DHCA.

By addressing these research gaps, a more definitive understanding of the bioavailability of this promising phenolic acid can be achieved, paving the way for its potential application in functional foods and therapeutics.

A Head-to-Head Comparison of Hydrocaffeic Acid and Other Phenolic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phenolic acids are a class of aromatic secondary plant metabolites that have garnered significant interest in the scientific community for their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Among these, hydrocaffeic acid (also known as dihydrocaffeic acid), a metabolite of caffeic acid, is emerging as a compound of interest. This guide provides a head-to-head comparison of hydrocaffeic acid with other prominent phenolic acids, namely caffeic acid and ferulic acid, focusing on their performance in key biological assays, supported by experimental data and detailed protocols.

Antioxidant Activity

The antioxidant capacity of phenolic acids is a cornerstone of their therapeutic potential, primarily attributed to their ability to scavenge free radicals. The efficacy of this activity is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Comparative Antioxidant Activity of Phenolic Acids

CompoundAssayIC50 / Activity MetricReference
Hydrocaffeic Acid DPPH Radical Scavenging1.8 times higher than caffeic acid[1]
Caffeic Acid DPPH Radical Scavenging~21% DPPH neutralized (at a specific concentration)[1]
Ferulic Acid DPPH Radical Scavenging~14% DPPH neutralized (at a specific concentration)[1]
Rosmarinic Acid DPPH Radical ScavengingHighest activity among tested hydroxycinnamic acids[2]
Caffeic Acid Phenethyl Ester (CAPE) DPPH Radical ScavengingHigher activity than Caffeic Acid[2]

Key Findings:

  • Interestingly, studies have shown that the reduction of the carbon-carbon double bond in the side chain of hydroxycinnamic acids, as seen in hydrocaffeic acid, can significantly enhance its antioxidant activity in the DPPH assay compared to its precursor, caffeic acid.[1]

  • In a comparative study, hydrocaffeic acid demonstrated 1.8 times higher DPPH radical scavenging activity than caffeic acid.[1] Similarly, dihydroferulic acid showed 1.7 times higher activity than ferulic acid.[1]

  • However, in other antioxidant assays, such as the Rancimat test on lard, caffeic acid showed comparable or slightly higher activity than its derivatives.[2] This suggests that the antioxidant efficacy can be dependent on the specific oxidative system being studied.[3][4]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the general steps for assessing the antioxidant activity of phenolic acids using the DPPH assay.[5][6][7]

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 10⁻³ M) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.[7] A working solution is then prepared by diluting the stock solution to achieve an absorbance of approximately 1.0 at 517 nm.[7]

  • Reaction Mixture: Varying concentrations of the test phenolic acid are added to the DPPH working solution. A control sample containing only the solvent and DPPH solution is also prepared.[6]

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period, typically 30 minutes.[6][7]

  • Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.[6][7]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[6]

  • IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the phenolic acid.

Visualization of DPPH Assay Workflow

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Stock Prepare DPPH Stock Solution DPPH_Work Prepare DPPH Working Solution DPPH_Stock->DPPH_Work Mix Mix DPPH and Phenolic Acid DPPH_Work->Mix Phenolic_Sol Prepare Phenolic Acid Solutions Phenolic_Sol->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calculate Calculate % Scavenging Measure_Abs->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow of the DPPH radical scavenging assay.

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. Phenolic acids have demonstrated the ability to modulate inflammatory pathways, often by inhibiting the production of pro-inflammatory mediators.

Comparative Anti-inflammatory Effects of Phenolic Acids

CompoundModelEffectReference
Hydrocaffeic Acid LPS-stimulated RAW 264.7 cellsReduced NO release in a concentration-dependent manner[8]
Hydrocaffeic Acid TNF-α-stimulated HepG2 cellsNo significant anti-inflammatory effect (IL-6, IL-8, MCP-1, MIP-1β)[9]
Dihydroferulic Acid TNF-α-stimulated HepG2 cellsRemarkable anti-inflammatory potential at higher concentrations[9]
Caffeic Acid UVB-irradiated mouse skinDecreased TNF-α, IL-6, COX-2, and NF-κB levels[10]
Ferulic Acid Various cancer modelsExhibits anti-inflammatory activities[11]

Key Findings:

  • Hydrocaffeic acid has shown anti-inflammatory properties by significantly reducing nitric oxide (NO) release in a dose-dependent manner in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[8]

  • However, in a model of TNF-α-induced inflammation in HepG2 cells, hydrocaffeic acid did not show significant anti-inflammatory effects on the measured cytokines and chemokines.[9] In the same study, dihydroferulic acid demonstrated notable anti-inflammatory potential.[9]

  • Caffeic acid has been shown to inhibit several key inflammatory signaling pathways, including PI3K/Akt, MAPK, and NF-κB.[10] In animal models, it has been observed to decrease levels of pro-inflammatory cytokines like TNF-α and IL-6.[10]

  • Ferulic acid also exerts anti-inflammatory effects through the modulation of various signaling pathways.[11][12]

Experimental Protocol: Measurement of Nitric Oxide Production in Macrophages

This protocol describes a common in vitro method to assess the anti-inflammatory potential of phenolic acids by measuring their effect on nitric oxide (NO) production in LPS-stimulated macrophages.[13]

  • Cell Culture: RAW 264.7 macrophage cells are cultured in an appropriate medium and seeded in 96-well plates.

  • Treatment: The cells are pre-treated with various concentrations of the test phenolic acid for a specific duration (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production. A control group without LPS stimulation is also maintained.

  • Incubation: The plates are incubated for a period of time (e.g., 24 hours) to allow for NO production.

  • Griess Assay: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent, which results in a colorimetric reaction.

  • Absorbance Measurement: The absorbance of the reaction mixture is measured at a specific wavelength (e.g., 540 nm).

  • Quantification: The nitrite concentration is determined by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. The inhibition of NO production by the phenolic acid is then calculated relative to the LPS-stimulated control.

Visualization of Inflammatory Signaling Pathways

Phenolic acids often exert their anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways.

NFkB_Pathway cluster_stimuli Inflammatory Stimuli cluster_pathway NF-κB Signaling Pathway cluster_phenolics Inhibition by Phenolic Acids cluster_output Output LPS LPS IKK IKK Activation LPS->IKK TNFa TNF-α TNFa->IKK IkBa_p IκBα Phosphorylation & Degradation IKK->IkBa_p NFkB_act NF-κB Activation & Nuclear Translocation IkBa_p->NFkB_act Gene_exp Pro-inflammatory Gene Expression NFkB_act->Gene_exp Cytokines TNF-α, IL-6, IL-1β Gene_exp->Cytokines COX2 COX-2 Gene_exp->COX2 Phenolics Caffeic Acid Ferulic Acid Phenolics->IKK Inhibit Phenolics->IkBa_p Inhibit

Caption: Simplified NF-κB signaling pathway and points of inhibition by phenolic acids.

Bioavailability

The therapeutic efficacy of phenolic acids is highly dependent on their bioavailability, which encompasses absorption, distribution, metabolism, and excretion.

Comparative Bioavailability of Phenolic Acids

CompoundKey Bioavailability FindingsReference
Hydrocaffeic Acid A major metabolite of caffeic and chlorogenic acids, formed by gut microbiota. Peak plasma concentrations are observed 6-10 hours after ingestion of precursor compounds.[14]
Caffeic Acid Absorbed in the stomach and small intestine. Undergoes extensive metabolism.[15][16]
Ferulic Acid Absorption occurs in the stomach and small intestine, with the colon being a key site for its release from food matrices.[15]
p-Coumaric Acid Suggested to be more bioavailable than caffeic, ferulic, rosmarinic, and chlorogenic acids.[15]

Key Findings:

  • Hydrocaffeic acid is not typically consumed directly in significant amounts but is a major metabolite of more complex dietary phenolics like caffeic and chlorogenic acids.[14] Its appearance in plasma is delayed, indicating that it is largely formed by the metabolic action of the gut microbiota in the colon.[14]

  • The parent compounds, caffeic and ferulic acid, are absorbed earlier in the gastrointestinal tract.[15][16]

  • The bioavailability of phenolic acids is generally low and subject to significant inter-individual variability due to factors like food matrix, processing, and individual differences in metabolism.[17]

  • Limited studies suggest that the relative bioavailability of some hydroxycinnamates may follow the order: chlorogenic acid < rosmarinic acid < caffeic acid < ferulic acid < p-coumaric acid.[15][18]

Logical Relationship of Bioavailability

Bioavailability_Pathway cluster_gut Gastrointestinal Tract Ingestion Dietary Intake (Caffeic/Chlorogenic Acid) Stomach_SI Stomach & Small Intestine (Absorption of Caffeic Acid) Ingestion->Stomach_SI Colon Colon (Microbiota Metabolism) Stomach_SI->Colon Metabolism Formation of Hydrocaffeic Acid Colon->Metabolism Absorption Absorption of Hydrocaffeic Acid Metabolism->Absorption Circulation Systemic Circulation Absorption->Circulation

Caption: Formation and absorption of hydrocaffeic acid from dietary precursors.

Hydrocaffeic acid presents a compelling profile as a bioactive phenolic acid, particularly in terms of its enhanced antioxidant activity in certain assays compared to its parent compound, caffeic acid. While its anti-inflammatory effects appear to be context-dependent, it represents a significant metabolite of dietary phenolics that reaches the systemic circulation. Caffeic and ferulic acids, being the primary dietary forms, have been more extensively studied and show a broader range of well-documented biological activities.

For researchers and drug development professionals, the key takeaway is that the biological effects of dietary phenolic acids are a composite of the activities of the parent compounds and their various metabolites, including hydrocaffeic acid. Future research should focus on elucidating the specific in vivo roles of these metabolites and their potential synergistic effects to fully understand the health benefits associated with phenolic acid consumption.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 3-(3,4-Dihydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a molecule is paramount. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) in the structural elucidation of 3-(3,4-Dihydroxyphenyl)propanoate, a notable phenolic acid. We present a detailed examination of experimental data and protocols, offering a comprehensive resource for analytical scientists.

At a Glance: Spectroscopic Fingerprints of this compound

The structural integrity of this compound can be rigorously established through the complementary data obtained from ¹H NMR, ¹³C NMR, and mass spectrometry. Below is a summary of the key experimental data that collectively confirm its molecular structure.

Parameter ¹H NMR (DMSO-d₆) ¹³C NMR (DMSO-d₆) Mass Spectrometry (EI-MS)
Chemical Shift (δ) / m/z 6.64 (d, J=8.0 Hz, 1H), 6.59 (d, J=2.0 Hz, 1H), 6.44 (dd, J=8.0, 2.0 Hz, 1H), 3.58 (s, 2H, OH), 2.62 (t, J=7.5 Hz, 2H), 2.40 (t, J=7.5 Hz, 2H)173.5 (C=O), 145.0 (C-4), 143.7 (C-3), 132.4 (C-1), 119.2 (C-6), 116.1 (C-5), 115.4 (C-2), 35.9 (CH₂-β), 30.2 (CH₂-α)182 (M⁺), 164, 136, 123, 77
Interpretation Signals correspond to the aromatic protons of the catechol ring, the phenolic hydroxyl groups, and the two methylene groups of the propanoate side chain.Resonances are assigned to the carbonyl carbon, the six carbons of the aromatic ring, and the two aliphatic carbons of the side chain.The molecular ion peak confirms the molecular weight. Fragmentation pattern is consistent with the loss of water, a carboxyl group, and cleavage of the propanoate side chain.

In Detail: Experimental Protocols for Structural Verification

Accurate and reproducible data are the bedrock of structural confirmation. The following sections provide detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule.

Sample Preparation: A 5 mM solution of this compound was prepared by dissolving the compound in deuterated dimethyl sulfoxide (DMSO-d₆).[1] Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing.[1]

¹H NMR Spectroscopy:

  • Instrument: Bruker Avance 400 spectrometer operating at a proton frequency of 400 MHz.[1]

  • Acquisition Parameters: Standard ¹H NMR spectra were acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy:

  • Instrument: Bruker Avance spectrometer.

  • Acquisition Parameters: Proton-decoupled ¹³C NMR spectra were recorded to obtain single-line resonances for each unique carbon atom.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Sample Preparation: The sample was introduced into the mass spectrometer, and spectra were obtained using electron ionization (EI).

Mass Spectrometry Analysis:

  • Instrumentation: A mass spectrometer equipped with an electron ionization source.

  • Methodology: The instrument was operated to detect positive ions, and the fragmentation pattern was analyzed to deduce the structure.

Alternative Approaches for Structural Confirmation

While NMR and MS are the cornerstones of structural elucidation, other techniques can provide valuable complementary information.

Technique Principle Information Provided Comparison with NMR/MS
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Provides information about the presence of specific functional groups (e.g., -OH, C=O, C=C).Less detailed structural information compared to NMR, but excellent for identifying key functional groups quickly.
Ultraviolet-Visible (UV-Vis) Spectroscopy Measures the absorption of ultraviolet or visible light by a molecule, which corresponds to electronic transitions.Provides information about the presence of conjugated systems, such as the aromatic ring in this compound.Offers limited structural detail compared to NMR and MS, but is useful for confirming the presence of chromophores.
X-ray Crystallography Determines the three-dimensional arrangement of atoms in a crystalline solid.Provides the most definitive structural information, including bond lengths and angles.Requires a suitable single crystal, which can be challenging to obtain. NMR and MS are applicable to a wider range of sample forms (solutions, non-crystalline solids).

Experimental Workflow for Structural Confirmation

The logical flow of experiments is crucial for an efficient and definitive structural elucidation process.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Confirmation and Finalization Sample Preparation Sample Preparation Mass Spectrometry Mass Spectrometry Sample Preparation->Mass Spectrometry Molecular Formula Determination Molecular Formula Determination Mass Spectrometry->Molecular Formula Determination 1H_NMR 1H_NMR Molecular Formula Determination->1H_NMR Proton Environment 13C_NMR 13C_NMR 1H_NMR->13C_NMR Carbon Skeleton 2D_NMR 2D_NMR 13C_NMR->2D_NMR Connectivity (COSY, HSQC, HMBC) Structure Confirmation Structure Confirmation 2D_NMR->Structure Confirmation Data Comparison with Literature Data Comparison with Literature Structure Confirmation->Data Comparison with Literature

Figure 1. A typical workflow for the structural elucidation of an organic molecule.

This guide underscores the power of combining NMR and mass spectrometry for the unambiguous structural confirmation of this compound. By providing clear data summaries, detailed experimental protocols, and a comparison with alternative techniques, we aim to equip researchers with the necessary information for their analytical endeavors.

References

A Comparative Guide to Inter-laboratory Quantification of Hydrocaffeic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common analytical methodologies for the quantification of hydrocaffeic acid. The objective is to offer a comparative overview of the performance of various techniques, supported by experimental data, to aid laboratories in selecting the most appropriate method for their research and development needs. This document summarizes quantitative data in structured tables, presents detailed experimental protocols, and includes visualizations of workflows and method comparisons.

Data Presentation: Quantitative Method Comparison

The performance of different analytical methods for the quantification of phenolic acids, including hydrocaffeic acid and its close structural analog caffeic acid, is summarized below. Data has been compiled from various validation studies to provide a comparative overview.

Analytical MethodAnalyte(s)MatrixLinearity (Range)Limit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Accuracy/Recovery (%)Reference
HPLC-UV/DAD Caffeic AcidEmulsions10–60 µg/mL (r² = 0.9999)1.44 µg/mL4.38 µg/mL< 5%Excellent[1]
12 Phenolic CompoundsPlant Extracts> 0.990.01 to 0.35 µg/mL0.03 to 1.07 µg/mL< 5%98.33 to 101.12%[2][3]
Caffeic AcidSpent Coffee Grounds1.31–17.07 μg/mL0.28 μg/mL0.84 μg/mL--[4]
8 Phenolic CompoundsDate Palms1–1000 ppm--Low RSD97.1 to 102.2%[5]
LC-MS/MS Caffeic Acid & MetabolitesRat Plasma> 0.9931-5.0 ng/mL< 6.52%-5.95 to 0.35% (RE)[6]
8 Caffeic Acid DerivativesRat Plasma> 0.991--< 15%85.68 to 114.7%[7]
Dihydrocaffeic Acid & othersHuman Plasma & Urine-Improved vs HPLCImproved vs HPLCMeets AOAC criteria61 to 100%[8]
HydroxycinnamatesHuman Plasma0-4800 nM1-15 nM3-50 nM5-30%-[9]
GC-MS trans-Caffeic AcidPure Standards1-100 mg/L (r² > 0.999)0.23 mg/L0.77 mg/L1 to 5.7%-[10][11]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized from several sources and may require optimization for specific laboratory conditions and matrices.

High-Performance Liquid Chromatography with UV/Diode-Array Detection (HPLC-UV/DAD)

This method is widely used for the quantification of phenolic compounds due to its robustness and accessibility.

a) Sample Preparation (General):

  • Extraction: Solid samples are typically extracted with a solvent such as methanol, ethanol, or a mixture with water.[1][12] The extraction process can be enhanced using techniques like ultrasonication or heating.

  • Filtration: The extract is filtered through a 0.45 µm membrane filter prior to injection to remove particulate matter.[1]

  • Dilution: The filtered extract is diluted with the mobile phase to a concentration within the linear range of the calibration curve.[1]

b) Chromatographic Conditions:

  • Column: A reversed-phase C18 column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2][3]

  • Mobile Phase: A gradient or isocratic elution can be employed. A common mobile phase consists of a mixture of acidified water (e.g., with 0.1% formic or acetic acid) and an organic solvent like acetonitrile or methanol.[1][2][3]

  • Flow Rate: A typical flow rate is between 0.7 and 1.0 mL/min.[1][2][3]

  • Detection: UV detection is performed at a wavelength corresponding to the maximum absorbance of hydrocaffeic acid (around 280 nm, though for caffeic acid, wavelengths around 325 nm are often used).[1][3]

  • Quantification: A calibration curve is generated using standards of known concentrations to quantify the analyte in the samples.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it suitable for complex matrices and low concentration levels.

a) Sample Preparation:

  • Protein Precipitation (for biological samples): For plasma or serum samples, proteins are precipitated using a solvent like methanol or acetonitrile.[9]

  • Liquid-Liquid or Solid-Phase Extraction (SPE): To further clean up the sample and concentrate the analyte, liquid-liquid extraction with a solvent like ethyl acetate or solid-phase extraction can be performed.[7][13]

  • Evaporation and Reconstitution: The solvent is evaporated, and the residue is reconstituted in the mobile phase.[9]

b) Chromatographic and Mass Spectrometric Conditions:

  • Chromatography: Ultra-high-performance liquid chromatography (UHPLC) is often used for faster analysis and better resolution.[7][8] A C18 column is typically employed.[7] The mobile phase is similar to that used in HPLC-UV, often consisting of acidified water and methanol or acetonitrile.[6][7]

  • Ionization: Electrospray ionization (ESI) is commonly used, often in the negative ion mode for phenolic acids.[6]

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[7] This involves monitoring specific precursor-to-product ion transitions for the analyte and an internal standard, which provides high selectivity and sensitivity. For instance, the transition for caffeic acid is m/z 179 → 135.[6][14]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like hydrocaffeic acid, a derivatization step is required.

a) Sample Preparation and Derivatization:

  • Extraction: Similar to HPLC, extraction is performed using an appropriate solvent.

  • Derivatization: To increase volatility and thermal stability, the analyte is derivatized. A common method is silylation, which converts acidic protons into trimethylsilyl (TMS) ethers.

  • Purification: The derivatized sample may require further purification before injection.

b) GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column is typically used.

  • Carrier Gas: Helium is the most common carrier gas.

  • Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points.

  • Ionization: Electron ionization (EI) is typically used.

  • Mass Spectrometry: The mass spectrometer is operated in full scan mode for identification or selected ion monitoring (SIM) mode for quantification to enhance sensitivity.[10][11]

Mandatory Visualizations

Experimental Workflow for Hydrocaffeic Acid Quantification

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample Sample Collection (e.g., Plasma, Plant Tissue) Extraction Extraction (e.g., LLE, SPE) Sample->Extraction Purification Purification / Filtration Extraction->Purification Derivatization Derivatization (for GC-MS) Purification->Derivatization HPLC HPLC-UV/DAD Purification->HPLC LCMS LC-MS/MS Purification->LCMS GCMS GC-MS Derivatization->GCMS DataAcquisition Data Acquisition HPLC->DataAcquisition LCMS->DataAcquisition GCMS->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification Validation Method Validation Quantification->Validation

Caption: General experimental workflow for hydrocaffeic acid quantification.

Comparison of Key Features of Analytical Methods

G cluster_methods Analytical Methods cluster_features Key Features HPLC HPLC-UV/DAD Sensitivity Sensitivity HPLC->Sensitivity Moderate Selectivity Selectivity HPLC->Selectivity Moderate Cost Cost HPLC->Cost Low Complexity Complexity HPLC->Complexity Low Robustness Robustness HPLC->Robustness High LCMS LC-MS/MS LCMS->Sensitivity High LCMS->Selectivity High LCMS->Cost High LCMS->Complexity High LCMS->Robustness Moderate GCMS GC-MS GCMS->Sensitivity High GCMS->Selectivity High GCMS->Cost Moderate-High GCMS->Complexity Moderate GCMS->Robustness Moderate

Caption: Comparison of key features of analytical methods for hydrocaffeic acid.

References

Validating Antibody Specificity for 3-(3,4-Dihydroxyphenyl)propanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals requiring precise quantification of 3-(3,4-Dihydroxyphenyl)propanoate (DHPPA), also known as dihydrocaffeic acid, selecting the appropriate analytical methodology is paramount. While immunoassays offer high throughput and ease of use, their specificity for small molecules like DHPPA must be rigorously validated. This guide provides a comprehensive comparison between a custom-developed antibody-based approach (ELISA) and the gold-standard analytical technique, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Comparison of Analytical Methods for this compound Quantification

The following table summarizes the key performance characteristics of a hypothetical, well-validated custom antibody-based ELISA compared to a typical HPLC-MS/MS method for the quantification of DHPPA.

ParameterCustom Antibody (ELISA)HPLC-MS/MS
Specificity High, but potential for cross-reactivity with structurally similar phenolic compounds. Requires extensive validation.Very High, based on chromatographic retention time and specific mass-to-charge ratio transitions.
Sensitivity (LOD/LOQ) Typically in the low ng/mL to pg/mL range.High sensitivity, often reaching low pg/mL levels.
Dynamic Range 2-3 orders of magnitude.3-4 orders of magnitude.
Throughput High (96-well plate format).Lower, sequential sample analysis.
Sample Preparation Minimal, often dilution is sufficient.More extensive, may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.
Cost per Sample Lower for large sample numbers.Higher due to instrumentation and reagent costs.
Development Time 4-6 months for custom antibody development and assay validation.Method development and validation can be completed in a few weeks.

Experimental Protocols

Custom Antibody Development and Validation Workflow

Developing a specific antibody for a small molecule like DHPPA involves several critical steps, from immunogen synthesis to comprehensive validation of the final immunoassay.

1. Immunogen Preparation (Hapten-Carrier Conjugation):

Since DHPPA is a small molecule (hapten), it is not immunogenic on its own. It must be conjugated to a larger carrier protein to elicit an immune response.

  • Hapten: this compound (DHPPA)

  • Carrier Proteins: Keyhole Limpet Hemocyanin (KLH) for immunization and Bovine Serum Albumin (BSA) for screening.

  • Conjugation Chemistry: A common method is the carbodiimide reaction, which couples the carboxylic acid group of DHPPA to primary amines on the carrier protein.

    • Dissolve DHPPA and a molar excess of a water-soluble carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in an appropriate buffer (e.g., MES buffer, pH 4.7-6.0).

    • Add N-hydroxysulfosuccinimide (Sulfo-NHS) to improve the efficiency of the reaction and create a more stable active ester.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

    • Add the carrier protein (KLH or BSA) dissolved in a suitable buffer (e.g., PBS, pH 7.2-7.5) to the activated hapten solution.

    • Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

    • Remove unconjugated hapten and reaction byproducts by dialysis or gel filtration.

    • Confirm the conjugation ratio (hapten molecules per carrier protein) using techniques like MALDI-TOF mass spectrometry or by UV-Vis spectroscopy if the hapten has a distinct absorbance signature.

2. Antibody Production:

  • Immunization: Immunize animals (typically rabbits or mice) with the DHPPA-KLH conjugate mixed with an adjuvant to enhance the immune response. Follow a standard immunization schedule with booster injections.

  • Screening: Screen the antisera or hybridoma supernatants for antibodies that bind to the DHPPA-BSA conjugate using an indirect ELISA. This ensures that the selected antibodies recognize the hapten and not the carrier protein.

  • Monoclonal Antibody Development (Optional but Recommended): For the highest specificity, develop monoclonal antibodies from the immunized animals. This involves hybridoma technology or phage display to isolate a single antibody clone with the desired characteristics.

3. ELISA Development and Validation:

A competitive ELISA is the most suitable format for quantifying small molecules.

  • Plate Coating: Coat a 96-well plate with the DHPPA-BSA conjugate.

  • Competitive Reaction: In separate tubes, pre-incubate the anti-DHPPA antibody with either the DHPPA standards or the unknown samples.

  • Incubation: Add the antibody-antigen mixtures to the coated plate. Free antibody will bind to the coated DHPPA-BSA, while antibody already bound to DHPPA in the sample/standard will not.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB). The color development is inversely proportional to the amount of DHPPA in the sample.

  • Validation Parameters:

    • Specificity (Cross-reactivity): Test the antibody against a panel of structurally related molecules to determine the percentage of cross-reactivity. This is a critical step for validating the assay's specificity.

    • Sensitivity: Determine the Lower Limit of Detection (LOD) and Lower Limit of Quantification (LOQ).

    • Precision: Assess intra-assay and inter-assay variability.

    • Accuracy: Determine the recovery of spiked DHPPA in the sample matrix.

    • Linearity: Establish the concentration range over which the assay is accurate.

HPLC-MS/MS Method for DHPPA Quantification

This method provides a highly specific and sensitive alternative for the quantification of DHPPA.

1. Sample Preparation:

  • To a 100 µL plasma sample, add an internal standard (e.g., a stable isotope-labeled DHPPA).

  • Precipitate proteins by adding 300 µL of ice-cold acetonitrile or methanol.

  • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic Conditions:

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over several minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • DHPPA: Monitor the transition from the precursor ion (m/z of deprotonated DHPPA) to a specific product ion.

    • Internal Standard: Monitor the corresponding transition for the stable isotope-labeled internal standard.

  • Optimization: Optimize ion source parameters (e.g., capillary voltage, source temperature) and collision energies for the specific MRM transitions to maximize sensitivity.

4. Method Validation:

Validate the HPLC-MS/MS method according to regulatory guidelines (e.g., FDA or EMA), assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Mandatory Visualizations

Antibody Specificity Validation Workflow

The following diagram illustrates the key steps in validating the specificity of a custom-developed antibody for this compound.

Antibody_Specificity_Validation cluster_immunogen Immunogen Preparation cluster_antibody_dev Antibody Development cluster_validation Specificity Validation cluster_result Outcome DHPPA This compound (Hapten) Conjugation Hapten-Carrier Conjugation (e.g., EDC) DHPPA->Conjugation Carrier Carrier Protein (e.g., KLH) Carrier->Conjugation Immunization Immunization Conjugation->Immunization Screening Screening (ELISA) vs DHPPA-BSA Immunization->Screening ELISA Competitive ELISA Development Screening->ELISA CrossReactivity Cross-Reactivity Testing ELISA->CrossReactivity ValidatedAb Validated Specific Antibody CrossReactivity->ValidatedAb StructurallySimilar Structurally Similar Molecules StructurallySimilar->CrossReactivity

Caption: Workflow for the development and specificity validation of an antibody for this compound.

Comparison Logic: Immunoassay vs. HPLC-MS/MS

This diagram outlines the decision-making process when choosing between an immunoassay and HPLC-MS/MS for DHPPA quantification.

Method_Comparison Start Need to Quantify DHPPA Decision High Throughput Required? Start->Decision Immunoassay Immunoassay (ELISA) Pros: - High Throughput - Lower Cost per Sample - Simple Sample Prep Cons: - Potential Cross-Reactivity - Long Development Time Decision->Immunoassay Yes HPLCMS HPLC-MS/MS Pros: - High Specificity - High Sensitivity - Shorter Development Time Cons: - Lower Throughput - Higher Cost - Complex Sample Prep Decision->HPLCMS No

Caption: Decision tree for selecting an analytical method for this compound quantification.

Conclusion

The choice between a custom antibody-based immunoassay and an HPLC-MS/MS method for the quantification of this compound depends on the specific requirements of the study. While HPLC-MS/MS offers superior specificity and a shorter development timeline, a well-validated custom antibody can provide a high-throughput and cost-effective solution for large-scale studies. Rigorous validation of antibody specificity, particularly against structurally related phenolic compounds, is essential to ensure data accuracy and reliability.

Comparative analysis of the gene expression profiles induced by dihydrocaffeic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the gene expression profiles induced by dihydrocaffeic acid (DHCA), a phenolic acid and a microbial metabolite of various dietary polyphenols. This document summarizes key experimental findings, details methodologies, and visualizes affected signaling pathways to offer an objective comparison of DHCA's performance with related compounds, supported by experimental data.

Comparative Gene Expression Analysis

Dihydrocaffeic acid has been shown to modulate the expression of genes involved in stress resistance and longevity. A key study conducted in the model organism Caenorhabditis elegans provides a direct comparison between the effects of DHCA and its structural analog, caffeic acid (CA). The findings from this research indicate that both compounds can promote longevity and enhance stress resistance by activating specific gene expression programs.[1][2][3][4]

The following table summarizes the quantitative data on the relative gene expression changes in C. elegans following treatment with dihydrocaffeic acid (300 μM) and caffeic acid (200 μM), as determined by RT-qPCR.

GeneFunctionFold Change (DHCA vs. Control)Fold Change (CA vs. Control)p-value
daf-16Transcription factor (longevity, stress resistance)~1.8~1.6< 0.05
daf-18Phosphatase (negative regulator of insulin/IGF-1 signaling)~1.7~1.5< 0.05
hsf-1Heat shock transcription factor 1 (stress response)~2.0~1.8< 0.05
sod-3Superoxide dismutase (antioxidant defense)~2.5~2.2< 0.05
sir-2.1Sirtuin (longevity)~1.5~1.4< 0.05
skn-1Transcription factor (oxidative stress response)No significant changeNo significant change> 0.05
ctl-1Catalase (antioxidant defense)No significant changeNo significant change> 0.05
hsp-16.2Heat shock protein (stress response)No significant changeNo significant change> 0.05

Data is approximated from graphical representations in the source publication. For precise values, refer to the original study.

Experimental Protocols

The following is a detailed methodology for the key experiments cited in the gene expression analysis.

Organism and Culture Conditions:

  • Organism: Caenorhabditis elegans wild-type Bristol strain N2.

  • Culture: Worms were maintained on Nematode Growth Medium (NGM) agar plates seeded with Escherichia coli OP50 as a food source.

  • Synchronization: A population of age-synchronized worms was obtained by treating gravid hermaphrodites with a bleach solution to isolate eggs.

Treatment with Phenolic Acids:

  • Compounds: Dihydrocaffeic acid (DHCA) and Caffeic Acid (CA).

  • Concentrations: DHCA was administered at 300 μM and CA at 200 μM in the NGM.

  • Treatment Duration: Worms were exposed to the compounds from the L1 larval stage until they reached the young adult stage (day 1 of adulthood).

RNA Extraction and RT-qPCR:

  • RNA Isolation: Total RNA was extracted from young adult worms using a TRIzol-based method.

  • cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): Real-time PCR was performed using a SYBR Green-based detection method on a suitable qPCR instrument. The relative expression levels of target genes were normalized to a reference gene (e.g., act-1). The comparative Ct method (2-ΔΔCt) was used to calculate the fold change in gene expression.

Signaling Pathway Modulation

Dihydrocaffeic acid has been shown to modulate several key signaling pathways implicated in cellular stress responses, inflammation, and longevity.

Insulin/IGF-1 Signaling (IIS) Pathway in C. elegans

In C. elegans, DHCA treatment leads to the upregulation of key genes in the insulin/IGF-1 signaling pathway, which is a conserved pathway that regulates lifespan and stress resistance.[1][2] The increased expression of daf-16 (a FOXO transcription factor) and its upstream regulator daf-18 (a PTEN homolog), along with the heat shock factor hsf-1 and the antioxidant enzyme sod-3, suggests that DHCA promotes longevity and stress resistance by activating this pathway.[1][2]

Insulin_IGF-1_Signaling_Pathway DHCA Dihydrocaffeic Acid DAF_18 daf-18 (Upregulated) DHCA->DAF_18 DAF_16 daf-16 (Upregulated) DHCA->DAF_16 HSF_1 hsf-1 (Upregulated) DHCA->HSF_1 SOD_3 sod-3 (Upregulated) DHCA->SOD_3 SIR_2_1 sir-2.1 (Upregulated) DHCA->SIR_2_1 Stress_Resistance Stress Resistance DAF_16->Stress_Resistance Longevity Longevity DAF_16->Longevity HSF_1->Stress_Resistance SOD_3->Stress_Resistance SIR_2_1->Longevity

DHCA's influence on the Insulin/IGF-1 signaling pathway in C. elegans.

p38 MAPK Signaling Pathway

In human fibroblast cells (L929), dihydrocaffeic acid has been shown to prevent UVB-induced oxidative stress and apoptosis by inhibiting the phosphorylation of p38, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[5] This suggests a protective role for DHCA against photoaging.

p38_MAPK_Signaling_Pathway UVB UVB Radiation ROS Reactive Oxygen Species UVB->ROS p38 p38 MAPK ROS->p38 MMP_1 MMP-1 Expression p38->MMP_1 Apoptosis Apoptosis p38->Apoptosis DHCA Dihydrocaffeic Acid DHCA->p38 Inhibits phosphorylation

Inhibitory effect of DHCA on the p38 MAPK signaling pathway.

Experimental Workflow

The following diagram outlines the general workflow for studying the effects of dihydrocaffeic acid on gene expression.

Experimental_Workflow start Start culture Cell/Organism Culture (e.g., C. elegans) start->culture treatment Treatment with Dihydrocaffeic Acid culture->treatment control Control Group (Vehicle) culture->control incubation Incubation treatment->incubation control->incubation harvest Harvest Cells/Organisms incubation->harvest rna_extraction RNA Extraction harvest->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr RT-qPCR Analysis cdna_synthesis->qpcr data_analysis Data Analysis (Gene Expression Profiling) qpcr->data_analysis end End data_analysis->end

General experimental workflow for gene expression analysis.

References

Safety Operating Guide

Safe Disposal of 3-(3,4-Dihydroxyphenyl)propanoate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe and compliant disposal of 3-(3,4-Dihydroxyphenyl)propanoate, a compound often utilized in various research applications.

Core Disposal Principle

The universally recommended procedure for the disposal of this compound, as outlined in its Safety Data Sheets (SDS), is to consign the material and its container to an approved waste disposal plant[1][2][3]. This ensures that the chemical is managed in a controlled and environmentally sound manner.

Procedural Steps for Disposal

Adherence to a systematic workflow is paramount when handling chemical waste. The following steps provide a clear, procedural approach to the disposal of this compound.

  • Consult the Safety Data Sheet (SDS): Before handling, always review the most current SDS for this compound provided by the manufacturer. This document contains vital information regarding hazards, handling, and emergency procedures.

  • Personal Protective Equipment (PPE): Ensure appropriate PPE is worn, including safety glasses, gloves, and a lab coat, to prevent skin and eye contact[1][2][3].

  • Container Management:

    • For unused or waste product, keep it in its original or a compatible, properly labeled container.

    • Ensure the container is tightly closed and stored in a well-ventilated area, away from incompatible materials, until disposal[1][2][3].

  • Waste Collection:

    • Solid Waste: If the compound is in solid form, sweep it up and place it into a suitable, labeled container for disposal[2]. Avoid creating dust.

    • Liquid Waste: If in solution, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed, labeled container.

    • Contaminated Materials: Any materials, such as weighing paper, gloves, or pipette tips, that have come into contact with this compound should be considered contaminated and disposed of in the same manner as the chemical itself.

  • Engage a Licensed Waste Disposal Contractor: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for the pickup and disposal of the waste. Do not attempt to dispose of this chemical down the drain or in regular trash.

Quantitative Data Summary

At present, publicly available Safety Data Sheets and chemical databases do not provide specific quantitative data, such as concentration thresholds for specific disposal routes or detailed analytical parameters for waste characterization of this compound. The consistent guideline is to treat the chemical waste through an approved disposal facility.

ParameterValueSource
Recommended Disposal MethodTo an approved waste disposal plant[1][2][3]

Experimental Protocols

The guidance provided in the Safety Data Sheets for the disposal of this compound is based on established principles of chemical waste management and regulatory compliance. As such, specific experimental protocols for disposal are not detailed in these documents. The primary "protocol" is the procedural engagement with a certified waste management provider.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound Waste consult_sds Consult Safety Data Sheet (SDS) start->consult_sds wear_ppe Wear Appropriate Personal Protective Equipment (PPE) consult_sds->wear_ppe is_solid Is the waste in solid form? wear_ppe->is_solid collect_solid Sweep into a labeled, sealed container. Avoid dust. is_solid->collect_solid Yes collect_liquid Absorb with inert material. Place in a labeled, sealed container. is_solid->collect_liquid No collect_contaminated Collect all contaminated materials (gloves, paper, etc.) in the same waste container. collect_solid->collect_contaminated collect_liquid->collect_contaminated contact_ehs Contact Environmental Health & Safety (EHS) or a licensed waste disposal contractor. collect_contaminated->contact_ehs end End: Waste properly disposed contact_ehs->end

Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 3-(3,4-Dihydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of 3-(3,4-Dihydroxyphenyl)propanoate (CAS No. 1078-61-1). Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. The primary risks associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] The following personal protective equipment is mandatory when handling this chemical.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection Type Specific Equipment Purpose Standard
Eye and Face Protection Safety goggles with side shields and a face shieldTo protect against splashes and airborne particles.[4][5]ANSI Z87.1[5]
Skin Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber) over exam-style nitrile gloves.[4]To prevent skin contact and absorption.[4][6]Follow manufacturer's chemical resistance data.
Lab coatTo protect clothing and skin from contamination.[4][7]Standard laboratory coat.
Respiratory Protection NIOSH-approved respirator with a particulate filterTo be used when handling the powder outside of a certified chemical fume hood or if dust is generated.[3][8]Follow OSHA 29 CFR 1910.134.

Safe Handling and Operational Protocol

A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace (Fume Hood) prep_ppe->prep_workspace handle_weigh Weigh Compound prep_workspace->handle_weigh In Fume Hood handle_dissolve Dissolve/Use in Reaction handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Workspace handle_dissolve->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol: Step-by-Step Handling Procedure

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.[7]

    • Don the required personal protective equipment as outlined in Table 1.

    • Prepare the designated work area. All handling of the solid compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][9] The work surface should be covered with absorbent bench paper.

  • Handling:

    • When weighing the powder, use a balance inside the fume hood or a powder weighing station.[9] Handle the container and spatula carefully to avoid generating dust.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

    • Keep the container of the chemical tightly closed when not in use.[3]

  • Cleanup:

    • After handling, decontaminate all surfaces, glassware, and equipment that may have come into contact with the chemical.

    • Wipe down the work surface in the fume hood with an appropriate cleaning agent.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Table 2: First Aid and Emergency Response

Exposure Type Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6]
Skin Contact Immediately remove contaminated clothing.[6][8] Wash affected skin with plenty of soap and water for at least 15 minutes.[3][6] If skin irritation occurs, seek medical attention.[6]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill For small spills, use an absorbent material (e.g., vermiculite) to collect the spilled solid.[10] Place the absorbed material into a sealed container for proper disposal. Avoid generating dust. For large spills, evacuate the area and contact emergency services.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Disposal Protocol:

  • Solid Waste:

    • Collect all solid waste, including contaminated gloves, bench paper, and absorbent materials from spills, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste:

    • Collect all liquid waste containing the compound in a labeled, sealed, and chemically compatible hazardous waste container. Do not mix with incompatible waste streams.[11]

  • Container Disposal:

    • Dispose of the empty container and any unused material in accordance with local, state, and federal regulations for hazardous chemical waste.[3][6]

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.